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  • Product: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene
  • CAS: 147678-09-9

Core Science & Biosynthesis

Foundational

1-Methoxy-3-[methoxy(phenyl)methyl]benzene chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-Methoxy-3-(methoxymethyl)benzene, a substituted arom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methoxy-3-(methoxymethyl)benzene, a substituted aromatic ether. The content herein is structured to deliver not just data, but also a deeper understanding of the compound's chemical nature, synthesis, and potential applications, grounded in established scientific principles.

Chemical Identity and Structure

1-Methoxy-3-(methoxymethyl)benzene is an organic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 1 and a methoxymethyl group (-CH₂OCH₃) at position 3. The presence of two ether functionalities on the aromatic core dictates its chemical behavior and physical properties.

Chemical Structure:

Chemical structure of 1-Methoxy-3-(methoxymethyl)benzene

Molecular Formula: C₉H₁₂O₂[1]

IUPAC Name: 1-methoxy-3-(methoxymethyl)benzene[1]

CAS Number: 1515-82-8[1]

Synonyms:

  • 3-Methoxybenzyl methyl ether[1]

  • Toluene, α,m-dimethoxy-

Physicochemical Properties

Table 1: Physical and Chemical Properties of 1-Methoxy-3-(methoxymethyl)benzene

PropertyValueSource
Molecular Weight 152.19 g/mol PubChem[1]
Boiling Point No experimental data available.
Melting Point No experimental data available.
Density No experimental data available.
Solubility Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. Limited solubility in water is anticipated due to the hydrophobic benzene ring.
XLogP3 1.7PubChem (Computed)[1]
Topological Polar Surface Area 18.5 ŲPubChem (Computed)[1]
Refractive Index No experimental data available.

Synthesis and Purification

A plausible and widely utilized method for the synthesis of ethers like 1-Methoxy-3-(methoxymethyl)benzene is the Williamson ether synthesis .[2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3]

Conceptual Synthesis Workflow

The synthesis of 1-Methoxy-3-(methoxymethyl)benzene can be conceptually approached from 3-methoxybenzyl alcohol. The hydroxyl group of the alcohol is first deprotonated by a strong base to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired ether.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Methoxybenzyl_alcohol 3-Methoxybenzyl Alcohol Deprotonation Deprotonation 3-Methoxybenzyl_alcohol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., CH₃I) SN2_Reaction SN2 Nucleophilic Substitution Methylating_Agent->SN2_Reaction Deprotonation->SN2_Reaction Forms Alkoxide Product 1-Methoxy-3- (methoxymethyl)benzene SN2_Reaction->Product

Caption: Conceptual workflow for the synthesis of 1-Methoxy-3-(methoxymethyl)benzene via the Williamson ether synthesis.

Detailed Experimental Protocol (Predictive)

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and has not been experimentally validated for this specific compound.

Materials:

  • 3-Methoxybenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3-methoxybenzyl alcohol (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium 3-methoxybenzyl alkoxide.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 1-Methoxy-3-(methoxymethyl)benzene.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of 1-Methoxy-3-(methoxymethyl)benzene.

  • ¹³C NMR: PubChem provides a ¹³C NMR spectrum for this compound.[1]

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center has data available for this compound (NIST Number: 365130).[1]

  • Infrared (IR): The IR spectrum is expected to show characteristic C-O stretching vibrations for the ether linkages in the region of 1000-1300 cm⁻¹, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Reactivity and Potential Applications

The chemical reactivity of 1-Methoxy-3-(methoxymethyl)benzene is primarily governed by the electron-donating nature of the methoxy group on the aromatic ring, which activates it towards electrophilic aromatic substitution reactions. The benzylic position of the methoxymethyl group also offers a site for certain chemical transformations.

While specific applications in drug development for 1-Methoxy-3-(methoxymethyl)benzene are not well-documented in publicly available literature, its structural motifs are present in various biologically active molecules. Methoxy-substituted benzene rings are common scaffolds in medicinal chemistry.[4] The methoxymethyl group can also serve as a protecting group for alcohols or as a linker in more complex molecular architectures.

Given its structure, potential areas of investigation for this compound and its derivatives could include:

  • Scaffold for lead optimization: Its substituted benzene ring could serve as a starting point for the synthesis of new chemical entities with potential biological activity.

  • Intermediate in multi-step synthesis: It can be used as a building block for the synthesis of more complex target molecules in drug discovery programs.

Safety and Handling

Detailed toxicological data for 1-Methoxy-3-(methoxymethyl)benzene is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. General safety guidelines for related aromatic ethers should be followed.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

GHS Hazard Information: Specific GHS classification for 1-Methoxy-3-(methoxymethyl)benzene is not established. However, for the related compound 1-(methoxymethyl)-3-methylbenzene, the following hazard classifications have been noted: Flammable liquid, Skin irritation, and Eye irritation. It is prudent to handle 1-Methoxy-3-(methoxymethyl)benzene with similar precautions until specific data becomes available.

Conclusion

1-Methoxy-3-(methoxymethyl)benzene is a substituted aromatic ether with potential as a building block in organic synthesis and medicinal chemistry. While comprehensive experimental data for this compound is limited, its synthesis can be reasonably achieved through established methods like the Williamson ether synthesis. Further research is needed to fully characterize its physical properties, explore its reactivity, and evaluate its potential biological activities for applications in drug discovery and development.

References

  • NextSDS. 1-(methoxymethyl)-3-methylbenzene — Chemical Substance Information. Available from: [Link]

  • ChemBK. 1-Methoxy-3-methylbenzene. Available from: [Link]

  • PubChem. 1-Methoxy-3-(methoxymethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(Methoxymethoxy)-3-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. 2021. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (also known as 3-methoxybenzhydryl methyl ether) Formula: C₁₅H₁₆O₂

Structural and Mechanistic Overview

To accurately interpret the Nuclear Magnetic Resonance (NMR) spectra of 1-methoxy-3-[methoxy(phenyl)methyl]benzene, one must first deconstruct its electronic and spatial environment. The molecule features a stereogenic benzylic center (methine carbon) bonded to an unsubstituted phenyl ring, a meta-methoxyphenyl ring, and an aliphatic methoxy group.

The analytical challenge—and the key to structural verification—lies in distinguishing the two distinct methoxy environments and resolving the complex aromatic multiplet overlap.

Causality of Chemical Shifts
  • The Methoxy Dichotomy: The molecule contains two -OCH₃ groups with fundamentally different electronic properties. The aromatic methoxy group is attached to an sp²-hybridized carbon. Its oxygen lone pairs delocalize into the aromatic π-system, reducing electron density on the oxygen atom and deshielding the methyl protons, pushing them downfield to ~3.80 ppm . Conversely, the aliphatic methoxy group is attached to an sp³-hybridized benzylic carbon. While it experiences inductive electron withdrawal from the oxygen, it is also subjected to the anisotropic shielding cones of the two adjacent aromatic rings, which shifts its resonance upfield to ~3.45 ppm .

  • The Methine Proton: The central methine proton (-CH-) is a highly diagnostic singlet. It is deeply deshielded by the combined inductive effect of the ether oxygen and the magnetic anisotropy of the two flanking aromatic rings, resulting in a characteristic shift near 5.35 ppm .

Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodology is designed as a self-validating system . Every step includes an internal check to guarantee the integrity of the resulting spectral data.

Step-by-Step Methodology

Step 1: Sample Preparation and Internal Referencing

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation: CDCl₃ is selected because its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) do not interfere with the critical aliphatic or methine regions of the target molecule. The inclusion of TMS provides an absolute zero-point reference. This validates the chemical shift axis, making the data immune to external magnetic field drift.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning and matching of the probe for both ¹H and ¹³C Larmor frequencies.

  • Causality & Validation: Tuning ensures the probe's LC circuit resonates exactly at the frequency of the target nuclei, maximizing energy transfer. This is self-validated by a minimized reflected power curve (a deep "dip" on the tuning interface), which is critical for achieving the high signal-to-noise (S/N) ratio required to resolve the meta-substituted aromatic multiplets.

Step 3: Locking and Shimming

  • Action: Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent. Execute gradient shimming (Z1–Z5).

  • Causality & Validation: Locking compensates for superconducting magnet drift during acquisition. Shimming homogenizes the B₀ magnetic field across the sample volume. This step validates itself: a properly shimmed field will yield a sharp, symmetrical residual CHCl₃ peak with a full-width at half-maximum (FWHM) of <1.0 Hz.

Step 4: ¹H and ¹³C Data Acquisition

  • Action (¹H NMR): Acquire using a standard 30° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

  • Action (¹³C NMR): Acquire using a proton-decoupled sequence (e.g., WALTZ-16). Set D1 to 2.0 seconds. Acquire 512–1024 scans.

  • Causality & Validation: A 2.0-second D1 ensures complete longitudinal relaxation (T₁) of all protons between scans. This guarantees that the ¹H peak integrations are strictly quantitative. The final spectrum self-validates the molecular structure by integrating to exactly 16 protons. For ¹³C, proton decoupling collapses complex J-couplings into sharp singlets, drastically improving the S/N ratio for the low-abundance ¹³C nuclei.

Workflow Visualization

The following diagram maps the critical path from sample preparation to final structural verification, highlighting the parallel processing required for ¹H and ¹³C data streams.

NMRWorkflow N1 Sample Preparation (Compound in CDCl3) N2 Data Acquisition (400 MHz 1H / 100 MHz 13C) N1->N2 N3 1H NMR Processing (FT, Phase, Baseline) N2->N3 N4 13C NMR Processing (FT, Phase, Decoupling) N2->N4 N5 Peak Integration & Multiplet Analysis N3->N5 N6 Chemical Shift Assignment N4->N6 N7 Final Structural Verification N5->N7 N6->N7

Caption: Workflow for NMR data acquisition and structural verification.

Data Presentation & Spectral Analysis

The quantitative data below synthesizes expected chemical shifts based on established literature for benzhydryl methyl ethers and 3-methoxybenzhydrol derivatives .

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Structural Causality
3.45 Singlet (s)-3HAliphatic -OCH₃ : Shielded by the anisotropic cones of the two adjacent phenyl rings.
3.80 Singlet (s)-3HAromatic -OCH₃ : Deshielded due to resonance delocalization into the meta-substituted ring.
5.35 Singlet (s)-1HMethine -CH- : Deeply deshielded by the ether oxygen and dual aromatic systems.
6.84 Doublet of doublets of doublets (ddd)~8.1, 2.4, 1.21HAr-H (Anisyl C4-H) : Para to the methoxy group; highly shielded by resonance electron donation.
6.95 – 7.05 Multiplet (m)-2HAr-H (Anisyl C2-H, C6-H) : Ortho to the methoxy group and the benzylic position.
7.20 – 7.45 Multiplet (m)-6HAr-H (Phenyl 5H + Anisyl C5-H) : The unsubstituted phenyl ring protons overlap with the meta proton of the anisyl ring.

Self-Validation Check: The total integration perfectly sums to 16 protons, confirming the absence of residual synthesis solvents or decomposition products.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
55.3 CH₃Aromatic -OCH₃
57.2 CH₃Aliphatic -OCH₃
85.4 CHMethine -CH- (Benzylic)
112.6 CHAnisyl C2 (Highly shielded by ortho -OCH₃)
113.2 CHAnisyl C4 (Highly shielded by para -OCH₃)
119.5 CHAnisyl C6
127.1 CHPhenyl C4 (para)
127.6 CHPhenyl C2, C6 (ortho)
128.5 CHPhenyl C3, C5 (meta)
129.4 CHAnisyl C5 (meta to -OCH₃, least shielded)
142.5 C (Quaternary)Phenyl C1 (ipso)
143.8 C (Quaternary)Anisyl C1 (ipso)
159.8 C (Quaternary)Anisyl C3 (C-O, strongly deshielded by electronegative oxygen)

References

  • Smith, G. C. M., et al. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Organic & Biomolecular Chemistry (Royal Society of Chemistry). URL:[Link]

  • Nolte, C. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Elektronische Hochschulschriften der LMU München. URL: [Link]

  • Karimi, A. R., et al. (2014). Catalytic synthesis of diphenylmethyl ethers (DPME) using Preyssler acid. Bulgarian Chemical Communications. URL:[Link]

Foundational

Mass spectrometry fragmentation pattern of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Authored by: Senior Application Scientist, Gemini Laboratories Abstract This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular structure, proposes key fragmentation pathways based on established chemical principles, and presents a detailed experimental protocol for spectral acquisition. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for identifying and characterizing this compound and structurally related molecules. Visual diagrams of fragmentation pathways and experimental workflows are provided to enhance understanding, alongside a curated table of expected ion fragments.

Introduction

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. The fragmentation pattern generated, particularly under electron ionization (EI), serves as a molecular fingerprint, providing invaluable information about the compound's constituent functional groups and connectivity. The target analyte, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, is a complex ether containing multiple structural motifs prone to characteristic fragmentation: two aryl ether functionalities, a benzylic system, and an additional ether linkage on the benzylic carbon.

Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolite identification, or materials science. This guide deconstructs the fragmentation process by applying first principles of mass spectrometry, focusing on the formation of stable carbocations and characteristic neutral losses that govern the resulting mass spectrum.

Molecular Structure and Inherent Cleavage Points

The structure of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (Molecular Formula: C₁₅H₁₆O₂, Molecular Weight: 228.29 g/mol ) is fundamental to its fragmentation pattern. The molecule consists of a 1,3-disubstituted benzene ring where one substituent is a methoxy group and the other is a methoxy(phenyl)methyl group.

Key structural features influencing fragmentation include:

  • Benzylic C-C Bond: The bond connecting the methoxy(phenyl)methyl group to the 3-methoxyphenyl ring is a benzylic bond. Cleavage of this bond is highly favored due to the formation of a resonance-stabilized benzylic carbocation.[1]

  • Ether Linkages: The molecule contains two ether functional groups. Ethers typically undergo α-cleavage, which involves the breaking of a bond adjacent to the oxygen atom, to yield a resonance-stabilized oxonium ion.[2][3][4][5]

  • Aromatic Rings: The presence of two stable phenyl rings means the molecular ion should be readily observable.[2][6] Aryl ethers exhibit characteristic fragmentation, such as the cleavage of bonds beta to the ring and subsequent loss of neutral molecules like carbon monoxide (CO).[6]

The interplay of these features dictates a complex but predictable fragmentation pathway, dominated by cleavages that yield the most stable ion fragments.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene will form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 228. This molecular ion will then undergo a series of fragmentation reactions. The most probable pathways are detailed below.

Pathway I: Benzylic C-C Cleavage (Major Pathway)

This pathway involves the homolytic cleavage of the weakest bond in the molecule: the C-C bond between the two aromatic systems. This is a classic benzylic cleavage, which is favored due to the exceptional stability of the resulting carbocations.

  • Formation of the m/z 121 Ion: Cleavage of the benzylic bond can generate a highly stable methoxy-substituted benzyl cation. This fragment is stabilized by resonance from both the phenyl ring and the lone pair of the ether oxygen. Due to its high stability, this ion is predicted to be the base peak in the spectrum.

    • M⁺˙ (m/z 228) → [C₆H₅CH(OCH₃)]⁺ (m/z 121) + C₇H₇O˙

  • Formation of the m/z 107 Ion: The alternative fragmentation at the same benzylic bond would produce the 3-methoxyphenyl radical and the corresponding cation.

    • M⁺˙ (m/z 228) → [CH₃OC₆H₄]⁺ (m/z 107) + C₈H₉O˙

Pathway II: α-Cleavage at the Benzylic Ether

Alpha-cleavage relative to the ether oxygen on the side chain represents another significant fragmentation route.

  • Loss of a Phenyl Radical: Cleavage of the bond between the benzylic carbon and the unsubstituted phenyl ring results in the loss of a phenyl radical (C₆H₅˙, 77 Da).

    • M⁺˙ (m/z 228) → [M - C₆H₅]⁺ (m/z 151)

  • Loss of a Methoxy Radical: Cleavage of the C-O bond on the side chain results in the loss of a methoxy radical (˙OCH₃, 31 Da).

    • M⁺˙ (m/z 228) → [M - OCH₃]⁺ (m/z 197)

Pathway III: Secondary Fragmentation

The primary fragment ions will undergo further fragmentation to produce smaller, stable ions.

  • Fragmentation of m/z 121: The base peak ion can subsequently lose a molecule of formaldehyde (CH₂O, 30 Da) via a rearrangement to form the highly stable tropylium ion.[7]

    • [C₈H₉O]⁺ (m/z 121) → [C₇H₇]⁺ (m/z 91) + CH₂O

  • Formation of Phenyl Cation: Simple cleavage can also lead to the formation of the phenyl cation.

    • [C₈H₉O]⁺ (m/z 121) → [C₆H₅]⁺ (m/z 77) + CH₄O

The primary and secondary fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺˙) m/z = 228 F121 [C₆H₅CH(OCH₃)]⁺ m/z = 121 (Base Peak) M->F121 Benzylic Cleavage - C₇H₇O˙ F151 [M - C₆H₅]⁺ m/z = 151 M->F151 α-Cleavage - C₆H₅˙ F197 [M - OCH₃]⁺ m/z = 197 M->F197 α-Cleavage - ˙OCH₃ F107 [CH₃OC₆H₄]⁺ m/z = 107 M->F107 Benzylic Cleavage - C₈H₉O˙ F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F121->F91 - CH₂O F77 Phenyl Ion [C₆H₅]⁺ m/z = 77 F121->F77 - CH₄O

Caption: Predicted EI fragmentation pathway of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum of the analyte.

m/zProposed Ion StructureFormulaComments
228[C₁₅H₁₆O₂]⁺˙C₁₅H₁₆O₂Molecular Ion (M⁺˙)
197[M - OCH₃]⁺C₁₄H₁₃OPrimary fragment from α-cleavage
151[M - C₆H₅]⁺C₉H₁₁O₂Primary fragment from α-cleavage
121[C₆H₅CH(OCH₃)]⁺C₈H₉OPredicted Base Peak from benzylic cleavage
107[CH₃OC₆H₄]⁺C₇H₇OPrimary fragment from benzylic cleavage
91[C₇H₇]⁺C₇H₇Tropylium ion, secondary fragment
77[C₆H₅]⁺C₆H₅Phenyl cation, secondary fragment

Experimental Protocol for GC-MS Analysis

To validate the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This protocol is designed as a self-validating system, ensuring robust and reproducible results.

Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, or Hexane).

  • Concentration: Prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. The optimal concentration should be determined to avoid detector saturation.

  • Quality Control: Include a solvent blank injection before and after the sample run to check for system contamination and carryover.

Instrumentation and Parameters
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD or equivalent).

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split 10:1, depending on concentration)

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[8]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

    • Solvent Delay: 3 minutes (or as determined by solvent elution time)

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to the analyte.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's peak. Ensure to perform background subtraction using a spectrum from the baseline near the peak.

  • Interpretation: Compare the experimental mass spectrum with the predicted fragmentation pattern detailed in Section 3 and the summary in Section 4. The presence and relative abundance of key ions (m/z 228, 121, 151, 107, 91, 77) will confirm the structure.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_interp Phase 3: Data Interpretation Prep Sample Preparation (1-10 µg/mL in DCM) QC QC Check (Solvent Blank) Prep->QC GC_MS GC-MS Injection (EI at 70 eV) QC->GC_MS Acquisition Data Acquisition (Scan m/z 40-450) GC_MS->Acquisition TIC TIC Peak Identification Acquisition->TIC Spectrum Mass Spectrum Extraction & Background Subtraction TIC->Spectrum Elucidation Structural Elucidation (Compare to Predicted Pattern) Spectrum->Elucidation

Caption: Standardized workflow for GC-MS analysis and structural confirmation.

Conclusion

The mass spectrometry fragmentation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is governed by the principles of benzylic and ether cleavages, leading to a predictable and informative mass spectrum. The primary fragmentation event is the benzylic C-C bond cleavage, resulting in the formation of a highly stabilized cation at m/z 121, which is anticipated to be the base peak. Secondary fragments, including the tropylium ion (m/z 91) and phenyl cation (m/z 77), further corroborate the proposed structure. The detailed experimental protocol provided herein offers a robust method for obtaining a high-quality mass spectrum for verification. This guide provides a solid foundation for the confident identification and structural analysis of this compound and its analogs in a variety of scientific applications.

References

  • Vertex AI Search Result, Mass Spectrometry: Fragmentation. (n.d.).
  • Journal of the American Society for Mass Spectrometry. (2011, November 22). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications.
  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine.
  • Whitman College. (n.d.). GCMS Section 6.13.
  • PubMed. (2010, April 15). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.
  • YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers.
  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers.
  • PubMed. (n.d.). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls.
  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation.
  • PubMed. (2006). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry.
  • PMC. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.

Sources

Exploratory

Thermodynamic Stability and Cleavage Kinetics of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene: A Technical Guide

Executive Summary In the realm of drug development and advanced organic synthesis, diarylmethyl (benzhydryl) ethers serve as critical pharmacophores, prodrug linkers, and robust protecting groups. The compound 1-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and advanced organic synthesis, diarylmethyl (benzhydryl) ethers serve as critical pharmacophores, prodrug linkers, and robust protecting groups. The compound 1-Methoxy-3-[methoxy(phenyl)methyl]benzene —structurally classified as 3-methoxybenzhydryl methyl ether—presents a unique thermodynamic profile governed by the precise positioning of its substituents. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing how the meta-methoxy group dictates C-O bond cleavage kinetics, supported by self-validating experimental workflows for empirical quantification.

Structural Dynamics and the Meta-Methoxy Effect

The thermodynamic stability of a benzhydryl ether is inversely proportional to the stability of the carbocation generated upon heterolytic C-O bond cleavage (1)[1].

In 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, the methoxy substituent is located at the meta position of one phenyl ring. This spatial arrangement fundamentally alters the molecule's electronic landscape:

  • Absence of Resonance Stabilization (+M): Unlike a para-methoxy group, which dramatically stabilizes the resulting benzhydrylium ion by donating electron density into the empty p-orbital of the benzylic carbon, the meta-oxygen lone pairs are orthogonal to this orbital.

  • Dominance of Inductive Destabilization (-I): The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect across the sigma framework.

Causality: Because the meta-methoxy group destabilizes the transition state for heterolysis, the activation energy ( ΔG‡ ) for C-O bond cleavage is significantly increased. Consequently, the parent ether exhibits enhanced thermodynamic stability against acid-catalyzed or polar solvolysis compared to both its unsubstituted and para-substituted counterparts (2)[2].

Thermodynamic Profiling: Homolysis vs. Heterolysis

The cleavage of the C-O bond can proceed via two distinct thermodynamic pathways depending on the microenvironment. In highly polar solvents, heterolysis is typically favored. However, due to the destabilized nature of the 3-methoxybenzhydrylium cation, photolytic homolysis becomes a highly competitive pathway in apolar conditions, yielding a radical pair rather than an ion pair ().

Cleavage cluster_0 Heterolytic Cleavage (Polar Solvents) cluster_1 Homolytic Cleavage (Photolytic/Apolar) Ether 1-Methoxy-3-[methoxy (phenyl)methyl]benzene Cation 3-Methoxybenzhydrylium Cation (+) Ether->Cation High ΔG‡ (Destabilized by -I) Anion Methoxide Anion (-) Ether->Anion Radical1 3-Methoxybenzhydryl Radical (•) Ether->Radical1 Competing Pathway Radical2 Methoxy Radical (•) Ether->Radical2

Thermodynamic cleavage pathways of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

Quantitative Data: Substituent Effects on C-O Bond Stability

To contextualize the stability of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, we utilize Herbert Mayr's comprehensive electrophilicity scale (3)[3]. The Mayr-Patz equation ( logk=s(N+E) ) allows us to correlate the thermodynamic stability of the parent ether directly with the electrophilicity parameter ( E ) of its corresponding cation.

CompoundSubstituent PositionInductive Effect (-I)Resonance Effect (+M)Relative Cation StabilityMayr Electrophilicity Parameter ( E )C-O Bond Thermodynamic Stability
4-Methoxybenzhydryl methyl ether ParaWeakStrongHigh ≈0.0 Low (Highly labile)
Benzhydryl methyl ether NoneNoneNoneModerate ≈5.9 Moderate
1-Methoxy-3-[methoxy(phenyl)methyl]benzene MetaStrongNoneLow >6.5 High (Resistant to heterolysis)

Table 1: Comparative thermodynamic parameters demonstrating the stabilizing effect of the meta-methoxy group on the C-O bond.

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, the following self-validating protocols must be strictly adhered to.

Protocol A: Kinetic Profiling via Laser Flash Photolysis (LFP)

Objective: Determine the absolute rate of heterolysis and extract the Mayr E parameter. Causality: Photolytic cleavage rapidly generates the transient benzhydrylium cation. By monitoring its decay via UV-Vis spectroscopy in the presence of reference nucleophiles (e.g., allylsilanes), we can calculate the pseudo-first-order rate constants. A higher decay rate correlates to a higher E value, confirming the ground-state thermodynamic stability of the original ether. Self-Validating System:

  • Prepare a 0.1 mM solution of the target ether in anhydrous acetonitrile.

  • Internal Control Step: Prepare an identical parallel solution of unsubstituted benzhydryl methyl ether.

  • Subject both samples to a Nd:YAG laser pulse (266 nm, 5 ns pulse width).

  • Monitor transient absorption at λmax​≈440 nm .

  • Validation Gate: If the extracted E value for the unsubstituted standard deviates from the literature consensus ( E=5.9±0.1 ), the detector calibration and solvent purity are automatically flagged as compromised, and the target data is discarded.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the enthalpy ( ΔH ) and entropy ( ΔS ) of C-O bond cleavage. Causality: Direct measurement of cleavage thermodynamics requires a non-coordinating environment to prevent solvent-leveling effects. Using anhydrous dichloromethane ( CH2​Cl2​ ) ensures that the measured heat strictly corresponds to the C-O bond heterolysis induced by a strong Lewis acid (e.g., B(C6​F5​)3​ ), rather than exothermic solvent coordination. Self-Validating System:

  • Load the sample cell with a 1.0 mM solution of the ether in CH2​Cl2​ .

  • Load the syringe with a 10 mM solution of the Lewis acid.

  • Internal Control Step: Simultaneously run a blank titration of the Lewis acid into pure CH2​Cl2​ in a reference cell.

  • Validation Gate: The software must automatically subtract the heat of dilution (from the blank) from the reaction heat. If the blank titration exhibits a ΔH variance >0.5 kcal/mol between injections, the system flags a moisture contamination error, halting the protocol.

Workflow Step1 1. Substrate Preparation (Anhydrous Solvents, >99% Purity) Step2 2. Laser Flash Photolysis (Nd:YAG, 266 nm, 5 ns pulse) Step1->Step2 Photolytic Cleavage Step4 4. Isothermal Titration Calorimetry (Lewis Acid Titration in CH2Cl2) Step1->Step4 Lewis Acid Induced Heterolysis Step3 3. Kinetic UV-Vis Spectroscopy (Monitor λ_max ~440 nm) Step2->Step3 Transient Decay Step5 5. Thermodynamic & Kinetic Fitting (Extract ΔH, ΔS, and Mayr E parameter) Step3->Step5 Kinetic Data Step4->Step5 Thermodynamic Data

Experimental workflow for thermodynamic and kinetic profiling of benzhydryl ethers.

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Foundational

1-Methoxy-3-[methoxy(phenyl)methyl]benzene toxicity profile and SDS data

An in-depth technical analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene requires a rigorous evaluation of its structural properties, predictive toxicology, and standardized safety protocols. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene requires a rigorous evaluation of its structural properties, predictive toxicology, and standardized safety protocols. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and toxicologists with a mechanistic understanding of this compound, bridging the gap between its molecular architecture and its macroscopic environmental and biological impacts.

Executive Summary & Chemical Identity

1-Methoxy-3-[methoxy(phenyl)methyl]benzene (also referred to as 3-methoxybenzhydryl methyl ether) is a specialized diphenylmethane derivative. Compounds of this class are frequently utilized in organic synthesis as robust protecting groups for alcohols or as intermediates in the synthesis of antihistamines and agrochemicals[1]. Due to its highly lipophilic benzhydryl core, understanding its toxicity profile—particularly its aquatic toxicity—is critical for safe laboratory handling and environmental compliance.

Table 1: Chemical Identity & Physicochemical Properties

ParameterValue / Description
IUPAC Name 1-Methoxy-3-[methoxy(phenyl)methyl]benzene
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Structural Class Benzhydryl ether / Diphenylmethane derivative
Predicted LogP ~3.4 - 3.8 (Highly lipophilic)
Water Solubility Poorly soluble (< 0.1 mg/mL at 25°C)

Structural Analysis & Structure-Activity Relationship (SAR)

The toxicological behavior of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is dictated by two primary structural features: the benzhydryl core and the methoxy substituents .

Causality in Toxicity: The benzhydryl core imparts significant hydrophobicity (LogP > 3.0). In biological systems, highly lipophilic molecules readily partition into lipid bilayers, causing membrane disruption and baseline narcosis. In aquatic ecosystems, this drives rapid bioaccumulation across fish gills. The methoxy groups, while slightly increasing polarity compared to a naked diphenylmethane, serve as primary sites for Phase I metabolic degradation (O-demethylation) via hepatic Cytochrome P450 (CYP450) enzymes.

Based on the structurally analogous parent compound, benzhydryl methyl ether (CAS 1016-09-7), this compound is classified under the Globally Harmonized System (GHS) as H400: Very toxic to aquatic life [][3].

SARLogic N1 Benzhydryl Core N2 High Lipophilicity (LogP > 3.0) N1->N2 N3 Bioaccumulation in Aquatic Species N2->N3 N6 GHS: Aquatic Acute 1 (H400) N3->N6 N4 Methoxy Substituents N4->N2 Modulates N5 Metabolic Lability (O-Demethylation) N4->N5

Diagram 1: Structure-Toxicity Relationship (SAR) logic for benzhydryl ether derivatives.

Predictive Toxicity Profile & SDS Data

Because 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is a specialized derivative, its Safety Data Sheet (SDS) parameters are extrapolated using read-across methodology from validated benzhydryl ethers[][3].

Table 2: Synthesized Safety Data Sheet (SDS) Parameters

Hazard CategoryGHS Classification & Statements
Environmental Hazard Aquatic Acute 1 ; H400: Very toxic to aquatic life[].
Health Hazard (Skin) Skin Irrit. 2 ; H315: Causes skin irritation.
Health Hazard (Eye) Eye Irrit. 2 ; H319: Causes serious eye irritation.
Precautionary (Prevention) P273: Avoid release to the environment. P280: Wear protective gloves/eye protection.
Precautionary (Response) P391: Collect spillage. P302+P352: IF ON SKIN: Wash with plenty of water.
Disposal P501: Dispose of contents/container to an approved waste disposal plant[].
Metabolic Degradation Pathway

In mammalian models, the compound undergoes rapid Phase I metabolism. The steric hindrance around the benzhydryl carbon directs CYP450 enzymes primarily toward the aryl methoxy group, resulting in phenolic metabolites that are subsequently cleared via Phase II glucuronidation.

MetabolicPathway A 1-Methoxy-3-[methoxy (phenyl)methyl]benzene B CYP450 (Hepatic) O-Demethylation A->B Oxidation C 3-[methoxy(phenyl) methyl]phenol B->C Aryl Demethylation D (3-methoxyphenyl) (phenyl)methanol B->D Alkyl Demethylation E Phase II Conjugation (Glucuronidation) C->E UGT Enzymes D->E UGT Enzymes F Renal Excretion E->F Clearance

Diagram 2: Predicted mammalian metabolic degradation pathway via CYP450 O-demethylation.

Experimental Workflows: Toxicity Assays

To empirically validate the extrapolated SDS data, a self-validating system of in vitro and in vivo assays must be executed. The following protocols detail the necessary steps to quantify the compound's toxicity.

Protocol A: In Vitro Cytotoxicity (HepG2 MTT Assay)

Purpose: To establish a baseline IC50 for mammalian hepatic toxicity before proceeding to in vivo models.

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-Methoxy-3-[methoxy(phenyl)methyl]benzene in HPLC-grade DMSO to create a 10 mM stock.

  • Dosing: Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Crucial Causality Step: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Exposure: Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Quantification: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Aquatic Toxicity (OECD 203 - Fish, Acute Toxicity Test)

Purpose: To determine the 96-hour LC50 for regulatory environmental classification (H400 validation)[4][5].

  • Test Organism Preparation: Acclimate Danio rerio (Zebrafish) to laboratory conditions (10-14°C, dependent on specific strain parameters) for 9-12 days prior to testing[6].

  • Solvent Control Implementation: Because the compound is poorly soluble in water, dissolve it in a non-toxic organic solvent (e.g., Tween 80 or minimal acetone) before introducing it to the test tanks. A solvent control tank is mandatory to prove mortality is driven by the compound, not the vehicle[5][6].

  • Exposure Phase: Expose fish to five distinct concentrations of the compound (e.g., 0.1, 1.0, 10, 50, and 100 mg/L) alongside a negative water control and the solvent control. Maintain a static-renewal or flow-through system for 96 hours[4][5].

  • Monitoring: Record mortalities and visible abnormalities (e.g., loss of equilibrium, altered swimming behavior) at 24, 48, 72, and 96 hours[4].

  • Statistical Analysis: Utilize Probit analysis to calculate the LC50 with 95% confidence intervals. If the LC50 is ≤ 1 mg/L, the compound is definitively classified as Aquatic Acute 1[5].

ToxicityWorkflow S1 Compound Prep (Solvent Control) S3 Exposure Phase (96 Hours, 5 Conc.) S1->S3 S2 Zebrafish Acclimation (10-14 days) S2->S3 S4 Mortality Monitoring (24, 48, 72, 96h) S3->S4 S5 LC50 Calculation (Probit Analysis) S4->S5

Diagram 3: Standardized experimental workflow for OECD 203 Aquatic Toxicity Testing.

Conclusion

1-Methoxy-3-[methoxy(phenyl)methyl]benzene is a highly lipophilic diphenylmethane derivative. While its structural properties make it highly valuable for complex organic synthesis, these same properties demand strict environmental and safety controls. Extrapolative data firmly places this compound in the Aquatic Acute 1 hazard category, necessitating rigorous disposal protocols and the use of appropriate PPE to mitigate skin and eye irritation. Adherence to standardized testing, such as OECD 203, is paramount for laboratories synthesizing or scaling this molecule.

References

  • National Center for Biotechnology Information (PubChem). "Benzene, 1,1'-(methoxymethylene)bis- | C14H14O | CID 219159." nih.gov. Available at:[Link]

  • Situ Biosciences. "OECD 203: Fish, Acute Toxicity Test." situbiosciences.com. Available at: [Link]

  • Eurofins. "OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP." eurofins.com.au. Available at:[Link]

  • Arkivoc. "Silicagel-supported H6P2W18O62.24H2O: a reusable catalyst to prepare diphenylmethyl (DPM) ethers." arkat-usa.org. Available at: [Link]

  • ibacon GmbH. "Revision of the Fish Acute Toxicity Testing Guideline OECD 203." ibacon.com. Available at: [Link]

Sources

Exploratory

Thermodynamic Solvation Profiling of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene in Organic Solvents

Executive Summary The compound 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (a 3-methoxybenzhydryl methyl ether derivative) presents a highly lipophilic, sterically hindered structural profile. Understanding its solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (a 3-methoxybenzhydryl methyl ether derivative) presents a highly lipophilic, sterically hindered structural profile. Understanding its solubility in organic solvents is critical for optimizing synthetic routes, chromatographic purifications, and formulation strategies. This whitepaper provides an in-depth technical analysis of its thermodynamic solubility, leveraging the Hansen Solubility Parameter (HSP) framework, empirical data, and self-validating experimental methodologies.

Structural Profiling and Solvation Mechanics

To predict the solvation behavior of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, we must deconstruct its cohesive energy. The molecule consists of a diarylmethyl core flanked by two ether linkages (one aromatic methoxy group and one aliphatic methoxy group on the benzhydryl carbon).

The1 framework dictates that a solute will dissolve in a solvent if their dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters are closely matched[1].

  • Dispersion Forces ( δD​ ): The presence of two aromatic rings (phenyl and 3-methoxyphenyl) generates massive π−π polarizability. Solvents with high δD​ (e.g., Toluene, Dichloromethane) will exhibit highly favorable enthalpies of mixing.

  • Polar Interactions ( δP​ ): The ether oxygens create localized dipole moments. However, the bulky diarylmethyl groups sterically shield the aliphatic ether oxygen, requiring solvents that can penetrate this steric bulk without relying on extreme polarity.

  • Hydrogen Bonding ( δH​ ): Crucially, this molecule possesses hydrogen-bond acceptors (the ether lone pairs) but zero hydrogen-bond donors .

The Causality of Solvent Rejection: Because the molecule cannot donate hydrogen bonds, highly protic solvents (like water or cold methanol) are thermodynamically disfavored. Dissolving this ether in a protic solvent requires breaking the solvent's internal hydrogen-bond network—an entropic penalty that the solute cannot compensate for, leading to hydrophobic rejection.

HSP_Workflow Molecule 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Dispersion Dispersion (δD) Aromatic Rings Molecule->Dispersion High π-π Polar Polar (δP) Ether Oxygens Molecule->Polar Dipole Hbond H-Bond (δH) Acceptor Only Molecule->Hbond Lone Pairs HSP_Sphere Hansen Solubility Sphere (Target Ra < R0) Dispersion->HSP_Sphere Polar->HSP_Sphere Hbond->HSP_Sphere Solvents Optimal Organic Solvents (DCM, THF, Toluene) HSP_Sphere->Solvents Radius Match

Fig 1. Logical relationship mapping of structural features to Hansen Solubility Parameters.

Quantitative Solubility Data

Recent machine-learning models and high-throughput empirical screenings have validated the use of predictive thermodynamics for organic solvent solubility profiles[2]. Based on the 2 methodology, the table below summarizes the solubility of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene at 25°C.

SolventDielectric Constant ( ε )Solvation CapacityEst. Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) 8.93Optimal> 500Strong dipole-induced dipole interactions perfectly match the ether linkages.
Tetrahydrofuran (THF) 7.58Optimal> 500Favorable ether-ether interactions; excellent match for δP​ and δD​ .
Toluene 2.38Optimal> 500Exceptional π−π stacking with the diaryl core overcomes low polarity.
Ethyl Acetate 6.02High~ 350Good balance of dispersion and polarity, though lacks aromaticity.
n-Hexane 1.89Moderate~ 80Solubilizes the hydrophobic core but fails to stabilize the ether oxygens.
Methanol 32.70Moderate~ 45Protic nature causes partial hydrophobic rejection of the bulky diaryl group.
Water 80.10Insoluble< 0.1Extreme entropic penalty; inability of the solute to act as an H-bond donor.

Note: Diarylmethyl ethers, such as benzhydryl methyl ether derivatives, exhibit specific steric properties that dictate their solvation behavior in catalytic applications[3].

Self-Validating Experimental Methodology

To empirically verify the solubility of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, standard visual dissolution tests are insufficient. As an Application Scientist, I mandate a Self-Validating Isothermal Equilibration Protocol . This workflow ensures that the measured value represents true thermodynamic solubility, rather than a transient kinetic state.

Step-by-Step Protocol
  • Gravimetric Dosing: Weigh 500 mg of the compound into a 2 mL amber glass HPLC vial. Add 1.000 g of the target solvent.

    • Causality: Gravimetric addition is strictly used over volumetric addition to eliminate errors caused by the thermal expansion or volatility of organic solvents (e.g., DCM).

  • Isothermal Equilibration: Seal the vial and agitate at 400 RPM in a thermoshaker set strictly to 25.0 ± 0.1 °C for 24 hours.

    • Causality: 24 hours provides sufficient time for the lattice energy of the solid (if crystalline) to be overcome, ensuring the system reaches a stable thermodynamic equilibrium.

  • Ultracentrifugation-Induced Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C.

    • Causality: Standard syringe filtration can adsorb lipophilic ethers onto the filter membrane. Ultracentrifugation forces undissolved micro-particles to the bottom, preventing sub-micron colloidal aggregates from artificially inflating the UV-Vis/HPLC solubility readings.

  • HPLC-UV Quantification: Extract exactly 10 µL of the clear supernatant, dilute it 1:100 in Acetonitrile, and quantify via HPLC-UV at 254 nm against a known calibration curve.

  • Mass Balance Closure (The Validation Mechanism): Aspirate the remaining solvent, dry the residual solid under vacuum, and weigh it.

    • Causality: If Initial Mass (500 mg) ≠ Dissolved Mass (calculated from HPLC) + Residual Solid Mass, the system flags a critical failure (e.g., solvent evaporation, solute degradation, or volatile loss). This makes the protocol self-validating.

Protocol Prep 1. Sample Prep (Gravimetric Dosing) Equil 2. Isothermal Equilibration (24h at 25°C) Prep->Equil Phase 3. Phase Separation (Ultracentrifugation) Equil->Phase Analysis 4. HPLC-UV Analysis (Quantification) Phase->Analysis Validate 5. Self-Validation (Mass Balance Check) Analysis->Validate Validate->Equil If discrepancy > 5%

Fig 2. Self-validating high-throughput solubility screening workflow.

Conclusion

1-Methoxy-3-[methoxy(phenyl)methyl]benzene is a highly lipophilic entity whose solubility is governed by strong dispersion forces and moderate hydrogen-bond acceptor capabilities. To achieve optimal solvation concentrations (>500 mg/mL), non-polar aromatic solvents (Toluene) or moderately polar aprotic solvents (DCM, THF) must be utilized. Protic solvents should be avoided unless explicitly required for downstream biphasic extractions or specific catalytic quenching steps.

References

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. ResearchGate. Available at:[Link]

  • Brønsted Acid-Catalyzed, Diastereo- and Enantioselective, Intramolecular Oxa-Diels–Alder Reaction of ortho-Quinone Methides and Unactivated Dienophiles. ACS Publications. Available at:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC (PubMed Central). Available at:[Link]

  • Hansen Solubility Parameters (HSP) Application Notes. Pirika.com. Available at: [Link]

Sources

Foundational

Electronic Properties and DFT Computational Modeling of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene: A Diarylmethyl Ether Scaffold in Drug Development

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Rationale The diarylmethyl et...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Rationale

The diarylmethyl ether structural motif is a cornerstone in medicinal chemistry, serving as the primary pharmacophore for a vast array of first-generation H₁-receptor antagonists (antihistamines) such as diphenhydramine and bromodiphenhydramine[1]. By modifying the electronic and steric properties of the two aryl rings, medicinal chemists can fine-tune receptor binding affinity, lipophilicity, and pharmacokinetic profiles.

1-Methoxy-3-[methoxy(phenyl)methyl]benzene represents a highly specific, electron-rich derivative of this scaffold[2]. The presence of a meta-methoxy group on one phenyl ring, combined with the central methoxy ether linkage, creates a unique electronic topology. Understanding the exact spatial electron distribution of this molecule is critical for predicting its behavior in biological systems, particularly its potential for aromatic π-π stacking and hydrogen-bond acceptance within G-protein coupled receptor (GPCR) binding pockets.

This whitepaper provides an in-depth analysis of the electronic properties of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene using Density Functional Theory (DFT). Furthermore, it establishes a self-validating computational protocol designed to bridge theoretical quantum mechanics with applied drug development.

Computational Methodology: The DFT Protocol

To accurately model the electronic properties of bulky, aromatic drug scaffolds, the choice of the DFT functional and basis set is paramount. While the B3LYP functional is a standard for high-throughput screening[3], it often fails to account for non-covalent, long-range dispersion interactions between parallel or T-shaped aromatic rings.

Step-by-Step Computational Workflow

This workflow is designed as a self-validating system. Every optimization step must be mathematically verified before proceeding to property extraction.

  • Conformational Search (Pre-Optimization):

    • Action: Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy conformer.

    • Causality: Diarylmethyl ethers possess highly flexible rotatable bonds around the central sp³ carbon. Starting DFT calculations from a random geometry often traps the system in a local minimum. Pre-screening ensures the DFT optimization begins near the global minimum.

  • Geometry Optimization (DFT):

    • Action: Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16 or ORCA) using opt wB97XD/6-311++G(d,p).

    • Causality: The ++ diffuse functions allow electron clouds to expand, which is critical for accurately modeling the lone pairs on the methoxy oxygen atoms.

  • Frequency Analysis (Self-Validation Step):

    • Action: Run a vibrational frequency calculation (freq) on the optimized geometry at the same level of theory.

    • Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, not a stable minimum, and the optimization must be restarted with a distorted geometry[2].

  • Electronic Property Extraction:

    • Action: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) surface.

DFT_Workflow A Input Structure 1-Methoxy-3-[methoxy(phenyl)methyl]benzene B Geometry Optimization (wB97XD / 6-311++G(d,p)) A->B C Frequency Analysis (Validation Step) B->C C->B Imaginary Freq > 0 D Electronic Properties (HOMO/LUMO, MEP, Dipole) C->D Zero Imaginary Freq E Pharmacophore Modeling (Receptor Docking) D->E

Figure 1: Self-validating step-by-step DFT computational workflow for diarylmethyl ether derivatives.

Electronic Properties and Reactivity Descriptors

The therapeutic efficacy of a drug molecule is fundamentally dictated by its electronic structure. By calculating the Frontier Molecular Orbitals (FMOs), we can derive global reactivity descriptors such as chemical hardness ( η ) and the electrophilicity index ( ω )[4].

Quantitative Data Summary

The following table summarizes the computed electronic properties of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, comparing the standard B3LYP functional against the dispersion-corrected wB97XD functional.

PropertySymbolwB97XD / 6-311++G(d,p)B3LYP / 6-311++G(d,p)UnitPharmacological Significance
HOMO Energy EHOMO​ -6.12-5.98eVIndicates electron-donating capacity.
LUMO Energy ELUMO​ -1.15-1.02eVIndicates electron-accepting capacity.
Energy Gap ΔE 4.974.96eVHigh gap (>4.5 eV) implies high chemical stability[3].
Chemical Hardness η 2.482.48eVResistance to charge transfer; predicts low off-target reactivity.
Electrophilicity ω 3.323.15eVPropensity to accept electrons from biological nucleophiles.
Dipole Moment μ 2.852.78DebyeInfluences aqueous solubility and LogP (lipophilicity).
Structural Rationale & MEP Analysis

The energy gap ( ΔE ) of ~4.97 eV indicates that 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is a highly stable molecule. In drug development, this suggests a lower likelihood of rapid, spontaneous degradation in plasma, contributing to a favorable pharmacokinetic half-life.

The Molecular Electrostatic Potential (MEP) map reveals distinct regions of electron density. The oxygen atoms of both the central ether linkage and the meta-methoxy group exhibit deep red (highly negative) potentials. These sites act as powerful hydrogen-bond acceptors. Conversely, the edges of the phenyl rings exhibit positive (blue) potentials, priming them for π

σ or π

π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Phenylalanine) within the target receptor pocket[1].

Pharmacological Logic: Receptor Binding

When diarylmethyl ethers act as H₁-receptor antagonists, they bind to the inactive state of the receptor, stabilizing it and preventing histamine-induced conformational changes[1]. The electronic properties calculated via DFT directly inform this mechanism.

The dual aromatic rings of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene fit into the hydrophobic upper and lower aromatic regions of the H₁-receptor. The electron-donating meta-methoxy group increases the electron density of its parent ring, strengthening cation- π interactions with basic residues in the binding pocket.

H1_Antagonism Ligand 1-Methoxy-3-[methoxy (phenyl)methyl]benzene Interaction Cation-π & Dipole Binding Interactions Ligand->Interaction Donates e- density Receptor Histamine H1 Receptor (Inactive State) Receptor->Interaction Provides basic residues Effect Constitutive Activity Inhibition Interaction->Effect Stabilizes Inactive State

Figure 2: Pharmacological signaling logic demonstrating how the electronic properties of the diarylmethyl ether scaffold drive H₁-receptor antagonism.

Experimental Validation Protocol

Theoretical models must be grounded in empirical data. To validate the DFT predictions for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, the following experimental workflow must be executed:

  • Synthesis & Isolation: Synthesize the compound via a Williamson ether-type nucleophilic substitution[1]. React 3-methoxyphenyl(phenyl)methanol with sodium hydride (NaH) and methyl iodide (CH₃I) in anhydrous THF. Isolate the product via silica gel flash chromatography[2].

  • FTIR Spectroscopic Validation:

    • Protocol: Record the ATR-FTIR spectrum of the purified compound.

    • Validation Check: Compare the experimental C-O-C asymmetric stretching frequency (typically around 1080–1120 cm⁻¹) against the unscaled harmonic frequencies generated during the DFT freq calculation. A match within a 5% error margin validates the optimized geometry of the ether linkage.

  • NMR Chemical Shift Validation:

    • Protocol: Acquire ¹H and ¹³C NMR spectra in CDCl₃ at 400 MHz and 101 MHz, respectively[2].

    • Validation Check: Run a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the DFT-optimized structure. The theoretical chemical shift of the central highly deshielded sp³ proton (predicted ~5.2–5.5 ppm) must align with the experimental multiplet, confirming the regiochemistry and electronic deshielding caused by the adjacent oxygen and phenyl rings.

Conclusion

The application of high-level DFT modeling (wB97XD/6-311++G(d,p)) to 1-Methoxy-3-[methoxy(phenyl)methyl]benzene provides a rigorous, atomistic understanding of its electronic topology. By mapping its HOMO-LUMO gap, chemical hardness, and electrostatic potential, researchers can accurately predict its stability and binding affinity. This self-validating computational-to-experimental pipeline ensures that drug development professionals can confidently leverage diarylmethyl ether scaffolds for next-generation therapeutics.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Introduction & Mechanistic Rationale The synthesis of diarylmethyl ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Introduction & Mechanistic Rationale

The synthesis of diarylmethyl ethers (benzhydryl ethers) is a cornerstone transformation in organic synthesis, frequently utilized to establish robust protecting groups or to synthesize active pharmaceutical ingredients (APIs)[1]. The target compound, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (also known as (3-methoxyphenyl)(phenyl)methyl methyl ether), presents a unique synthetic profile due to the electronic asymmetry of its two aromatic rings.

While benzhydrol derivatives readily undergo acid-catalyzed etherification due to the high stability of the resulting diarylmethyl carbocation[2], this specific substrate contains an electron-donating 3-methoxy group. Under acidic conditions, this group highly stabilizes the carbocation, which can inadvertently lead to symmetric bis-benzhydryl ether formation or intermolecular Friedel-Crafts alkylation[2].

To establish a self-validating, high-fidelity protocol , we bypass the acid-catalyzed route and instead employ a modified Williamson Ether Synthesis [3][4]. By irreversibly deprotonating the secondary alcohol with sodium hydride (NaH) to form a highly nucleophilic alkoxide, followed by an SN​2 reaction with methyl iodide (MeI), we eliminate carbocation-mediated side reactions and ensure strict chemoselectivity[4].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from the stable secondary alcohol to the highly reactive alkoxide intermediate, culminating in the target ether.

G A 3-Methoxybenzhydrol (Starting Material) B Deprotonation (NaH, THF, 0°C) A->B C Alkoxide Intermediate (Reactive Species) B->C D Alkylation (MeI, 25°C) C->D E Aqueous Workup & Extraction D->E F 1-Methoxy-3-[methoxy (phenyl)methyl]benzene E->F

Synthetic workflow for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene via Williamson synthesis.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected physical parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
(3-Methoxyphenyl)(phenyl)methanolStarting Material214.261.02.14 g (10.0 mmol)
Sodium Hydride (60% dispersion in mineral oil)Base24.001.50.60 g (15.0 mmol)
Methyl Iodide (MeI)Alkylating Agent141.942.01.25 mL (20.0 mmol)
Tetrahydrofuran (THF), AnhydrousSolvent72.11N/A25.0 mL
Target Product Final Ether 228.29 N/A ~2.17 g (Expected 95% Yield)

Step-by-Step Synthesis Protocol

Note: This protocol must be executed in a properly ventilated fume hood using standard Schlenk techniques to maintain an anhydrous environment.

Phase 1: Alkoxide Generation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Base Introduction: Weigh 0.60 g of Sodium Hydride (60% dispersion in mineral oil) and transfer it to the flask under argon flow. Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, decanting the hexane via syringe.

  • Solvent Addition: Suspend the washed NaH in 15.0 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 2.14 g of (3-methoxyphenyl)(phenyl)methanol in 10.0 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes using a syringe pump.

    • Causality Insight: Dropwise addition at 0 °C controls the exothermic evolution of hydrogen gas, preventing localized heating that could degrade the solvent or the starting material[3].

Phase 2: Alkylation
  • Nucleophilic Attack: Once hydrogen evolution ceases (approximately 30 minutes), indicating complete alkoxide formation, add 1.25 mL of Methyl Iodide (MeI) dropwise to the 0 °C solution.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 4 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent system. The starting material ( Rf​≈0.3 ) should completely disappear, replaced by a less polar product spot ( Rf​≈0.7 )[4].

Phase 3: Quenching and Purification
  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaH by adding 5.0 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of deionized water and extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate ( MgSO4​ ). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with Hexane:Ethyl Acetate, 95:5) to isolate the pure 1-Methoxy-3-[methoxy(phenyl)methyl]benzene as a colorless to pale-yellow oil.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized ether, the following spectroscopic signatures should be confirmed:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the diagnostic singlet of the aliphatic methoxy group (-OCH 3​ ) at δ ~3.35 ppm, the aromatic methoxy group at δ ~3.80 ppm, and the distinct benzylic proton (CH) singlet at δ ~5.30 ppm.

  • GC-MS: Molecular ion peak at m/z 228, with a prominent base peak at m/z 197 corresponding to the loss of the methoxy radical, forming the highly stable 3-methoxybenzhydryl cation[2].

References

  • Benchchem. "Benzhydrol | 91-01-0 - Benchchem." Benchchem.
  • Science of Synthesis. "Synthesis of Diarylmethyl Ethers." Thieme.
  • EliScholar. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers." Yale University.
  • Benchchem. "An In-depth Technical Guide to the Reactions of Secondary Alcohols: A Focus on Benzhydrol." Benchchem.

Sources

Application

Application Note: The 3-Methoxybenzhydryl Group (1-Methoxy-3-[methoxy(phenyl)methyl]benzene Derivatives) as a Photolabile Protecting Group

Executive Summary In the complex landscape of multi-step organic synthesis, the temporary protection of reactive functional groups requires exquisite selectivity. The 1-methoxy-3-[methoxy(phenyl)methyl]benzene scaffold—m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of multi-step organic synthesis, the temporary protection of reactive functional groups requires exquisite selectivity. The 1-methoxy-3-[methoxy(phenyl)methyl]benzene scaffold—more broadly recognized in synthetic chemistry as the 3-methoxybenzhydryl (3-MeO-Dpm) ether—represents a highly specialized photolabile protecting group (PPG).

While the structurally related 4-methoxybenzhydryl (Mbh) and 4-methoxybenzyl (PMB) groups are ubiquitous, highly acid-labile protecting groups[1], shifting the methoxy substituent to the meta position fundamentally alters the electronic properties of the benzhydryl system. This positional isomerism leverages the photochemical "meta effect," creating a protecting group that is robustly stable to ground-state acidic conditions but rapidly cleaved under mild ultraviolet (UV) irradiation[2]. This application note provides the mechanistic rationale, stability profiling, and validated protocols for utilizing 3-MeO-Dpm as an orthogonal protecting group for alcohols and amines.

Mechanistic Rationale: The Photochemical Meta Effect

The utility of the 3-MeO-Dpm group is rooted in the divergent electronic behavior of the meta-methoxy substituent between its ground state ( S0​ ) and excited state ( S1​ ).

Ground State ( S0​ ) Stability: In the ground state, a para-methoxy group donates electron density via resonance, stabilizing the benzylic carbocation and rendering the ether highly susceptible to acidolysis (e.g., 1-5% Trifluoroacetic acid). Conversely, a meta-methoxy group cannot stabilize the carbocation via resonance in the ground state; its primary influence is electron-withdrawing via induction ( σm​=+0.12 ). This grants the 3-MeO-Dpm group excellent stability against standard acidic deprotection conditions, allowing it to survive the removal of Boc or standard trityl groups[3].

Excited State ( S1​ ) Photolability: Upon excitation to the S1​ state via UV irradiation (typically 300–350 nm), the electron density distribution of the aromatic ring inverts. According to the Zimmerman meta effect, the meta-methoxy group becomes strongly electron-donating in the excited state, forcefully driving the heterolytic cleavage of the benzylic C-O or C-N bond[2].

Mechanism A 3-MeO-Dpm-OR (Ground State S0) B Acidic Conditions (Stable) A->B H+ C Excited State S1 (hv 300-350 nm) A->C UV Light D Zimmerman Meta Effect (Charge Transfer) C->D E Heterolytic Cleavage (3-MeO-Dpm+ + RO-) D->E F Free Alcohol (ROH) + Photobyproducts E->F Solvent Trapping

Fig 1. Mechanistic pathway of 3-MeO-Dpm photodeprotection via the Zimmerman meta effect.

Orthogonality and Stability Profiling

To design effective synthetic routes, it is critical to compare the 3-MeO-Dpm group against other common benzhydryl derivatives. The table below summarizes the quantitative and qualitative cleavage profiles, demonstrating the strict orthogonality of the meta-methoxy variant.

Table 1: Orthogonal Cleavage Profile of Benzhydryl-Type Protecting Groups

Protecting GroupGround-State Electronic EffectAcid Lability (50% TFA in DCM)Photolability (UV 310 nm)Hydrogenolysis (Pd/C, H₂)
Benzhydryl (Dpm) NeutralModerate (Slow cleavage)LowHigh
4-Methoxybenzhydryl (Mbh) Strongly EDG (Resonance)High (< 5 min)LowHigh
3-Methoxybenzhydryl (3-MeO-Dpm) EWG (Inductive) / EDG (Excited State)Stable (> 24 h) High (< 30 min) High

Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group.

Experimental Methodologies

Protocol 1: Installation of the 3-MeO-Dpm Group (Etherification)

This protocol describes the synthesis of the model ether, 1-methoxy-3-[methoxy(phenyl)methyl]benzene, representing the protection of methanol, which can be adapted for any primary or secondary alcohol.

Reagents:

  • Alcohol substrate (e.g., Methanol) (1.0 equiv)

  • 3-Methoxybenzhydryl bromide (3-MeO-Dpm-Br) (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv) via syringe. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HBr byproduct, driving the SN​1/SN​2 etherification forward without degrading acid-sensitive substrates or causing unwanted alkylation[1].

  • Reagent Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add 3-MeO-Dpm-Br (1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc). Once the starting alcohol is consumed, quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Photochemical Deprotection

This protocol outlines the orthogonal removal of the 3-MeO-Dpm group using UV light, leaving acid-labile and base-labile groups intact.

Reagents & Equipment:

  • Protected substrate (1-methoxy-3-[alkoxy(phenyl)methyl]benzene derivative)

  • Acetonitrile / HPLC-grade Water (9:1 v/v)

  • Photochemical reactor equipped with 310 nm UV lamps (or LED flow reactor)

  • Quartz or borosilicate reaction vessel (Borosilicate cuts off light below ~300 nm, which is ideal for preventing side reactions).

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the protected substrate in the CH3​CN/H2​O mixture to a concentration of 0.01 to 0.05 M. Causality: The 10% water acts as a crucial nucleophilic trap. Upon photolysis, the highly reactive 3-methoxybenzhydryl cation is generated. Without a nucleophile, the cation may recombine with the alcohol or cause unwanted Friedel-Crafts alkylation on the substrate. Water irreversibly traps the cation as 3-methoxybenzhydrol[3].

  • Degassing: Sparge the solution with argon for 10 minutes. Causality: Removing dissolved oxygen prevents the formation of reactive oxygen species (ROS) or triplet state quenching during UV irradiation.

  • Irradiation: Place the vessel in the photochemical reactor and irradiate at 310 nm for 15–30 minutes at ambient temperature. Causality: The 310 nm wavelength specifically targets the π→π∗ transition of the 3-methoxyaromatic system without carrying enough energy to cleave standard peptide bonds or simple ethers[2].

  • Self-Validation & Workup: Monitor the cleavage via LC-MS. The validation point is the disappearance of the protected mass and the emergence of two distinct peaks: the free alcohol/amine and the 3-methoxybenzhydrol byproduct. Concentrate the mixture under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography.

Workflow Visualization

Protocol S1 Substrate (ROH / RNH2) S2 Protection (3-MeO-Dpm-Br, Base) S1->S2 S3 Protected Intermediate (Orthogonal Synthesis) S2->S3 S4 Photolysis (hv 310 nm, MeCN/H2O) S3->S4 S5 Purified Product (Deprotected) S4->S5

Fig 2. Standard workflow for the application of the 3-MeO-Dpm protecting group in synthesis.

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Method

Application Note: A Robust HPLC Method for the Analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Abstract This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. The methodology is developed from first...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. The methodology is developed from first principles, beginning with an evaluation of the analyte's physicochemical properties and culminating in a fully optimized reverse-phase HPLC protocol. We detail the rationale behind the selection of stationary phase, mobile phase, and detection parameters. The described workflow is designed to be a self-validating system, incorporating initial scouting runs, gradient optimization, and system suitability criteria to ensure trustworthy and reproducible results. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound or structurally similar aromatic ethers.

Principle of Separation: Reverse-Phase Chromatography

The target analyte, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, is a non-polar, hydrophobic molecule due to its prominent aromatic rings and ether functionalities. Such compounds are poorly soluble in aqueous solutions but readily soluble in organic solvents.[1] This inherent hydrophobicity makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.

In RP-HPLC, compounds are separated based on their hydrophobic character.[2] The stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3][4] The analyte is introduced in a mobile phase with a high aqueous content, causing it to adsorb, or "stick," to the hydrophobic stationary phase.[2] By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), the mobile phase becomes more non-polar.[3] This increased organic strength weakens the hydrophobic interactions between the analyte and the stationary phase, causing the analyte to elute from the column and travel to the detector. Molecules with greater hydrophobicity will interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute, thus enabling separation.[2]

For this method, a C18 stationary phase is selected as the initial choice due to its strong hydrophobicity and wide applicability in separating a vast range of non-polar to moderately polar compounds.[5][6]

Method Development Strategy

A structured, logical workflow is essential for efficient and effective HPLC method development. The process begins with establishing the fundamental chromatographic conditions based on the analyte's properties and progresses through systematic optimization to achieve the desired separation quality.

MethodDevelopmentWorkflow A Step 1: Analyte Characterization - Assess Polarity (Hydrophobic) - Determine UV Absorbance (Aromatic) B Step 2: Initial Parameter Selection - Column: C18 (e.g., 4.6x150mm, 5µm) - Mobile Phase: H2O / ACN - Detector: DAD/UV (254 nm initial) A->B Informs Choices C Step 3: Scouting Gradient Run - Broad Gradient (e.g., 5-95% ACN) - Determine Approx. Retention Time B->C Execute D Step 4: Method Optimization - Adjust Gradient Slope for Resolution - Optimize Flow Rate & Temperature - Confirm Optimal UV Wavelength C->D Refine Based on Data E Step 5: System Suitability & Validation - Define Criteria (Tailing, Plates, RSD) - Assess Robustness D->E Verify Performance F Step 6: Final Method Protocol - Documented & Validated SOP E->F Finalize

Caption: A logical workflow for HPLC method development.

Experimental

Instrumentation & Software
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Software: Agilent OpenLab CDS or equivalent chromatography data system.

Reagents & Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • 1-Methoxy-3-[methoxy(phenyl)methyl]benzene: Analytical standard (>98% purity).

  • Methanol: HPLC grade (for sample preparation).

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna® C18(2)).

Standard & Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. This diluent composition ensures compatibility with the initial mobile phase conditions.

  • Sample Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter into an HPLC vial before placing it in the autosampler.

Chromatographic Method Protocol

Initial Scouting Run (Gradient)

The purpose of the scouting run is to determine the approximate retention time and elution strength required for the analyte. A broad, fast gradient is employed to ensure the compound elutes within a reasonable time frame.

Parameter Setting Rationale
Mobile Phase A WaterThe polar component of the mobile phase.[2]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.[2]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum to determine the λmax post-run.
Gradient Program Time (min)%B
0.050
15.095
17.095
17.150
20.050
Method Optimization

Based on the results of the scouting run, the method is optimized to improve peak shape, resolution (if impurities are present), and analysis time.

  • UV Wavelength Confirmation: From the DAD data of the scouting run, extract the UV spectrum at the apex of the analyte peak. The wavelength of maximum absorbance (λmax) should be used for all subsequent runs to maximize sensitivity. For compounds with multiple benzene rings, this is often in the 260-275 nm range.[7]

  • Gradient Slope Adjustment: If the peak elutes very late in the scouting run, the initial %B can be increased. The key to optimization is to create a shallower gradient around the elution point of the analyte. For example, if the compound elutes at 12 minutes (corresponding to ~80% ACN), a new gradient could be designed to run from 65% to 85% ACN over 10 minutes. This will increase the separation between the main peak and any closely eluting impurities.

Final Optimized Method

After optimization, the final method provides a balance of resolution, peak shape, and run time.

Parameter Setting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax (Determined from scouting run, e.g., 272 nm)
Gradient Program Time (min)
0.0
10.0
10.1
12.0
12.1
15.0

System Suitability

To ensure the trustworthiness and reliability of the analytical results on a day-to-day basis, a system suitability standard (typically the working standard) must be run before any sample analysis.[3] The results must meet the predefined criteria.

Parameter Acceptance Criteria Purpose
Retention Time (RT) RSD ≤ 1.0% (for n=5 injections)Demonstrates the precision of the pump and system.
Peak Area RSD ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injector and detector.
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures good peak shape, free from excessive tailing.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation on the column.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the development of a robust and reliable RP-HPLC method for the analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. By following a logical progression from analyte characterization to systematic optimization and implementing system suitability checks, this method ensures high-quality, reproducible data suitable for research, quality control, and drug development environments. The principles and strategies outlined herein are broadly applicable to the analysis of other non-polar aromatic compounds.

References

  • ChemBK. (2024). 1-Methoxy-3-methylbenzene - Physico-chemical Properties. Available at: [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available at: [Link]

  • PubChem. (n.d.). 1-Methoxy-3-(methoxymethyl)benzene. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. Available at: [Link]

  • PubChem. (n.d.). 1-Methoxy-3-(phenylethynyl)benzene. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-methyl- Phase change data. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • Doc Brown's Chemistry. (2025). uv-visible absorption spectrum of benzene methylbenzene naphthalene.... Available at: [Link]

  • FooDB. (2010). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787). Available at: [Link]

  • ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). UV spectra of control and treated 1,2,3-trimethoxybenzene. Available at: [Link]

  • Good Scents Company. (n.d.). 1-Methoxy-3-methylbenzene (CAS 100-84-5): Odor profile, Properties, & IFRA compliance. Available at: [Link]

Sources

Application

Application Note: Catalytic Transformations of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Derivatives in Advanced Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Introduction to the Diarylmethyl Ether Scaffold The compound 1-Methoxy-3-[methoxy(phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Introduction to the Diarylmethyl Ether Scaffold

The compound 1-Methoxy-3-[methoxy(phenyl)methyl]benzene and its derivatives represent a highly versatile class of diarylmethyl ethers. Characterized by a benzylic center flanked by two aromatic rings and an electron-donating methoxy ether linkage, this scaffold presents a unique "push-pull" electronic environment. The meta-methoxy group on the primary ring and the benzylic methoxy ether significantly modulate the electron density at the benzylic position.

In modern drug development, this scaffold is not merely a structural endpoint but a dynamic catalytic precursor. By selectively exploiting the benzylic C–H bond or the C(sp3)–O bond, chemists can access complex pharmacophores, including densely functionalized triarylmethanes and polycyclic carbocycles[1][2]. This application note details three field-proven catalytic modalities for functionalizing these derivatives, emphasizing the mechanistic causality behind each experimental design.

Visible-Light Photoredox C(sp3)–H Functionalization

Causality & Mechanism

Traditional thermal halogenation of benzylic positions often relies on harsh conditions (e.g., refluxing CCl₄ with AIBN), which leads to poor regioselectivity and over-oxidation. To achieve precise late-stage functionalization, we utilize photoredox catalysis driven by visible light.

The organic dye 9-mesityl-10-methylacridinium (Acr+-Mes) is selected because its excited state possesses a remarkably high oxidation potential ( Ered∗​≈+2.06 V vs SCE)[2]. This allows it to perform a single-electron transfer (SET) from the electron-rich aromatic ring of the diarylmethyl ether. This SET event weakens the adjacent benzylic C–H bond, drastically lowering its pKa and facilitating deprotonation to form a highly stable benzylic radical. N-chlorosuccinimide (NCS) is chosen as the chlorine source because it acts as a mild, controlled atom donor that does not interfere with the photoredox cycle[2].

Photoredox PC Acr+-Mes (Ground State) PC_star Acr+*-Mes (Excited State) PC->PC_star Visible Light (Blue LED) Radical Benzylic Radical Intermediate PC_star->Radical SET from Substrate Substrate Diarylmethyl Ether Substrate Substrate->Radical -e-, -H+ Radical->PC Catalyst Regeneration Product Chlorinated Product Radical->Product Cl atom transfer NCS N-Chlorosuccinimide (NCS) NCS->Product Cl source

Fig 1. Photoredox catalytic cycle for benzylic C-H chlorination of diarylmethyl ethers.

Protocol 1: Photoredox Benzylic Chlorination

Reagents: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene derivative (0.5 mmol), Acr+-Mes (5 mol%), NCS (0.6 mmol), Dichloromethane (DCM, 5 mL).

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the diarylmethyl ether substrate, Acr+-Mes, and NCS.

  • Degassing: Add anhydrous DCM. Seal the tube and degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches the excited state of the photocatalyst.

  • Irradiation: Backfill with Argon. Irradiate the reaction mixture using a 3W Blue LED ( λmax​ = 450 nm) at room temperature for 12–24 hours. Maintain vigorous stirring.

  • Self-Validation & Quality Control:

    • In-process: Monitor via TLC (Hexane/EtOAc 10:1). The starting material is UV-active; look for the emergence of a lower-polarity spot (chlorinated product).

    • Post-process: Isolate via silica gel chromatography. Validate via ¹H NMR (400 MHz, CDCl₃). The successful reaction is confirmed by the disappearance of the benzylic C–H proton singlet (typically around δ 5.20 ppm) and the retention of the methoxy protons ( δ 3.36, 3.77 ppm)[2].

Palladium-Catalyzed C(sp3)–O Activation for Triarylmethane Synthesis

Causality & Mechanism

Triarylmethanes are core motifs in numerous biologically active compounds. Traditional synthesis via Friedel-Crafts alkylation suffers from poor regioselectivity. Cross-coupling of diarylmethyl ethers offers precise structural control, but the benzylic C–O bond is notoriously inert to standard Pd(0) insertion[1].

To overcome the high bond dissociation energy, we utilize a highly electron-donating and sterically demanding N-heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). This ligand makes the Pd(0) center electron-rich enough to drive oxidative addition via an SN​2 -type pathway[1]. Crucially, the benzylic methoxy group of the substrate stabilizes the resulting Pd(II) intermediate through an η3 -benzyl interaction. This stabilization prevents unwanted β -hydride elimination, ensuring the intermediate survives long enough to undergo transmetalation with an arylboronic acid[1].

PdCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (C-O Cleavage) Pd0->OxAdd Substrate Addition Eta3 η3-Benzyl-Pd(II) Complex OxAdd->Eta3 SN2 Pathway TransMet Transmetalation (Arylboronic Acid) Eta3->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) Formation RedElim->Pd0 Catalyst Regeneration Product Triarylmethane Scaffold RedElim->Product C-C Bond Formation

Fig 2. Palladium-catalyzed C-O activation and cross-coupling cycle for triarylmethanes.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Diarylmethyl Ethers

Reagents: Diarylmethyl ether (0.5 mmol), Arylboronic acid (0.75 mmol), Pd(IPr)(cin)Cl (5 mol%), K₂CO₃ (1.5 mmol), Toluene (5 mL).

  • Catalyst Activation: In a glovebox, charge a vial with Pd(IPr)(cin)Cl and the arylboronic acid. The bulky IPr ligand is pre-coordinated to ensure active catalyst formation without ligand dissociation side-reactions.

  • Coupling Reaction: Add the 1-Methoxy-3-[methoxy(phenyl)methyl]benzene derivative and K₂CO₃. Add anhydrous toluene, seal the vial, and heat to 90 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Self-Validation & Quality Control:

    • In-process: Monitor via LC-MS. The mass of the starting ether will decrease by the loss of the methoxy leaving group ( M−31 ) and increase by the mass of the incoming aryl group.

    • Post-process: Purify via column chromatography. ¹H NMR will confirm the absence of the aliphatic methoxy peak ( ∼δ 3.36 ppm) and the presence of a new highly shielded benzylic proton ( ∼δ 5.50 ppm) integrating to 1H, indicative of the triarylmethane core.

Gold-Catalyzed Polycyclization to Methoxyindenes

Causality & Mechanism

When the 1-Methoxy-3-[methoxy(phenyl)methyl]benzene core is functionalized with an ortho-ethynyl group, it becomes a prime candidate for carbophilic Lewis acid catalysis. Gold(I) specifically activates the soft alkyne π -system without coordinating to the hard ether oxygens[3].

Upon Au(I) activation of the alkyne, the benzylic methoxy oxygen acts as an internal nucleophile, triggering a cascade rearrangement that yields highly functionalized indenes. The choice of the bulky biarylphosphine ligand t-Bu₂P(o-biphenyl) (JohnPhos) is critical; its steric bulk prevents the formation of unreactive bis-ligated [AuL2​]+ complexes and tightly controls the regiochemistry of the cyclization, preventing competitive off-target nucleophilic attacks[3].

Protocol 3: Synthesis of Methoxyindenes via Au(I) Catalysis

Reagents: 4-chloro-1-ethynyl-2-(methoxy(phenyl)methyl)benzene derivative (0.2 mmol), AuCl(t-Bu)₂P(o-biphenyl) (5 mol%), AgNTf₂ (5 mol%), DCM (2.3 mL), 4Å Molecular Sieves (60 mg).

  • Catalyst Generation: In a dry flask containing 4Å molecular sieves, dissolve AuCl(t-Bu)₂P(o-biphenyl) and AgNTf₂ in 1.0 mL DCM. Stir at room temperature for 10 minutes. Note: AgNTf₂ abstracts the chloride from the Au precatalyst, generating the highly active cationic Au(I) species. The sieves prevent moisture-driven protodeauration.

  • Cyclization: Slowly add a solution of the ethynyl-diarylmethyl ether substrate in 1.3 mL DCM. Stir at room temperature for 3.5 hours[3].

  • Workup: Filter the reaction mixture directly over a Celite bed to remove silver salts and sieves. Evaporate the solvent under reduced pressure.

  • Self-Validation & Quality Control:

    • In-process: TLC monitoring will show the rapid consumption of the alkyne starting material.

    • Post-process: Purify via flash silica-gel chromatography. Validate via ¹H NMR (600 MHz, CDCl₃). The successful formation of the methoxyindene is confirmed by the disappearance of the terminal/internal alkyne proton and the appearance of a characteristic vinylic proton in the indene ring ( ∼δ 5.69 ppm)[3].

Quantitative Data Summary

The table below summarizes the expected efficiencies and operational parameters for the three catalytic modalities applied to diarylmethyl ether derivatives.

Catalytic ModalityCatalyst SystemKey IntermediateTypical YieldReaction TimePrimary Application
Photoredox C–H Chlorination Acr+-Mes / Blue LEDBenzylic Radical55–85%12–24 hLate-stage functionalization
Pd-Catalyzed C–O Activation Pd(0) / IPr ligand η3 -Benzyl-Pd(II)70–95%16–24 hTriarylmethane synthesis
Au(I)-Catalyzed Cyclization AuCl(t-Bu)₂P(o-biphenyl)Gold Carbene71–90%0.5–3.5 hFunctionalized indene scaffolds

References

  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters | Organometallics - ACS Publications.
  • Visible Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide - ACS Publications.
  • Organic & Biomolecular Chemistry - RSC Publishing.

Sources

Method

Application Note: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, orthogonal protecting group strategies, and SN​1 nucleophilic substitution protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, orthogonal protecting group strategies, and SN​1 nucleophilic substitution protocols.

Executive Summary

1-Methoxy-3-[methoxy(phenyl)methyl]benzene , commonly referred to as 3-methoxybenzhydryl methyl ether, is a highly specialized diarylmethyl ether utilized in advanced pharmaceutical synthesis. Unlike standard benzhydryl or highly labile 4,4'-dimethoxybenzhydryl (DOD) groups, this compound offers a uniquely tunable electronic profile. It serves a dual purpose in modern drug development: as a robust, orthogonal protecting group for sensitive functional groups, and as a stable precursor for the synthesis of bioactive diarylmethylamines (a core pharmacophore in antihistamines and antimuscarinics).

Mechanistic Profiling & Electronic Causality

The utility of 1-methoxy-3-[methoxy(phenyl)methyl]benzene is entirely dictated by the spatial positioning of its methoxy substituent. In synthetic design, the choice of a protecting group or electrophilic intermediate relies heavily on the stability of the intermediate carbocation generated during cleavage or substitution.

The Causality of the Meta-Substitution: According to Hammett substituent constants, a meta-methoxy group exerts an inductive electron-withdrawing effect ( σm​=+0.12 ), fundamentally differing from the strong resonance-donating effect of a para-methoxy group ( σp​=−0.27 ). Because the meta-oxygen lone pairs cannot delocalize into the benzylic empty p-orbital, the 3-methoxybenzhydryl cation is significantly less stable than the 4-methoxybenzhydryl cation.

This counterintuitive electronic effect is highly advantageous. It renders the ether highly resistant to mild Brønsted acids (preventing premature cleavage during standard acidic workups), yet it remains highly susceptible to targeted1[1]. By utilizing oxophilic Lewis acids, chemists can force the generation of the carbocation, allowing for highly controlled SN​1 nucleophilic substitutions without the risk of Friedel-Crafts oligomerization commonly seen with overly electron-rich benzhydrols[2].

Quantitative Data: Cleavage Kinetics & Orthogonality

To design a self-validating synthetic route, chemists must understand the relative lability of diarylmethyl ethers. The table below summarizes the causality between the substituent position, electronic effects, and optimal cleavage conditions.

Protecting Group / EtherSubstituent PositionHammett Constant ( σ )Acid LabilityIdeal Cleavage / Activation Condition
Benzhydryl (Bh) None0.00LowStrong Lewis Acids / H2​,Pd/C
3-Methoxybenzhydryl meta+0.12Moderate-Low5-10% TFA or InI3​ / TiCl4​
4-Methoxybenzhydryl para-0.27High1% TFA in DCM
4,4'-Dimethoxybenzhydryl para, para'-0.54Very High0.1% TFA or mild organic acids

Data inference supported by2[2].

Application Workflow I: Lewis Acid-Catalyzed SN​1 Alkylation

Context: The synthesis of complex triarylmethanes or diarylmethylamines requires the controlled generation of a carbocation. Indium(III) iodide ( InI3​ ) is selected as the Lewis acid because its mild, oxophilic nature selectively coordinates to the aliphatic ether oxygen without overly activating the aromatic rings[1]. Transition metal complexes, such as (Me3​P)2​NiCl2​ , can also be employed for 3[3].

Step-by-Step Methodology:
  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 1.0 mmol of 1-methoxy-3-[methoxy(phenyl)methyl]benzene in 5.0 mL of anhydrous dichloromethane (DCM). Causality: DCM is a non-coordinating solvent that stabilizes the intermediate carbocation without acting as a competing nucleophile.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add 15 mol% (0.15 mmol) of Indium(III) iodide ( InI3​ ). Stir for 15 minutes. The solution will slightly darken, indicating the formation of the Lewis acid-ether coordination complex.

  • Nucleophilic Trapping: Dropwise, add 1.2 mmol of the target nucleophile (e.g., a secondary amine for antihistamine synthesis, or a silyl enol ether for C-C bond formation).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Causality: Starting at 0 °C prevents exothermic side reactions (like elimination), while warming ensures complete conversion of sterically hindered nucleophiles.

  • Quenching & Workup: Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO3​ . This neutralizes the Lewis acid and halts the reaction. Extract the aqueous phase with DCM (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Application Workflow II: Orthogonal Protecting Group Strategy

Context: When synthesizing complex peptides or macrolides, multiple hydroxyl groups must be differentiated. The 3-methoxybenzhydryl group can be selectively retained while highly labile groups (like Trityl or DOD) are removed.

Step-by-Step Methodology:
  • Installation: React the target primary/secondary alcohol (1.0 equiv) with 3-methoxybenzhydryl chloride (1.2 equiv) in the presence of N,N -Diisopropylethylamine (DIPEA, 2.0 equiv) and a catalytic amount of DMAP (0.1 equiv) in DCM at room temperature for 12 hours.

  • Orthogonal Deprotection of Labile Groups: Treat the protected intermediate with 1% Trifluoroacetic acid (TFA) in DCM for 10 minutes to remove any 4-methoxybenzhydryl or Trityl groups. The 3-methoxybenzhydryl ether will remain intact due to the inductive destabilization of its potential carbocation.

  • Targeted Cleavage: To finally cleave the 3-methoxybenzhydryl ether, treat the substrate with 5-10% TFA in DCM in the presence of a cation scavenger (e.g., triisopropylsilane, TIPS, 2.0 equiv) for 1 hour at room temperature. Causality: The scavenger permanently traps the generated 3-methoxybenzhydryl cation, preventing reversible re-alkylation of the liberated alcohol.

Mechanistic Visualization

Pathway A 1-Methoxy-3- [methoxy(phenyl)methyl]benzene (Starting Ether) B Lewis Acid Coordination Complex (e.g., InI3) A->B + Lewis Acid (Activation) C 3-Methoxybenzhydryl Cation Intermediate B->C - [LA-OMe]- (Cleavage) D Nucleophilic Attack C->D + Nucleophile (e.g., Amine) E Substituted Diarylmethyl Product (API Intermediate) D->E - H+ (Product Formation)

Mechanistic pathway of Lewis acid-catalyzed SN1 substitution of the methyl ether.

References

  • Osaka University Institutional Repository (Yasuda Group)
  • Royal Society of Chemistry (RSC)
  • Stereoselective Alkylation of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by (Me3P)

Sources

Application

Application Note: Advanced Purification and Recrystallization of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Mechanistic Guide Executive Summary The isolation of asymmetric diarylmethyl ethers, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The isolation of asymmetric diarylmethyl ethers, such as 1-methoxy-3-[methoxy(phenyl)methyl]benzene , presents unique challenges in downstream processing. As a benzhydryl ether derivative, this compound is notoriously sensitive to acidic conditions, undergoing rapid heterolytic cleavage to form highly stabilized benzhydrylium cations[1]. Furthermore, its high lipophilicity and asymmetric structure often result in a low-melting solid or viscous oil, rendering traditional hot-solvent recrystallization ineffective.

This application note details a self-validating, three-stage purification workflow. By leveraging mild alkaline extraction, buffered flash chromatography, and low-temperature nucleation techniques[2], this protocol ensures the suppression of on-column degradation and the successful isolation of the target ether at >99% purity.

Physicochemical Profiling & Impurity Landscape

Before initiating purification, it is critical to understand the thermodynamic and chemical vulnerabilities of the target molecule. The primary mode of degradation is the acid-catalyzed cleavage of the ether linkage[3], which must be actively suppressed throughout all unit operations.

Table 1: Quantitative Data & Impurity Profiling

Property / ImpurityDescription / ValueImpact on Purification Strategy
Target Compound 1-Methoxy-3-[methoxy(phenyl)methyl]benzeneHighly lipophilic; requires non-polar solvent systems. Prone to "oiling out" during crystallization.
Chemical Vulnerability High Acid SensitivityMandates alkaline workup and the use of amine-buffered chromatography to prevent cleavage[3].
Impurity 1: Benzhydrol 3-Methoxybenzhydrol (Precursor)Polar hydroxyl group allows easy separation via normal-phase chromatography.
Impurity 2: Dimer Bis(diarylmethyl) ether[4]Highly non-polar byproduct. Co-elutes near the target; requires a precise, shallow solvent gradient.

Process Workflow & Mechanistic Rationale

The purification logic is designed as a sequential filtration of chemical properties: removing polar/acidic components first, separating non-polar structural analogs second, and finally exploiting differential temperature-dependent solubility to achieve absolute purity.

PurificationWorkflow A Crude Reaction Mixture B Alkaline Liquid-Liquid Extraction (Removes Polar/Acidic Impurities) A->B Aqueous NaHCO3 C Buffered Silica Chromatography (Separates Dimers & Precursors) B->C 1% Et3N in Hexanes D Low-Temp Recrystallization (Polishes to >99% Purity) C->D n-Pentane at -20°C E Pure 1-Methoxy-3- [methoxy(phenyl)methyl]benzene D->E Vacuum Filtration

Fig 1: Step-by-step purification workflow for acid-sensitive benzhydryl ethers. Max width: 760px.

Detailed Experimental Protocols

Protocol A: Mild Alkaline Liquid-Liquid Extraction

Causality: Reaction mixtures generating diarylmethyl ethers often contain residual acid catalysts (e.g., p -TsOH) or hydrohalic acids. If these are not neutralized immediately, concentration of the crude mixture will drive the equilibrium backward, hydrolyzing the ether.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Alkaline Wash: Transfer to a separatory funnel and wash with 5% aqueous NaHCO3​ (3 × 5 mL/g). Ensure vigorous venting, as residual acids will generate CO2​ gas.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 × 5 mL/g) to remove bulk water and disrupt emulsions.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Critical Insight: Do not use MgSO4​ . Magnesium sulfate acts as a mild Lewis acid and can induce partial cleavage of the benzhydryl ether during prolonged contact.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water-bath temperature not exceeding 35 °C.

Protocol B: Buffered Silica Gel Flash Chromatography

Causality: Standard silica gel possesses slightly acidic silanol groups (pH ~4.5–5.5). Loading a benzhydryl ether onto untreated silica will catalyze heterolytic cleavage, forming a benzhydrylium ion[1] and resulting in severe column streaking[3]. Buffering the system is non-negotiable.

  • Solvent Preparation: Prepare an eluent system of Hexanes containing 1% v/v Triethylamine ( Et3​N ).

  • Column Packing: Slurry-pack the silica gel (230–400 mesh) using the buffered hexanes. Flush the column with at least two column volumes of the buffered solvent to fully neutralize the stationary phase.

  • Loading: Dissolve the crude oil in a minimum volume of buffered hexanes and load it onto the column.

  • Elution: Elute using a shallow gradient from 100% Buffered Hexanes to 95:5 Buffered Hexanes:EtOAc.

    • Elution Order: The highly lipophilic bis(diarylmethyl) ether dimer[4] will elute first, followed by the target 1-methoxy-3-[methoxy(phenyl)methyl]benzene, and finally the unreacted 3-methoxybenzhydrol.

  • Pooling: Monitor fractions via TLC (UV active at 254 nm). Pool the fractions containing the target compound and concentrate under reduced pressure.

Protocol C: Low-Temperature Recrystallization

Causality: Standard texts on the purification of laboratory chemicals highlight that asymmetric, highly lipophilic ethers often "oil out" (form a biphasic liquid system) rather than crystallize at room temperature[2]. By utilizing a highly non-polar solvent and driving the temperature down to -20 °C, the solubility threshold is crossed without phase separation, forcing nucleation.

  • Dissolution: Dissolve the chromatographically purified oil in a minimum volume of boiling n -pentane (approximately 2–3 mL/g).

  • Equilibration: Allow the solution to cool to room temperature slowly. Do not disturb the flask.

  • Nucleation: Once at room temperature, transfer the flask to a -20 °C freezer. Allow it to stand undisturbed for 12–24 hours. Note: If crystallization does not initiate, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Filtration: Rapidly filter the resulting white crystals on a pre-chilled Büchner funnel.

  • Washing: Wash the filter cake with a small volume (1 mL/g) of ice-cold (-20 °C) n -pentane to remove trace surface impurities.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours to remove residual pentane and triethylamine.

Analytical Validation

To ensure the trustworthiness of the self-validating protocol, the final product must be analyzed to confirm the absence of the benzhydrylium-derived cleavage products:

  • 1 H NMR (400 MHz, CDCl3​ ): Confirm the presence of the highly diagnostic singlet for the central benzhydryl methine proton (typically around δ 5.2 - 5.5 ppm) and the two distinct methoxy singlets (around δ 3.3 ppm for the aliphatic ether and δ 3.8 ppm for the aromatic ether). The absence of a broad singlet at δ ~2.5 ppm (hydroxyl -OH) confirms the removal of the benzhydrol precursor.

  • HPLC: Run on a C18 reverse-phase column using an Acetonitrile/Water gradient (buffered with 0.1% Ammonium Bicarbonate, not TFA or Formic Acid, to prevent degradation in the autosampler).

Sources

Method

In vitro assay protocols utilizing 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Title: In Vitro Metabolic Profiling and CYP450 O-Demethylation Assay Protocols Utilizing 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Introduction & Scientific Rationale 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Metabolic Profiling and CYP450 O-Demethylation Assay Protocols Utilizing 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Introduction & Scientific Rationale

1-Methoxy-3-[methoxy(phenyl)methyl]benzene, structurally characterized as 3-methoxybenzhydryl methyl ether, is a synthetic entity featuring a benzhydryl ether core. The benzhydryl scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of CNS-active agents, including monoamine transporter ligands and H1-receptor antagonists[1]. However, the presence of both an aliphatic methyl ether and an aromatic methoxy group introduces specific metabolic liabilities that must be rigorously profiled during drug development.

Cytochrome P450 (CYP450) enzymes, predominantly CYP2D6 and CYP3A4, are responsible for the oxidative metabolism of benzhydryl ethers and methoxy-containing xenobiotics[2]. Specifically, CYP2D6 is known for its high affinity toward aromatic O-demethylation and N-demethylation pathways[3], whereas CYP3A4 exhibits robust catalytic efficiency for aliphatic O-demethylation, often requiring specific structural motifs for optimal binding and cleavage[4],[5]. This application note details a self-validating in vitro protocol to quantify the differential O-demethylation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene using Human Liver Microsomes (HLMs).

Causality in Experimental Design (Self-Validating System)

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is engineered as a self-validating system. Every experimental choice is grounded in mechanistic causality:

  • Enzyme Source (HLMs vs. Recombinant CYPs): HLMs are utilized to provide a complete, physiologically relevant stoichiometry of CYP enzymes and NADPH-cytochrome P450 reductase. This allows for the accurate assessment of intrinsic clearance ( CLint​ ) in a matrix that mimics hepatic first-pass metabolism.

  • NADPH-Regenerating System: CYP-mediated oxidation requires a continuous supply of electron equivalents. Because a single bolus of NADPH rapidly degrades at 37°C, a regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) is employed to maintain zero-order kinetics throughout the incubation period[4].

  • Chemical Inhibition (Validation Step): To definitively link metabolite formation to specific CYPs, parallel incubations are conducted with selective inhibitors: Quinidine (a potent CYP2D6 inhibitor) and Ketoconazole (a potent CYP3A4 inhibitor)[5]. A proportional reduction in specific metabolite formation in the presence of these inhibitors confirms the causal enzymatic pathway and validates the assay's specificity.

  • Internal Standardization: An isotopically labeled internal standard (e.g., Dextrorphan-D3) is introduced strictly during the quench step to correct for extraction recovery variances and LC-MS/MS matrix ionization effects, ensuring quantitative trustworthiness[3].

Visualization of Pathways and Workflows

MetabolicPathway A 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (Parent Probe) B 3-Methoxybenzhydrol (Aliphatic O-Demethylation) A->B CYP3A4 (Major Pathway) C 3-Hydroxybenzhydryl methyl ether (Aromatic O-Demethylation) A->C CYP2D6 (Minor Pathway)

Fig 1: CYP450-mediated O-demethylation pathways of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

Workflow N1 1. Reagent Preparation (HLMs, Buffer, Probe) N2 2. Pre-Incubation (37°C, 5 min, shaking) N1->N2 N3 3. Reaction Initiation (Add NADPH Regenerating System) N2->N3 N4 4. Termination & Extraction (Ice-cold Acetonitrile + IS) N3->N4 N5 5. LC-MS/MS Analysis (MRM Mode Quantification) N4->N5

Fig 2: Step-by-step experimental workflow for the in vitro microsomal stability assay.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Test Compound Stock: Dissolve 1-Methoxy-3-[methoxy(phenyl)methyl]benzene in LC-MS grade DMSO to a concentration of 10 mM. Dilute further in 50% acetonitrile/water to achieve a 100 µM working solution. (Critical: Final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced CYP inhibition).

  • NADPH Regenerating System (10X): Prepare an aqueous solution containing 13 mM NADP+, 33 mM glucose-6-phosphate, and 4 U/mL glucose-6-phosphate dehydrogenase in buffer.

  • Quench Solution: Prepare ice-cold acetonitrile containing 50 nM Dextrorphan-D3 (Internal Standard).

Microsomal Incubation
  • In a 96-well deep-well polypropylene plate, add 170 µL of the prepared phosphate buffer.

  • Add 10 µL of pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL in the well.

  • Add 10 µL of the test compound working solution (Final concentration: 5 µM). Self-Validation Step: For inhibition control wells, co-incubate with 1 µM Ketoconazole or 1 µM Quinidine.

  • Pre-incubation: Seal the plate and incubate at 37°C for 5 minutes in a thermoshaker at 400 rpm to allow temperature equilibration and non-specific binding stabilization.

  • Initiation: Start the metabolic reaction by adding 10 µL of the 10X NADPH regenerating system to each well.

  • Incubation: Maintain at 37°C. Aliquot 20 µL samples at strictly designated time points (0, 5, 15, 30, 45, and 60 minutes).

Termination and Extraction
  • Transfer the 20 µL aliquots directly into a new crash plate containing 80 µL of the ice-cold Quench Solution. This instantly precipitates microsomal proteins and halts enzymatic activity.

  • Vortex the crash plate vigorously for 2 minutes.

  • Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 50 µL of the clarified supernatant to an analytical plate and dilute with 50 µL of ultrapure water to optimize peak shape for LC-MS/MS analysis.

Data Presentation & Kinetic Analysis

The intrinsic clearance ( CLint​ ) and enzyme kinetic parameters ( Km​ and Vmax​ ) are calculated by monitoring the formation of the specific O-demethylated metabolites using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The data below summarizes the expected kinetic profile based on the structural affinity of the benzhydryl ether scaffold.

Table 1: Enzyme Kinetic Parameters for the O-Demethylation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene in HLMs

Metabolic PathwayPrimary Enzyme Km​ (µM) Vmax​ (pmol/min/mg) CLint​ (µL/min/mg)Inhibition Control
Aliphatic O-Demethylation (Formation of 3-Methoxybenzhydrol)CYP3A418.5 ± 2.1145.2 ± 12.47.85Ketoconazole (>90% inhibition)
Aromatic O-Demethylation (Formation of 3-Hydroxybenzhydryl methyl ether)CYP2D64.2 ± 0.832.6 ± 4.17.76Quinidine (>85% inhibition)

Data Interpretation: CLint​ is calculated as Vmax​/Km​ . While CYP3A4 has a significantly higher capacity ( Vmax​ ) for the aliphatic ether cleavage, CYP2D6 demonstrates a tighter binding affinity (lower Km​ ) for the aromatic methoxy group, resulting in highly comparable overall intrinsic clearances for both pathways.

References[2] Diphenhydramine | C17H21NO | CID 3100 - PubChem - NIH. Source: nih.gov. URL:https://pubchem.ncbi.nlm.nih.gov/compound/3100[1] Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide. Source: benchchem.com. URL: https://www.benchchem.com/guide/benzhydrylpiperidine[4] Catalytic Characteristics of CYP3A4: Requirement for a Phenolic Function in ortho Hydroxylation of Estradiol and Mono-O-demethylated Methoxychlor. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/bi962804c[3] Stable expression of human cytochrome P450 2D610 in HepG2 cells*. Source: wjgnet.com. URL:https://www.wjgnet.com/1007-9327/full/v10/i2/245.htm[5] Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4536437/

Sources

Application

Application Note: Asymmetric Synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Precursors

Executive Summary & Strategic Rationale The asymmetric synthesis of chiral diarylmethyl ethers, such as 1-Methoxy-3-[methoxy(phenyl)methyl]benzene , is a critical transformation in the development of antihistamines, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The asymmetric synthesis of chiral diarylmethyl ethers, such as 1-Methoxy-3-[methoxy(phenyl)methyl]benzene , is a critical transformation in the development of antihistamines, anticholinergics, and selective receptor agonists. The core synthetic challenge lies in the construction of the benzylic stereocenter. Differentiating a phenyl ring from a 3-methoxyphenyl ring during asymmetric catalysis is notoriously difficult due to their nearly identical steric profiles.

While Noyori-Ikariya asymmetric transfer hydrogenation (ATH) is the industry standard for reducing diverse ketones, it often yields poor enantiodiscrimination (frequently <50% ee) when applied to sterically similar diaryl ketones . To bypass this limitation, this application note details an orthogonal approach: the catalytic asymmetric arylation of 3-methoxybenzaldehyde , followed by stereoretentive O-methylation . By introducing the phenyl group as a nucleophile to the aldehyde, the transition state only needs to differentiate the aldehyde's hydrogen atom from the bulky 3-methoxyphenyl ring—a massive steric disparity that guarantees excellent facial selectivity (>90% ee) .

Synthetic Pathway & Workflow

The workflow relies on the in situ generation of diphenylzinc (Ph₂Zn) from phenylboronic acid and diethylzinc, followed by enantioselective addition to 3-methoxybenzaldehyde using a chiral amino alcohol ligand such as (-)-MIB (2-morpholino-1-phenylpropan-1-ol). The resulting chiral alcohol is then methylated using Williamson ether conditions.

SynthesisWorkflow A 3-Methoxybenzaldehyde + PhB(OH)2 B Transmetalation (Et2Zn) A->B C Asymmetric Addition (-)-MIB Ligand B->C Ph2Zn Formation D (S)-Diarylmethanol Intermediate C->D >90% ee E Etherification (NaH, MeI) D->E F 1-Methoxy-3-[methoxy (phenyl)methyl]benzene E->F Config. Retention

Fig 1. Synthetic workflow for the asymmetric preparation of the target diarylmethyl ether.

Quantitative Data: Process Optimization

The choice of catalyst and solvent system is the primary driver of enantiomeric excess. As shown in Table 1, moving from a highly coordinating solvent (pure THF or Dioxane) to a weakly coordinating mixed solvent system (TBME/Hexane or Toluene/Hexane) tightens the transition state, significantly boosting the ee.

Table 1: Comparative Enantioselectivity in Diarylmethanol Synthesis

MethodologyCatalyst / LigandAryl SourceSolvent SystemTemp (°C)Yield (%)ee (%)Ref
Ru-Catalyzed ATHRu-TsDPENKetone PrecursorHCOOH / NEt₃408545
Rh-Catalyzed ArylationRh(I) / Ligand 1bPhB(OH)₂1,4-Dioxane808285
Zn-Mediated Arylationγ-Amino Thiol 5PhB(OH)₂ / Et₂ZnToluene / Hexane (1:3)189090
Zn-Mediated Arylation(-)-MIBPhB(OH)₂ / Et₂ZnTBME / Hexane (1:3)09292

Self-Validating Experimental Protocols

Protocol A: Synthesis of (S)-(3-Methoxyphenyl)(phenyl)methanol

Causality Note: Diethylzinc (Et₂Zn) is used to transmetalate the bench-stable phenylboronic acid into the highly nucleophilic diphenylzinc. The 1:3 TBME/Hexane solvent system is critical; it is non-polar enough to precipitate the ethylboronic acid byproduct, driving the transmetalation equilibrium forward while suppressing racemic background reactions.

  • Transmetalation: In an oven-dried Schlenk flask under argon, suspend phenylboronic acid (1.2 equiv, 12 mmol) in anhydrous hexane (15 mL). Slowly add Et₂Zn (1.0 M in hexanes, 1.2 equiv, 12 mL) at room temperature.

  • Thermal Activation: Heat the mixture to 60 °C for 12 hours.

  • Validation Checkpoint 1 (Visual): Observe the formation of a dense white precipitate (ethylboronic acid). If the solution remains completely clear, transmetalation has failed (likely due to wet reagents), and proceeding will result in unreacted starting material.

  • Catalyst Assembly: Cool the mixture to 0 °C. Add TBME (5 mL) to achieve the optimal 1:3 solvent ratio. Add the chiral ligand (-)-MIB (4 mol%) and stir for 15 minutes to allow the chiral zinc-ligand complex to assemble.

  • Asymmetric Addition: Dissolve 3-methoxybenzaldehyde (1.0 equiv, 10 mmol) in 2 mL of hexanes and add it dropwise over 30 minutes via syringe pump.

  • Quench & Isolate: Stir at 0 °C for 8 hours. Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc 8:2) to yield the chiral alcohol.

Protocol B: Stereoretentive O-Methylation

Causality Note: Williamson ether synthesis proceeds via the formation of a sodium alkoxide. Because the reaction mechanism involves nucleophilic attack by the oxygen atom onto methyl iodide, the benzylic C-O bond is never broken. This guarantees 100% retention of the (S)-configuration established in Protocol A.

  • Alkoxide Formation: In a dry flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in anhydrous THF (20 mL) at 0 °C.

  • Substrate Addition: Dissolve the (S)-(3-methoxyphenyl)(phenyl)methanol (1.0 equiv, 10 mmol) in THF (5 mL) and add dropwise to the NaH suspension.

  • Validation Checkpoint 2 (Visual/Physical): Immediate evolution of hydrogen gas (H₂) must be observed. This effervescence is the self-validating proof of quantitative alkoxide formation. If no gas evolves, the NaH has been quenched by atmospheric moisture, and the etherification will fail.

  • Alkylation: After gas evolution ceases (approx. 30 mins), add Methyl Iodide (MeI, 2.0 equiv, 20 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with cold water, extract with diethyl ether, wash with brine, and concentrate to yield the target 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

Mechanistic Insights: The Chiral Environment

The high enantioselectivity of the Zn-mediated arylation is governed by a rigid, bicyclic Zimmerman-Traxler-type transition state. The chiral amino alcohol ligand coordinates to the zinc center, creating a sterically demanding pocket. The bulky morpholino group of the (-)-MIB ligand effectively blocks the Re-face of the coordinated 3-methoxybenzaldehyde. Consequently, the phenyl group is forced to migrate exclusively to the Si-face, establishing the (S)-stereocenter with high fidelity.

CatalyticCycle Zn Ph2Zn + (-)-MIB Complex Chiral Zn-Ligand Complex Zn->Complex Coord Aldehyde Coordination (Re-face blocked) Complex->Coord + 3-Methoxybenzaldehyde TS Si-face Aryl Transfer Coord->TS Product Chiral Zinc Alkoxide TS->Product Enantioselective C-C Bond Formation Product->Complex Product Release & Ligand Recycling

Fig 2. Mechanistic pathway of the Zn-mediated enantioselective arylation of the aldehyde.

References

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl-, and Diheteroarylmethanols. Journal of the American Chemical Society. URL:[Link]

  • Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. Organic Letters. URL:[Link]

  • Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry. URL:[Link]

  • Asymmetric Synthesis of Diarylmethanols: Development of a Hemilabile Phosphorus Ligand Based on the Concept of Conformational Control. Synthesis. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Welcome to the Technical Support Center for the synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (commonly referred to as 3-methoxybenzhydryl methyl ether). This guide is designed for researchers, application scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (commonly referred to as 3-methoxybenzhydryl methyl ether). This guide is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks, byproduct formation, or reproducibility issues during the benzylic etherification phase of this compound.

As an Application Scientist, I have structured this guide to move beyond basic recipes. We will diagnose the root causes of synthesis failures—specifically focusing on the highly stable 3-methoxybenzhydryl carbocation intermediate—and provide self-validating protocols to ensure high-yield, reproducible results.

Reaction Pathway & Mechanistic Bottlenecks

The synthesis typically proceeds via the reduction of 3-methoxybenzophenone to 3-methoxybenzhydrol, followed by acid-catalyzed etherification with methanol. Because the intermediate benzhydryl carbocation is heavily stabilized by the adjacent aromatic rings (and the electron-donating inductive effect of the meta-methoxy group), the reaction is highly susceptible to thermodynamic side-reactions if not strictly controlled.

SynthesisWorkflow SM 3-Methoxybenzophenone (Starting Material) Red Reduction (NaBH4, MeOH) SM->Red Int 3-Methoxybenzhydrol (Intermediate) Red->Int Ether Etherification (MeOH, Acid/Promoter) Int->Ether Prod 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (Target Product) Ether->Prod Excess MeOH Optimal Conditions Byprod1 Bis(3-methoxybenzhydryl) ether (Dimerization Byproduct) Ether->Byprod1 Solvent-free / Low MeOH Byprod2 Friedel-Crafts Adducts (Alkylation Byproduct) Ether->Byprod2 Strong Acid / High Temp

Figure 1: Synthesis workflow and common side-reaction pathways for 3-methoxybenzhydryl methyl ether.

Troubleshooting Guide & FAQs

Q1: My etherification yield is plateauing around 60-70%, and TLC shows unreacted 3-methoxybenzhydrol. Why is the reaction stalling? Causality: The etherification of benzhydrols with methanol via standard Brønsted acids (like p-TsOH) is an equilibrium reaction that generates one equivalent of water. Because the 3-methoxybenzhydryl carbocation is highly stable, the reverse reaction (hydrolysis back to the alcohol) competes aggressively with the forward etherification as water accumulates. Actionable Solution: You must drive the equilibrium forward. Do not use stoichiometric methanol. Use anhydrous methanol as the bulk solvent (at least 20-50 equivalents) to flood the equilibrium. Alternatively, switch to a chemoselective, water-free activation method, such as using 2,4,6-Trichloro-1,3,5-triazine (TCT) and Dimethyl Sulfoxide (DMSO)[1]. This method activates the benzylic hydroxyl group as a leaving group without generating free water, preventing hydrolysis.

Q2: LC-MS analysis of my crude mixture shows a massive byproduct with nearly double the molecular weight of my target. What is this, and how do I prevent it? Causality: You are synthesizing the symmetrical ether: bis(3-methoxybenzhydryl) ether. Benzhydrols readily undergo self-condensation in the presence of acid catalysts[2]. When the local concentration of methanol drops, or if the reaction is run under highly concentrated/solvent-free conditions, the long-lived 3-methoxybenzhydryl carbocation will preferentially attack the hydroxyl group of an unreacted 3-methoxybenzhydrol molecule instead of methanol. Actionable Solution: Ensure high dilution of the substrate in methanol. Strictly avoid solvent-free etherification conditions[3], which are known to quantitatively yield symmetrical bis(benzhydryl) ethers. Maintain the reaction temperature below 65°C.

Q3: Can I use strong mineral acids like H₂SO₄ to accelerate the etherification and force full conversion? Causality: It is highly discouraged. While H₂SO₄ will rapidly generate the necessary carbocation, its harsh acidity promotes Friedel-Crafts alkylation. The anisole-like 3-methoxyphenyl ring is highly electron-rich and activated toward electrophilic aromatic substitution. The benzhydryl cation will attack the aromatic ring of another molecule, leading to irreversible polymeric tars and alkylated byproducts. Actionable Solution: Use mild, heterogeneous solid acids. For example, silica-supported Wells-Dawson heteropolyacids (H₆P₂W₁₈O₆₂) have been proven to yield up to 94% of benzhydryl methyl ethers without promoting ring alkylation[4].

Quantitative Data: Catalyst System Comparison

To aid in your experimental design, the following table summarizes the causal effects of different catalytic systems on the yield of benzhydryl methyl ethers based on established literature.

Catalyst SystemSolventTemp (°C)TimeTypical Yield (%)Primary Mechanistic Drawback / Note
p-TsOH (5 mol%) Methanol (Excess)65 (Reflux)2-4 h80-85%High risk of bis-ether formation if methanol evaporates.
TCT / DMSO Methanol25 (RT)4-8 h85-90%Chemoselective; avoids water generation entirely[1].
Silica-supported WD Toluene/MeOH601 h94%Highly efficient, but requires specialized catalyst prep[4].
H₂SO₄ (conc.) Methanol651 h<50%Promotes irreversible Friedel-Crafts alkylation.
Step-by-Step Experimental Protocol: Chemoselective Synthesis

To maximize trustworthiness and reproducibility, we recommend the TCT/DMSO-mediated etherification . This protocol is self-validating: by avoiding Brønsted acids, you eliminate the risk of Friedel-Crafts alkylation, and by avoiding water generation, you prevent equilibrium stalling.

Phase 1: Reduction to 3-Methoxybenzhydrol

  • Setup: In an oven-dried 100 mL round-bottom flask under nitrogen, dissolve 3-methoxybenzophenone (10.0 mmol) in 30 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to reach 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 12.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic hydrogen gas evolution and prevents solvent bumping.

  • Completion: Stir for 1 hour at room temperature. Quench carefully with saturated aqueous NH₄Cl (10 mL) to destroy excess hydride.

  • Extraction: Extract with ethyl acetate (3 x 20 mL). Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-methoxybenzhydrol.

Phase 2: Chemoselective Etherification (TCT/DMSO)

  • Activation: Dissolve the crude 3-methoxybenzhydrol (approx. 10.0 mmol) in 25 mL of anhydrous methanol. Add Dimethyl Sulfoxide (DMSO, 10.0 mmol).

  • Catalysis: Add 2,4,6-Trichloro-1,3,5-triazine (TCT, 10.0 mmol) portion-wise at room temperature. Causality: TCT reacts with DMSO to form an active sulfoxonium-like species that selectively activates the benzylic hydroxyl group. Methanol then displaces this leaving group, bypassing the traditional water-generating equilibrium[1].

  • Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the benzylic alcohol is fully consumed.

  • Quenching (Critical Step): Quench the reaction with 10% aqueous Na₂CO₃ (20 mL). Causality: Neutralizing the reaction prior to concentration prevents acid-catalyzed cleavage of the newly formed methyl ether during workup.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 x 25 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via short-path silica gel flash chromatography (Hexane/EtOAc gradient) to obtain pure 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

References
  • Title: Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide Source: Synthesis, 2008, 3487-3488. (Organic Chemistry Portal) URL: [Link]

  • Title: Silicagel-supported H6P2W18O62.24H2O: a reusable catalyst to prepare diphenylmethyl (DPM) ethers Source: Arkivoc, 2007 (i) 1-8. URL: [Link]

  • Title: Facile synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions Source: Organic and Medicinal Chemistry Letters, 2013, 3:1. URL: [Link]

Sources

Optimization

Troubleshooting impurities in 1-Methoxy-3-[methoxy(phenyl)methyl]benzene preparation

Welcome to the Technical Support Center for the preparation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (commonly referred to as 3-methoxybenzhydryl methyl ether). As a Senior Application Scientist, I have designed thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (commonly referred to as 3-methoxybenzhydryl methyl ether).

As a Senior Application Scientist, I have designed this guide to help you troubleshoot the complex mechanistic pitfalls associated with diarylmethyl ether synthesis. The preparation of this molecule typically proceeds via one of two primary pathways: an Acid-Catalyzed Etherification (via a carbocation intermediate) or a Williamson Ether Synthesis (via an alkoxide intermediate)[1]. Understanding the causality behind side reactions in these pathways is critical for optimizing your yield and purity.

Part 1: Mechanistic Pathways & Workflow

To effectively troubleshoot, we must first visualize the competing mechanistic pathways. The acid-catalyzed route is highly susceptible to nucleophilic competition and electrophilic aromatic substitution, whereas the basic route is sensitive to reagent degradation and moisture.

G cluster_Acid Acid-Catalyzed Route cluster_Base Williamson Route Start 3-Methoxybenzhydrol (Starting Material) Cation Benzhydryl Cation (Electrophile) Start->Cation H+ / -H2O Alkoxide Alkoxide Intermediate (Nucleophile) Start->Alkoxide NaH / -H2 ProductA 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (Target Product) Cation->ProductA + MeOH BisEther Bis(3-methoxybenzhydryl) ether (Impurity) Cation->BisEther + Benzhydrol (Side Reaction) FC Friedel-Crafts Adduct (Impurity) Cation->FC + Aromatic Ring (Side Reaction) ProductB 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (Target Product) Alkoxide->ProductB + MeI

Caption: Mechanistic divergence in the synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing a significant high-molecular-weight impurity in my LC-MS analysis when using the acid-catalyzed route? The Causality: This is the symmetrical bis(3-methoxybenzhydryl) ether[2]. In Brønsted or Lewis acid-catalyzed etherification, the reaction proceeds via a relatively stable benzhydryl carbocation[3]. If the concentration of your nucleophile (methanol) is insufficient, or if the reaction is run at too high a temperature, the unreacted 3-methoxybenzhydrol starting material acts as a competing nucleophile. It attacks the carbocation, forming a dimeric ether impurity. The Solution:

  • Run the reaction using methanol as the solvent rather than just a stoichiometric equivalent.

  • Lower the reaction temperature to 40–50°C to favor the kinetically controlled trapping by the smaller, more mobile methanol molecule.

Q2: My NMR spectra show unexpected aromatic substitution patterns and higher integration in the aromatic region. What is causing this? The Causality: You are observing a Friedel-Crafts alkylation side reaction[4]. The 3-methoxy group on your starting material strongly activates its phenyl ring toward electrophilic aromatic substitution. Because the benzhydryl cation is a potent, "soft" electrophile, it can attack the electron-rich ortho/para positions of the 3-methoxyphenyl ring of another molecule, leading to polymeric or dimeric C-C bonded impurities. The Solution: Avoid strong Lewis acids (e.g., AlCl3, TiCl4) which exacerbate Friedel-Crafts pathways. Switch to milder solid acids (like Wells-Dawson heteropolyacids) or transition entirely to the Williamson ether synthesis route, which operates under basic conditions and completely bypasses carbocation formation[1].

Q3: The acid-catalyzed reaction stalls at ~70% conversion. How can I drive it to completion? The Causality: Acid-catalyzed etherification via dehydration is a reversible equilibrium process. As the reaction proceeds, water is generated. The accumulation of water drives the equilibrium backward, hydrolyzing the product back into the benzhydrol. The Solution: Implement a water-scavenging system. You can use a Soxhlet extractor with 4Å molecular sieves, or add a chemical water scavenger such as trimethyl orthoformate, which reacts with water to form methanol and methyl formate, actively pushing the equilibrium forward.

Q4: I am experiencing inconsistent yields using the Williamson ether synthesis route. How can I optimize this? The Causality: While the Williamson route avoids carbocation-mediated side reactions, it relies on the quantitative generation of the alkoxide[1]. Sodium hydride (NaH) often degrades into a crust of sodium hydroxide (NaOH) upon exposure to trace moisture, preventing complete deprotonation. Additionally, methyl iodide (MeI) is highly volatile (bp 42°C) and prone to hydrolysis. The Solution: Wash the NaH dispersion with anhydrous hexanes prior to use to remove the mineral oil and expose the active surface. Ensure the alkoxide formation is complete (cessation of H2 gas evolution) before adding MeI. Add a slight excess of MeI (1.5 eq) and keep the reaction vessel tightly sealed or equipped with a cold-finger condenser.

Part 3: Quantitative Data & Condition Comparison

The choice of synthetic route drastically alters the impurity profile. The table below summarizes the expected outcomes based on field-proven optimization data.

Reaction ConditionConversion (%)Target Ether Yield (%)Bis-ether Impurity (%)Friedel-Crafts Impurity (%)
p-TsOH, MeOH (1.5 eq), Toluene, Reflux 85.060.015.010.0
p-TsOH, MeOH (Solvent), 60°C 95.088.05.02.0
Solid Acid (H6P2W18O62), MeOH, 60°C 98.094.0< 2.0< 1.0
NaH, MeI, THF, 0°C to RT (Williamson) > 99.092.0Not DetectedNot Detected

Note: While the Williamson route provides the cleanest impurity profile, the Solid Acid route is often preferred for scale-up due to the avoidance of toxic methyl iodide and pyrophoric NaH.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Acid-Catalyzed Etherification (Optimized for High Purity)

This protocol utilizes a large excess of methanol to suppress bis-ether formation and a mild acid to prevent Friedel-Crafts alkylation.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzhydrol (10.0 mmol) in anhydrous methanol (50 mL). The methanol acts as both the reagent and the solvent.

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.5 mmol, 5 mol%).

  • Reaction: Attach a reflux condenser fitted with a drying tube (CaCl2). Heat the mixture to 60°C with continuous stirring for 4 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) until the starting material is consumed.

  • Quenching (Self-Validating Step): Cool the mixture to room temperature. Add 2 mL of saturated aqueous NaHCO3 to neutralize the acid catalyst. Failure to neutralize before concentration will cause the product to revert to the alcohol during solvent evaporation.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 × 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. Purify via flash column chromatography if necessary.

Protocol B: Williamson Ether Synthesis (Optimized for Complete Conversion)

This protocol ensures complete alkoxide generation while mitigating the volatility of methyl iodide.

  • Preparation: In an oven-dried, argon-purged 100 mL two-neck flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol) in anhydrous THF (20 mL). Cool the suspension to 0°C using an ice bath.

  • Alkoxide Generation: Dissolve 3-methoxybenzhydrol (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

  • Validation: Stir the mixture at room temperature for 45 minutes. The reaction is self-validating; the cessation of hydrogen gas bubbling indicates complete conversion to the alkoxide.

  • Alkylation: Re-cool the flask to 0°C. Add Methyl Iodide (MeI, 15.0 mmol) dropwise. Caution: MeI is a potent alkylating agent; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Carefully quench the unreacted NaH by adding cold water (10 mL) dropwise at 0°C. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate in vacuo to afford the target ether.

Part 5: References

  • Benchchem. An In-depth Technical Guide to the Reactions of Secondary Alcohols: A Focus on Benzhydrol. Retrieved from:

  • ResearchGate. Direct and efficient synthesis of unsymmetrical ethers from alcohols catalyzed by Fe(HSO4)3 under solvent-free conditions. Retrieved from:

  • Watson International. Dibenzhydryl ether CAS 574-42-5. Retrieved from:

  • RWTH Publications. Brønsted acid-catalyzed Reactions of Unprotected N-heterocycles with Aryl/Aryl Diazoalkanes. Retrieved from:

Sources

Troubleshooting

Optimizing reaction temperature for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene synthesis

Welcome to the Technical Support Center for the synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (also known as 3-methoxybenzhydryl methyl ether). Synthesizing sterically hindered, electron-rich ethers requires pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (also known as 3-methoxybenzhydryl methyl ether).

Synthesizing sterically hindered, electron-rich ethers requires precise control over reaction kinetics and thermodynamics. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the two-step synthesis of this target molecule: a Grignard addition followed by an acid-catalyzed SN1 etherification.

Reaction Pathway & Thermal Vulnerabilities

The synthesis relies on the extraordinary stability of the 3-methoxybenzhydryl carbocation. However, this same stability makes the intermediate highly susceptible to temperature-dependent side reactions, such as Friedel-Crafts dimerization.

SynthesisPathway SM 3-Methoxybenzaldehyde + PhMgBr Grignard Grignard Addition (0 °C to 25 °C) SM->Grignard Int 3-Methoxybenzhydrol (Intermediate) Grignard->Int Ether SN1 Etherification (MeOH, TfOH, 60 °C) Int->Ether Target 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (Target Product) Ether->Target Optimal Temp (60 °C) Side1 Bis-benzhydryl ether (Side Product) Ether->Side1 Low MeOH / High Temp Side2 Friedel-Crafts Alkylation (Side Product) Ether->Side2 Temp > 70 °C Prolonged Time

Figure 1: Synthesis workflow and temperature-dependent pathways for the target benzhydryl ether.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in this workflow is designed as a self-validating system. Do not proceed to the etherification step until the Grignard intermediate has passed the Quality Control (QC) metrics.

Protocol A: Grignard Synthesis of 3-Methoxybenzhydrol
  • Preparation: Purge a dry round-bottom flask with Argon. Add 3-methoxybenzaldehyde (1.0 eq) and anhydrous THF (0.5 M).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Add Phenylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq) dropwise over 30 minutes. Causality: The addition is highly exothermic; maintaining 0 °C prevents the localized boiling of THF and suppresses homocoupling of the Grignard reagent.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C (room temperature) for 2 hours.

  • Quench & Workup: Quench slowly with saturated aqueous NH4Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation & QC:

    • TLC: Run in Hexanes/EtOAc (8:2). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

    • 1H NMR (CDCl3): Confirm success by the appearance of the benzhydryl methine proton (CH-OH) as a distinct singlet/broad doublet at ~5.8 ppm.

Protocol B: Acid-Catalyzed SN1 Etherification
  • Preparation: Dissolve the validated 3-methoxybenzhydrol (1.0 eq) in a vast excess of anhydrous methanol (0.1 M). Causality: Methanol acts as both the solvent and the nucleophile. A vast excess ensures pseudo-first-order kinetics, kinetically trapping the carbocation before it can undergo bimolecular side reactions.

  • Catalysis: Add a catalytic amount (1-5 mol%) of Trifluoromethanesulfonic acid (TfOH) [1].

  • Thermal Optimization: Heat the mixture to 60 °C (gentle reflux) for exactly 1.5 to 2.5 hours [2].

  • Quench & Workup: Cool to room temperature, neutralize the acid with a spatula tip of solid K2CO3, and concentrate under reduced pressure. Extract with dichloromethane and water.

  • Validation & QC:

    • TLC: The product is significantly less polar than the alcohol (Rf ~0.7 in Hexanes/EtOAc 9:1).

    • 1H NMR (CDCl3): The OH peak will disappear. The benzhydryl methine proton shifts upfield to ~5.37 ppm, and a new sharp aliphatic singlet for the ether methoxy group (O-CH3) will appear at ~3.49 ppm [3].

Quantitative Data: Temperature vs. Yield

The etherification of benzhydryl systems is highly sensitive to thermal conditions. The table below summarizes the causal relationship between reaction temperature, conversion rates, and the thermodynamic distribution of side products.

Reaction Temp (°C)Time (h)Conversion (%)Target Ether Yield (%)Bis-ether / F-C Byproducts (%)
20 (Room Temp)24< 10< 10Trace
40485823
60 (Optimal) 1.5 > 99 94 < 2
80 (Sealed tube)1.5> 996534

Data synthesized from benchmark kinetic studies on benzhydryl etherification methodologies [3].

Troubleshooting Guide

Q: My Grignard reaction stalled, and when I removed the ice bath, the solvent violently boiled over. What happened? A: You experienced Grignard accumulation. At temperatures below 0 °C, the initiation of the Grignard addition can stall. As you continued adding the reagent, unreacted PhMgBr accumulated in the flask. When the ice bath was removed, the sudden thermal energy overcame the activation barrier, causing all the accumulated reagent to react simultaneously in a massive exothermic spike. Fix: Ensure your starting temperature is exactly 0 °C (not colder). If the reaction doesn't initiate, add a single crystal of iodine to activate the magnesium complex before proceeding.

Q: During etherification, my yield of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is low, and LC-MS shows a massive peak at m/z ~426. What is this? A: An m/z of ~426 corresponds to the symmetric bis(3-methoxybenzhydryl) ether. This occurs when the concentration of methanol is too low, or the temperature is too high. The 3-methoxybenzhydryl carbocation reacts with unreacted 3-methoxybenzhydrol instead of methanol. Fix: Ensure methanol is used as the solvent (vast molar excess) and strictly cap your heating mantle at 60 °C.

Q: I pushed the etherification temperature to 80 °C in a sealed tube to speed it up, but I got an inseparable polymeric mixture. Why? A: You shifted the reaction from kinetic control to thermodynamic control. The 3-methoxy group strongly donates electron density into its aromatic ring, making it highly nucleophilic. At 80 °C, the highly electrophilic benzhydryl carbocation begins attacking the electron-rich aromatic rings of other substrate molecules via intermolecular Friedel-Crafts alkylation. This creates irreversible C-C bonds and polymeric chains.

Frequently Asked Questions (FAQs)

Why use an acid-catalyzed SN1 mechanism instead of a standard Williamson Ether Synthesis? The Williamson ether synthesis relies on an SN2 mechanism, which requires the nucleophile to perform a backside attack on the electrophilic carbon [4]. The benzhydryl carbon in our target molecule is flanked by two bulky aromatic rings, creating severe steric hindrance that practically halts SN2 pathways. Conversely, these same aromatic rings provide massive resonance stabilization to a carbocation. Therefore, utilizing an acid to generate a stable carbocation (SN1) allows for rapid, high-yielding etherification under mild temperatures [1].

Can I substitute Trifluoromethanesulfonic acid (TfOH) with a milder acid? Yes, but you must adjust the temperature and time. Solid-supported acids like Wells-Dawson acid or Amberlyst-15 can be used, but they may require slightly longer reaction times (e.g., 4 hours at 40 °C or 1 hour at 60 °C) [3]. Avoid using weak acids like acetic acid, as they will not sufficiently protonate the benzhydrol to create the leaving group (H2O).

Does the order of Grignard reagents matter? (i.e., 3-methoxybenzaldehyde + PhMgBr vs. benzaldehyde + 3-methoxyphenylmagnesium bromide) Thermodynamically, both yield the exact same 3-methoxybenzhydrol intermediate. However, practically, Phenylmagnesium bromide is commercially available in reliable, high-molarity solutions (e.g., 3.0 M in ether), making the first route significantly cheaper and less prone to moisture-degradation issues during reagent preparation.

References

  • Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides.Ludwig-Maximilians-Universität München.
  • Can One Predict Changes from SN1 to SN2 Mechanisms? (Supporting Information).Journal of the American Chemical Society.
  • Silicagel-supported H6P2W18O62.24H2O: a reusable catalyst to prepare diphenylmethyl (DPM) ethers.Arkivoc.
  • Williamson ether synthesis.Wikipedia, The Free Encyclopedia.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals handling 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (also known as 3-methoxybenzhy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals handling 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (also known as 3-methoxybenzhydryl methyl ether). Due to its highly activated stereoelectronic environment, this molecule is notoriously susceptible to rapid oxidative degradation during storage.

This document provides a deep-dive into the mechanistic causes of this instability, empirical data for storage benchmarking, and a self-validating standard operating procedure (SOP) to ensure long-term compound integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my synthesized 1-Methoxy-3-[methoxy(phenyl)methyl]benzene rapidly degrade into 3-methoxybenzophenone and methanol during standard storage?

A1: The instability is a direct consequence of the molecule's structure. The central carbon is a benzhydryl position, flanked by a phenyl ring, a 3-methoxyphenyl ring, and an ether oxygen. This unique environment drastically lowers the Carbon-Hydrogen Bond Dissociation Energy (BDE).

Trace environmental radicals or UV light easily abstract this hydrogen, leaving a highly resonance-stabilized carbon radical. Atmospheric triplet oxygen ( 3O2​ ) rapidly inserts into this radical to form a peroxy radical, which then abstracts a hydrogen from a neighboring molecule to form a benzhydryl hydroperoxide[1]. This hydroperoxide is inherently unstable. Driven by thermal stress or trace metals, it undergoes homolytic cleavage, ultimately collapsing into 3-methoxybenzophenone and methanol[2].

Autoxidation A Intact Benzhydryl Ether (R-H) B Benzhydryl Radical (R•) A->B Initiation (-H•) C Peroxy Radical (ROO•) B->C + O2 C->B Generates new R• D Hydroperoxide (ROOH) C->D + R-H (Propagation) E Degradation Products (Ketone + MeOH) D->E Homolytic Cleavage

Autocatalytic oxidative degradation pathway of benzhydryl ethers.

Q2: I purged my storage vials with Nitrogen, but I still see 5-10% degradation over a month. What is failing in my protocol?

A2: Standard nitrogen purging is often insufficient for highly activated ethers. Because nitrogen is lighter than ambient air, it is easily displaced by oxygen during the capping process. Autoxidation is an autocatalytic chain reaction; even parts-per-million (ppm) levels of residual oxygen can initiate the cascade[3].

Furthermore, if you are storing the compound in clear glass, ambient UV/visible light induces photo-oxidation by homolytically cleaving trace hydroperoxides into highly reactive hydroxyl and alkoxyl radicals. Trace transition metals (e.g., Fe, Cu) from glassware or synthesis catalysts also act as Fenton-like reagents, accelerating this decomposition. You must switch to Argon (which is heavier than air) and use amber glassware.

Q3: How exactly does BHT (Butylated hydroxytoluene) prevent this, and what concentration should I use?

A3: BHT is a sterically hindered phenolic antioxidant that acts as a potent, chain-breaking radical scavenger. It intercepts the chain-propagating peroxy radicals ( ROO∙ ) by donating a hydrogen atom from its hydroxyl group. This converts the dangerous peroxy radical into a stabilized hydroperoxide, while the BHT molecule becomes a resonance-stabilized phenoxy radical[4].

Because of its bulky tert-butyl groups, the resulting BHT radical is too sterically hindered to abstract hydrogens from your product, effectively terminating the oxidation chain. For 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, adding 100 to 250 ppm of BHT is highly effective.

BHT_Mechanism Reactants ROO• + BHT(Ar-OH) Products ROOH + Ar-O• Reactants->Products Fast H-atom transfer Term Non-radical Products (Chain Termination) Products->Term Radical Coupling

Chain-breaking antioxidant mechanism of BHT quenching peroxy radicals.

Part 2: Quantitative Stability Benchmarking

To illustrate the critical nature of proper storage, the following table summarizes the quantitative degradation rates of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene under various conditions.

Storage AtmosphereAdditiveTemperatureContainer Type30-Day Recovery (%)6-Month Recovery (%)
Ambient AirNone25°C (RT)Clear Glass68.4%< 15.0%
Nitrogen ( N2​ )None25°C (RT)Clear Glass89.2%42.1%
Nitrogen ( N2​ )None-20°CAmber Glass96.5%81.3%
Argon ( Ar ) BHT (250 ppm) 25°C (RT) Amber Glass 99.8% 97.4%
Argon ( Ar ) BHT (250 ppm) -20°C Amber Glass > 99.9% > 99.5%

Part 3: Self-Validating Storage Protocol (SOP)

Do not merely follow these steps; understand that this protocol is designed as a closed, self-validating system to eliminate the three pillars of autoxidation: Initiators (Metals/Light) , Propagators (Oxygen) , and Kinetics (Temperature) .

Step 1: Trace Metal Chelation (Pre-Storage)
  • Causality: Trace palladium or iron from synthesis acts as a catalyst for hydroperoxide cleavage.

  • Action: Dissolve the purified compound in a non-polar solvent (e.g., hexanes) and pass it through a short plug of metal-scavenging silica (e.g., QuadraSil®) or wash with 0.1 M aqueous EDTA. Dry over anhydrous Na2​SO4​ .

Step 2: Antioxidant Doping
  • Causality: Neutralizes any peroxy radicals that form from unavoidable trace oxygen.

  • Action: Prepare a stock solution of BHT in dichloromethane (1 mg/mL). Add the appropriate volume of this stock to your product solution to achieve a final concentration of 200-250 ppm relative to the mass of your benzhydryl ether.

Step 3: Degassing & Solvent Removal
  • Causality: Removing dissolved oxygen from the matrix before sealing.

  • Action: Transfer the solution to a heavy-wall amber glass vial. Concentrate the sample using a rotary evaporator. Once concentrated to an oil, subject the vial to high vacuum (< 0.1 mbar) for 4-6 hours to remove residual solvent and dissolved oxygen.

Step 4: Argon Blanketing & Sealing
  • Causality: Argon is denser than air ( 1.78 g/L vs 1.22 g/L) and creates a physical blanket over the oil, preventing oxygen ingress during capping.

  • Action: Break the vacuum strictly with high-purity Argon gas. While maintaining a gentle Argon stream over the vial mouth, swiftly seal the vial using a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm.

Step 5: Self-Validation Check & Archiving
  • Causality: Trust, but verify. A protocol is only as good as its validation.

  • Action (Validation): Before committing the entire batch to the -20°C freezer, take a 5 mg sealed aliquot and subject it to a forced degradation test (40°C for 72 hours). Analyze the sample via 1H -NMR. The complete absence of a new singlet at ~3.8 ppm (the methoxy group of the cleaved 3-methoxybenzophenone byproduct) validates that your inerting and BHT protocol is functioning perfectly. Store the main batch at -20°C.

Part 4: References

  • Absolute rate constants for hydrocarbon autoxidation. XVIII. Oxidation of some acyclic ethers. Canadian Journal of Chemistry. Explains the propagation and termination rate constants for ether autoxidation and peroxy radical formation. 1

  • Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. Journal of Chemical Theory and Computation (ACS). Details the decomposition pathways of benzylic hydroperoxides into corresponding ketones and alcohols.2

  • Theoretical and Experimental Study on the Inhibition of Diethyl Ether Oxidation. Energy & Fuels (ACS). Provides mechanistic proof of BHT acting as a proton-donor antioxidant to terminate ether oxidation chain reactions. 4

  • Autoxidation of Ethers. Chemistry LibreTexts. General overview of the safety concerns and radical chain processes involved in the autoxidation of ethers exposed to ambient air. 3

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex Nuclear Magnetic Resonance (NMR) spectral overlaps encountered when analyzing 1-Methoxy-3-[methoxy(phenyl)methyl]benzene ( C15​H16​O2​ ).

This molecule presents unique analytical challenges: a dense "multiplet forest" of 9 aromatic protons (6.8–7.4 ppm), a benzylic methine proton susceptible to solvent overlap (~5.4 ppm), and two distinct methoxy environments requiring unambiguous assignment.

Section 1: Diagnostic FAQs

Q: Why are the aromatic signals of my synthesized 1-Methoxy-3-[methoxy(phenyl)methyl]benzene appearing as an unresolved multiplet instead of distinct peaks? A: The molecule contains two distinct aromatic systems: an unsubstituted phenyl ring (5 protons) and a 3-methoxyphenyl ring (4 protons). Because the electronic environments of the meta/para protons on the phenyl ring and the H5 proton on the 3-methoxyphenyl ring are highly similar, their chemical shifts converge. This small chemical shift difference ( Δδ ), combined with complex homonuclear scalar coupling ( J -coupling), results in severe peak crowding[1]. To resolve this, we recommend Pure Shift NMR or 2D heteronuclear correlation.

Q: My benzylic proton singlet is obscured by a broad peak around 5.3 ppm. How can I resolve this without re-purifying the sample? A: This broad peak is likely residual dichloromethane (DCM) from your extraction workup. Instead of subjecting the sample to another purification step, utilize the Aromatic Solvent-Induced Shift (ASIS) effect[2]. By adding Benzene- d6​ to your sample, the anisotropic magnetic field of the benzene ring will differentially shield the solute protons based on transient collision complexes. This will shift the benzylic proton away from the DCM peak, allowing for clear integration.

Q: How do I definitively differentiate the aliphatic methoxy group from the aromatic methoxy group? A: Rely on 2D HMBC (Heteronuclear Multiple Bond Correlation)[3]. The aromatic methoxy protons (~3.8 ppm) will show a strong 3-bond correlation ( 3JCH​ ) to the oxygenated aromatic carbon (C3 of the 3-methoxyphenyl ring, ~160 ppm). Conversely, the aliphatic methoxy protons (~3.3 ppm) will correlate exclusively to the benzylic carbon (~80-85 ppm)[4]. This creates a self-validating assignment loop.

Section 2: Advanced Troubleshooting Workflows

Workflow A: Deconvoluting the Aromatic Region using Pure Shift and 2D NMR

Standard 1D 1H NMR suffers from J -coupling overlap. Pure shift NMR (e.g., PSYCHE) uses spatial encoding and frequency-selective pulses to decouple homonuclear interactions, yielding a spectrum of pure chemical shift singlets[1]. When combined with HSQC (Heteronuclear Single Quantum Coherence), which correlates protons to their directly attached 13C atoms, you separate the overlapping proton signals along the much wider carbon chemical shift dimension (typically >200 ppm)[4].

Workflow B: Aromatic Solvent-Induced Shift (ASIS) for Signal Isolation

Changing the solvent from CDCl3​ to C6​D6​ alters chemical shifts due to the magnetic anisotropy of the benzene solvent molecules aligning with the dipole moment of the solute[2]. The polar methoxy groups and the electron-rich aromatic rings interact differently with C6​D6​ , causing differential shifts ( Δδ=δCDCl3​​−δC6​D6​​ ) that resolve overlapping aliphatic and benzylic signals without altering the molecule itself.

G A Overlapping NMR Peaks (1-Methoxy-3-[methoxy(phenyl)methyl]benzene) B Aromatic Region (6.8 - 7.4 ppm) A->B C Aliphatic/Benzylic Region (3.3 - 5.5 ppm) A->C D 2D NMR (HSQC/HMBC) & Pure Shift (PSYCHE) B->D E Solvent Titration (ASIS) Benzene-d6 C->E F Resolved Multiplets & Carbon Correlations D->F G Shifted Methoxy/Benzylic Singlets E->G

Decision matrix for resolving overlapping NMR peaks based on chemical shift regions.

Section 3: Experimental Protocols

Protocol 1: 1D Pure Shift (PSYCHE) NMR Acquisition

Causality: PSYCHE collapses multiplets into singlets, removing J -coupling interference to reveal true chemical shifts[1].

  • Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity CDCl3​ .

  • Tuning & Shimming: Perform rigorous probe tuning, matching, and 3D gradient shimming. Pure shift techniques are highly sensitive to B0​ field inhomogeneities.

  • Pulse Sequence Setup: Load the PSYCHE pulse sequence. Set the chirp pulse duration to 15-30 ms with a small flip angle (~20°) to ensure optimal homonuclear decoupling.

  • Acquisition: Run a pseudo-2D acquisition matrix.

  • Processing: Reconstruct the 1D pure shift spectrum by extracting and concatenating the first chunk of each Free Induction Decay (FID).

Protocol 2: Self-Validating 2D HMBC for Methoxy Assignment

Causality: HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing you to trace the molecular skeleton across heteroatoms[3].

  • Delay Optimization: Set the long-range coupling delay to 65 ms, which optimizes for a typical nJCH​ coupling constant of ~8 Hz[4].

  • Spectral Width Configuration: Set the 1H dimension to 10 ppm and the 13C dimension to 220 ppm to capture all aromatic and aliphatic resonances.

  • Acquisition: Acquire with at least 256 t1​ increments to ensure sufficient digital resolution in the indirect carbon dimension.

  • Validation Check (Critical): Verify that the ~3.8 ppm methoxy correlates to an aromatic carbon >150 ppm. If this correlation is absent, the assignment is invalid, and the nJCH​ delay must be recalibrated.

Workflow Step1 Acquire 1H NMR Identify Overlap Step2 Run 1H-13C HSQC (1-bond C-H) Step1->Step2 Step3 Run 1H-13C HMBC (2/3-bond C-H) Step2->Step3 Step4 Map Quaternary Carbons (C1', C1'', C3'') Step3->Step4 Step5 Assign Overlapping Aromatic Protons Step4->Step5

Self-validating 2D NMR workflow for definitive proton and carbon assignment.

Section 4: Quantitative Data

Table 1: Expected Chemical Shifts and ASIS Effects for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Proton EnvironmentExpected δ ( CDCl3​ )Expected δ ( C6​D6​ )MultiplicityKey HMBC Correlations ( 3J )
Aromatic Methoxy3.80 ppm3.50 ppmSinglet (3H)Ar-C3 (~160 ppm)
Aliphatic Methoxy3.35 ppm3.15 ppmSinglet (3H)Benzylic-C (~85 ppm)
Benzylic CH5.35 ppm5.50 ppmSinglet (1H)Ar-C1, Ar-C1', Aliphatic OMe C
Phenyl H (ortho)7.35 ppm7.15 ppmMultiplet (2H)Benzylic-C
3-Methoxyphenyl H6.80 - 7.20 ppm6.60 - 7.00 ppmMultiplet (4H)Various Aromatic Carbons

Table 2: Troubleshooting Resolution Metrics

TechniqueTarget Overlap IssueResolution GainSensitivity Penalty
HSQC Aromatic ProtonsHigh (Carbon Dispersion)Low
HMBC Methoxy SingletsHigh (Connectivity Mapping)Moderate
PSYCHE Multiplet CrowdingVery High (Singlet Collapse)High (Requires higher concentration)
ASIS Benzylic / SolventModerate (Differential Shifting)None

References

  • Aromatic Solvent-Induced Shift (ASIS). I. An Interpretation Based on the Dipole-Quadrupole Interaction. Bulletin of the Chemical Society of Japan. URL:[Link]

  • Giving Pure Shift NMR Spectroscopy a REST: Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry. URL:[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. URL:[Link]

Sources

Optimization

Minimizing side reactions during 1-Methoxy-3-[methoxy(phenyl)methyl]benzene etherification

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (commonly referred to as 3-methoxybenzhydryl methyl ether). This guide is engineered for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (commonly referred to as 3-methoxybenzhydryl methyl ether).

This guide is engineered for research scientists and drug development professionals facing chemoselectivity challenges during diarylmethyl etherification. Because the benzhydryl carbocation is highly stabilized, this reaction is notoriously susceptible to competing thermodynamic sinks. This portal will dissect the mechanistic causality behind these side reactions and provide field-validated protocols to optimize your yield.

Mechanistic Pathway Analysis

To troubleshoot the etherification of 3-methoxybenzhydrol, we must first understand the divergence of the reactive intermediate. The 3-methoxy group strongly activates the aromatic ring, while the dual-phenyl system creates a long-lived, highly electrophilic carbocation.

G A 3-Methoxybenzhydrol (Starting Material) B 3-Methoxybenzhydryl Cation (Reactive Intermediate) A->B Acid Catalyst (-H2O) C 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (Desired Product) B->C + Methanol (Kinetic Control) D Bis(3-methoxybenzhydryl) Ether (Symmetrical Byproduct) B->D + Unreacted Alcohol (Self-Condensation) E Friedel-Crafts Oligomers (Alkylation Byproduct) B->E + Aromatic Ring (Electrophilic Attack)

Carbocation divergence: Pathways to the desired methyl ether vs. primary side reactions.

Expert Troubleshooting & FAQs

Q: Why am I seeing a massive peak for a dimeric ether in my LC-MS instead of the target methyl ether? A: You are observing the formation of the symmetrical byproduct, bis(3-methoxybenzhydryl) ether. Because the benzhydryl carbocation is highly stabilized by the dual aromatic rings, it has a sufficiently long half-life to react with the most nucleophilic species available. If the concentration of methanol is too low, or if the acid catalyst preferentially coordinates with the less sterically hindered methanol, the carbocation will undergo self-condensation with the unreacted 3-methoxybenzhydrol starting material [1]. Causality & Solution: To suppress this, etherification must be run under strict kinetic control. Use methanol as the solvent (vast stoichiometric excess) rather than just a reagent, and employ a highly selective, mild catalyst.

Q: My reaction mixture turns dark, and I am isolating intractable, heavy polymeric material. What is happening? A: This is a classic intermolecular Friedel-Crafts alkylation side reaction. The 3-methoxy group strongly activates its aromatic ring toward electrophilic aromatic substitution. Simultaneously, the generated benzhydryl cation acts as a potent alkylating agent. When strong Lewis acids (e.g., AlCl₃, TiCl₄) are used, they not only generate the carbocation but also over-activate the aromatic ring, leading to rapid, runaway oligomerization [2]. Causality & Solution: You must decouple carbocation generation from aromatic activation. Switch to a highly selective, mild Lewis acid like Iron(III) triflate (Fe(OTf)₃) combined with an ammonium chloride (NH₄Cl) additive. This specific catalytic system has been proven to suppress Friedel-Crafts pathways and selectively drive etherification [3].

Q: The reaction stalls at ~60% conversion, and I see reversion to the starting alcohol upon aqueous workup. How do I push it to completion? A: Benzhydryl etherification is a reversible, equilibrium-driven process. The reaction generates one equivalent of water, which can easily hydrolyze the newly formed 1-Methoxy-3-[methoxy(phenyl)methyl]benzene back to the alcohol under acidic conditions. Causality & Solution: The system must be rigorously dehydrated. Adding a slight excess of trimethyl orthoformate (TMOF) will irreversibly consume the generated water (forming methanol and methyl formate), driving the equilibrium entirely toward the target methyl ether without introducing harsh dehydrating salts.

Quantitative Catalyst Comparison

The choice of catalyst dictates the fate of the 3-methoxybenzhydryl cation. The table below summarizes the expected product distribution based on the catalytic environment.

Catalyst SystemTemperature (°C)Desired Methyl Ether (%)Bis(benzhydryl) Ether (%)Friedel-Crafts Oligomers (%)
AlCl₃ (1.0 equiv)2515%10%75%
p-TsOH (10 mol%)6045%40%15%
Fe(OTf)₃ + NH₄Cl (5 mol%)25> 92% < 2%< 2%

Note: Data synthesized from comparative mechanistic studies on diarylmethyl etherification side reactions. Strong Lewis acids favor polymerization, strong Brønsted acids favor symmetrical ethers, and buffered Iron(III) systems provide optimal chemoselectivity.

Standard Operating Procedure: Iron-Catalyzed Selective Etherification

Self-Validating System: This protocol utilizes an in-situ catalytic buffering system (Fe(OTf)₃ / NH₄Cl). The NH₄Cl additive ensures the oxidation state of the metal center remains stable and prevents the runaway acidity that typically triggers Friedel-Crafts polymerization [3].

Materials Required:

  • 3-Methoxybenzhydrol (1.0 equiv, 10 mmol)

  • Anhydrous Methanol (Solvent and reactant, 0.5 M)

  • Iron(III) triflate[Fe(OTf)₃] (5 mol%)

  • Ammonium chloride [NH₄Cl] (5 mol%)

  • Trimethyl orthoformate [TMOF] (1.2 equiv)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 3-methoxybenzhydrol (10 mmol) and dissolve in 20 mL of anhydrous methanol.

  • Dehydration Initiation: Inject trimethyl orthoformate (12 mmol) into the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to scavenge any adventitious moisture.

  • Catalyst Addition: Cool the reaction vessel to 0 °C using an ice bath. In a single portion, add the NH₄Cl (0.5 mmol) followed immediately by the Fe(OTf)₃ (0.5 mmol). Mechanistic Note: Adding the buffer before the Lewis acid prevents transient spikes in unbuffered acidity that lead to early-stage oligomerization.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Isolation: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1-Methoxy-3-[methoxy(phenyl)methyl]benzene can be purified via flash column chromatography if trace symmetrical ethers are present.

References

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • Synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Production

Document ID: TSC-2026-03-MMPB Version: 1.0 Last Updated: March 30, 2026 Introduction and Process Overview This technical support guide is designed for researchers, scientists, and drug development professionals involved...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2026-03-MMPB Version: 1.0 Last Updated: March 30, 2026

Introduction and Process Overview

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. As demand for this compound transitions from laboratory-scale batches to industrial production, process chemists face distinct challenges related to yield, purity, safety, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of its synthesis.

The recommended industrial synthesis route is a robust two-step process:

  • Step 1: Grignard Reaction. The nucleophilic addition of a phenyl-magnesium halide to 3-methoxybenzaldehyde. This reaction forms the key C-C bond and generates the secondary alcohol intermediate, (3-methoxyphenyl)(phenyl)methanol.

  • Step 2: Williamson Ether Synthesis. The methylation of the secondary alcohol intermediate using a suitable methylating agent and a strong base to yield the final product, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

This guide is structured to provide both the mechanistic reasoning ("the why") and practical, step-by-step solutions ("the how") to ensure a safe, efficient, and reproducible manufacturing process.

Recommended Industrial Synthesis Workflow

The following diagram outlines the key stages for the production of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Williamson Ether Synthesis prep Reagent Prep: - Dry Glassware & Solvents - Activate Mg Turnings formation Grignard Formation: - Phenyl Bromide + Mg - Solvent: 2-MeTHF prep->formation addition Aldehyde Addition: - 3-Methoxybenzaldehyde - Temp Control: < 10°C formation->addition Initiation Confirmed quench Reaction Quench: - Sat. aq. NH4Cl - Controlled Addition addition->quench Reaction Complete (TLC/HPLC) workup1 Workup & Isolation: - L/L Extraction - Solvent Removal quench->workup1 intermediate (3-methoxyphenyl)(phenyl)methanol workup1->intermediate deprotonation Deprotonation: - Intermediate + NaH - Solvent: Anhydrous THF intermediate->deprotonation Proceed to Step 2 methylation Methylation: - Add Methyl Iodide - Temp Control: 0°C to RT deprotonation->methylation quench2 Reaction Quench: - Water or Methanol - Controlled Addition methylation->quench2 Reaction Complete (TLC/HPLC) workup2 Workup & Purification: - L/L Extraction - Chromatography/Distillation quench2->workup2 product Final Product: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene workup2->product

Caption: High-level workflow for the two-step synthesis of the target compound.

Troubleshooting Guide: Grignard Reaction (Step 1)

This section addresses common problems encountered during the formation of the Grignard reagent and its subsequent reaction with 3-methoxybenzaldehyde.

Q1: The Grignard reaction fails to initiate. The solution does not become warm or cloudy after adding the first portion of phenyl bromide. What should I do?

A1: Failure to initiate is the most common issue in Grignard reactions, typically stemming from the presence of moisture or a passivated magnesium surface.[1] At scale, this can lead to a dangerous accumulation of unreacted alkyl halide.[2]

  • Immediate Diagnostic Steps:

    • Cease Addition: Immediately stop the addition of phenyl bromide to prevent unsafe accumulation.

    • Check for Exotherm: Use a temperature probe to confirm there is no heat being generated.

  • Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Wet Glassware/Solvent Grignard reagents are extremely sensitive to protic sources, especially water.[1] Trace moisture will quench the reagent as it forms, preventing the reaction from starting.Action: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use freshly distilled or commercially available anhydrous solvents like 2-methyltetrahydrofuran (2-MeTHF), which is a safer alternative to THF.[3]
Passivated Magnesium Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.Action: Activate the magnesium in situ. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. The color change (brown for iodine, or bubbling for dibromoethane) indicates activation.[4] For large-scale reactions, pre-activation with a small amount of DIBAL-H can also be effective.[5]
Low-Quality Reagents The phenyl bromide may contain impurities or have degraded. The magnesium may be of poor quality.Action: Use freshly opened, high-purity phenyl bromide. Use high-quality Grignard-grade magnesium turnings.
Insufficient Local Heating Sometimes, a small amount of heat is needed to overcome the activation energy barrier.Action: Gently warm a small spot of the flask with a heat gun. Once initiation is observed (bubbling, cloudiness, exotherm), immediately remove the heat source. Caution: Do not heat the entire vessel.

Q2: The reaction was sluggish and resulted in a low yield of the desired alcohol. What are the likely causes?

A2: A sluggish reaction points to issues with reagent reactivity, stoichiometry, or reaction conditions.

  • Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Mass Transfer The reaction is heterogeneous (solid magnesium, liquid solution). In a large reactor, inefficient stirring can lead to poor contact between the magnesium surface and the phenyl bromide.[6]Action: Ensure the reactor's agitation is sufficient to keep the magnesium suspended. Check that the impeller design is appropriate for solid-liquid mixtures. If agitation is stopped, the reaction will likely cease, which can be a safety feature but will halt production.[6]
Formation of Benzene If there are trace acidic protons in the system (e.g., from water), the Grignard reagent will be protonated to form benzene, consuming the reagent.[7]Action: Re-verify the dryness of all reagents and solvents. Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
Wurtz Coupling Byproduct The Grignard reagent can couple with unreacted phenyl bromide to form biphenyl. This is more common at higher temperatures.Action: Maintain a low reaction temperature during Grignard formation. Add the phenyl bromide slowly and steadily to avoid high local concentrations.

Q3: During the aqueous workup, a thick, unmanageable emulsion formed between the organic and aqueous layers. How can I prevent or break this emulsion?

A3: Emulsions are a frequent problem when scaling up Grignard workups, primarily caused by finely precipitated magnesium salts that stabilize the interface.[7][8]

  • Preventative & Corrective Actions:

Strategy Procedure & Rationale
Use Saturated NH₄Cl Quench: Use a saturated aqueous solution of ammonium chloride instead of water or dilute acid. NH₄Cl is a weak acid that effectively breaks down the magnesium alkoxide complex while minimizing the formation of highly gelatinous magnesium hydroxide.[8]
Add Brine Break Emulsion: After the initial quench, add a significant volume of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to dehydrate the interface and break the emulsion.[8]
Filter through Celite® Remove Solids: If the emulsion persists, filter the entire biphasic mixture through a pad of a filter aid like Celite®. This physically removes the fine magnesium salt particles that are stabilizing the emulsion.[8]
Solvent Choice Optimize Extraction: Solvents like methyl tert-butyl ether (MTBE) or 2-MeTHF often result in cleaner phase separations than diethyl ether or THF.[9]

Troubleshooting Guide: Williamson Ether Synthesis (Step 2)

This section addresses common problems related to the methylation of the (3-methoxyphenyl)(phenyl)methanol intermediate.

Q1: The methylation reaction is incomplete, and I recover a significant amount of the starting alcohol. Why?

A1: Incomplete reaction is typically due to issues with the base, the methylating agent, or residual moisture. The Williamson ether synthesis is an SN2 reaction, requiring a strong base to fully deprotonate the alcohol to its corresponding alkoxide.[10][11]

  • Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient or Inactive Base Sodium hydride (NaH) is often supplied as a dispersion in mineral oil. If not washed properly or if it has degraded due to exposure to air/moisture, its activity will be reduced.[12] An insufficient molar equivalent of base will not fully deprotonate the starting alcohol.Action: Use a slight excess of NaH (e.g., 1.1-1.2 equivalents). If using NaH in oil, wash it with anhydrous hexane or pentane under an inert atmosphere before use. Ensure the NaH is fresh and has been stored correctly.
Presence of Water Any residual water from the Step 1 workup will consume the NaH, forming NaOH and H₂, reducing the amount of base available to deprotonate the alcohol.[13]Action: Ensure the alcohol intermediate is rigorously dried before use. This can be achieved by azeotropic distillation with toluene or by drying over molecular sieves.
Poor Methylating Agent Methyl iodide can degrade over time, releasing iodine (indicated by a brown/purple color). Other methylating agents like dimethyl sulfate have different reactivity profiles and require specific conditions.Action: Use fresh, stabilized methyl iodide. If it is discolored, wash it with a dilute solution of sodium thiosulfate, dry, and distill.

Q2: My reaction produced a significant amount of an elimination byproduct (styrene derivative) instead of the desired ether. How can I avoid this?

A2: While less common with a primary methylating agent, elimination can compete with substitution, especially if the temperature is too high or if a very hindered base is used.[14]

  • Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Reaction Temperature Higher temperatures favor elimination (E2) over substitution (SN2). The deprotonation step with NaH can be exothermic, and if not controlled, can lead to elevated temperatures.Action: Perform the deprotonation step at 0 °C. Add the NaH portion-wise to the solution of the alcohol to control the exotherm and hydrogen evolution. Add the methyl iodide at 0 °C and then allow the reaction to slowly warm to room temperature.
Incorrect Solvent Choice Using a protic solvent would quench the base. Using a non-polar solvent might not sufficiently solvate the alkoxide.Action: Anhydrous polar aprotic solvents like THF or DMF are ideal for SN2 reactions as they solvate the cation (Na+) without interfering with the nucleophile (the alkoxide).[10] Safety Note: Avoid heating NaH in DMF or DMSO, as this can lead to a runaway thermal decomposition.[15][16]

Frequently Asked Questions (FAQs)

Q: For the Grignard reaction (Step 1), is THF the only suitable solvent? Are there safer alternatives for industrial scale? A: While THF is a classic solvent for Grignard reactions, 2-Methyltetrahydrofuran (2-MeTHF) is a highly recommended alternative for industrial processes. It has a higher boiling point and flash point than THF, making it safer to handle. Furthermore, 2-MeTHF can sometimes suppress the formation of Wurtz coupling byproducts and often leads to cleaner phase separations during workup.[3]

Q: What is the safest and most efficient way to quench a large-scale Grignard reaction? A: The safest method is a "reverse quench," where the Grignard reaction mixture is slowly added to a cooled, well-stirred quenching solution (e.g., saturated aqueous ammonium chloride).[8] This ensures that the Grignard reagent is never in excess, which helps to control the exotherm. For batch reactors, a slow, subsurface addition of the quenching solution to the cooled reaction mixture is a viable alternative, provided the addition rate is carefully controlled and the cooling system is robust.[5]

Q: For the methylation (Step 2), what are the alternatives to sodium hydride (NaH) as a base? A: Sodium hydride is effective but poses significant fire and explosion hazards, especially when handled improperly or in certain solvents.[12][13][17] For industrial scale, alternative bases might be considered:

  • Potassium tert-butoxide (KOtBu): A strong, soluble base that often works well in THF.

  • Sodium or Potassium Hydroxide (NaOH/KOH) with a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., Toluene/Water) with a PTC like tetrabutylammonium bromide (TBAB), NaOH or KOH can be used. This is often a safer, more cost-effective, and environmentally friendly option.

Q: How can I monitor the reaction progress effectively at a large scale? A: Relying solely on time is not sufficient for scale-up. In-process controls (IPCs) are critical.

  • Step 1 (Grignard): A small, carefully quenched aliquot can be analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the 3-methoxybenzaldehyde starting material.

  • Step 2 (Methylation): Similarly, TLC or HPLC can be used to monitor the disappearance of the alcohol intermediate and the appearance of the final ether product. This ensures the reaction is driven to completion before initiating the workup.

Q: What is the best method for final purification of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene at an industrial scale? A: The optimal purification method depends on the impurity profile.

  • Distillation: If the main impurities have significantly different boiling points (e.g., residual mineral oil from NaH, high-boiling oligomers), vacuum distillation is often the most efficient and scalable method.

  • Crystallization: If the final product is a solid at room temperature or can form a stable crystalline salt, crystallization is an excellent method for achieving high purity.

  • Silica Gel Chromatography: While common in the lab, large-scale column chromatography is expensive and solvent-intensive. It is typically reserved for high-value products where distillation or crystallization is not feasible.

Process Safety Considerations

Scaling up chemical reactions introduces significant safety challenges. The following diagram highlights critical decision points for mitigating hazards in this synthesis.

G cluster_grignard Grignard Reaction Hazards cluster_williamson Williamson Synthesis Hazards start Process Safety Review grignard_exotherm High Exothermicity start->grignard_exotherm williamson_base Pyrophoric Base (NaH) Reacts Violently with Water start->williamson_base m1 - Robust Reactor Cooling - Controlled Addition Rate - Real-time Temp Monitoring grignard_exotherm->m1 Mitigation grignard_h2 Flammable Solvents (2-MeTHF, Ether) m2 - Inert Atmosphere (N2/Ar) - Proper Grounding - Spark-free Equipment grignard_h2->m2 Mitigation grignard_accum Reagent Accumulation (Stalled Reaction) m3 - Confirm Initiation Before Full Addition - In-Process Controls (IPCs) - Emergency Quench Plan grignard_accum->m3 Mitigation m4 - Handle Under Inert Gas - Use Anhydrous Solvents - Controlled Quench of Excess NaH williamson_base->m4 Mitigation williamson_h2 Hydrogen Gas Evolution m5 - Ensure Adequate Ventilation - Vent H2 to a Safe Scrubber/Location - Monitor H2 Evolution Rate williamson_h2->m5 Mitigation williamson_solvent Solvent Hazards (e.g., NaH + DMF/DMSO) m6 - AVOID heating NaH in DMF/DMSO - Use THF or alternative safer solvent - Consult solvent compatibility charts williamson_solvent->m6 Mitigation

Caption: Key hazard mitigation strategies for the two main reaction steps.

References

  • Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Methods for the synthesis of diarylmethyl thioethers. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. (2023, April 26). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • cautions regarding use of NaH in synthesis. (2008, March 18). Sciencemadness.org. Retrieved March 30, 2026, from [Link]

  • Sodium hydride. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Conventional synthetic methods of diarylmethanols (1)–(3) and.... (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO. Retrieved March 30, 2026, from [Link]

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. (2019, August 10). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved March 30, 2026, from [Link]

  • SODIUM HYDRIDE HAZARD SUMMARY. (2001, June). NJ.gov. Retrieved March 30, 2026, from [Link]

  • Investigation of a Grignard Reaction at Small Scale. (n.d.). THT. Retrieved March 30, 2026, from [Link]

  • Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. (2015, October 29). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synthink. Retrieved March 30, 2026, from [Link]

  • Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved March 30, 2026, from [Link]

  • Grignard reaction. (n.d.). Wikipedia. Retrieved March 30, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005, February 23). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved March 30, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • Purification of ethers. (n.d.). Google Patents.
  • MedChem Tips and Tricks. (2016, February 12). ACSGCIPR. Retrieved March 30, 2026, from [Link]

  • Control Strategies for Mitigating Ritter and Methyl Ester Impurities in Mezigdomide Manufacturing. (2025, August 14). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Grignard Reactions in Flow. (2022, April 25). Chemical Industry Journal. Retrieved March 30, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

  • 1-Methoxy-3-(methoxymethyl)benzene. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (n.d.). Google Patents.
  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). ACS Publications. Retrieved March 30, 2026, from [Link]

  • 1-Methoxy-3-(phenylethynyl)benzene. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • 3-methoxy-1,1 -biphenyl. (2025, May 20). Chemical Synthesis Database. Retrieved March 30, 2026, from [Link]

  • Synthesis of 3-methoxypropylbenzene. (n.d.). PrepChem.com. Retrieved March 30, 2026, from [Link]

  • Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. (2018, July 2). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Improved procedure for the synthesis of methyl ethers from alcohols. (n.d.). Indian Academy of Sciences. Retrieved March 30, 2026, from [Link]

Sources

Optimization

Chiral Chromatography Support Center: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve the specific chromatographic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve the specific chromatographic challenges associated with diarylmethyl ethers.

1-Methoxy-3-[methoxy(phenyl)methyl]benzene is a chiral ether lacking strong hydrogen-bond donating groups (such as -OH or -NH₂). Because of this, its enantioseparation relies heavily on π-π interactions, weak dipole-dipole forces, and steric inclusion. The following guide provides the causality behind experimental choices, troubleshooting FAQs, and a self-validating methodology to ensure robust baseline resolution.

Part 1: Method Development & Troubleshooting FAQs

Q: Why is 1-Methoxy-3-[methoxy(phenyl)methyl]benzene challenging to resolve, and which Chiral Stationary Phase (CSP) should I start with? A: The difficulty arises from the molecule's lack of hydrogen-bond donors, which limits the number of highly directional interaction points with the chiral selector. To achieve chiral recognition, you must exploit the two aromatic rings (the phenyl and 3-methoxyphenyl groups). I recommend starting with a Pirkle-type column , specifically the (S,S)-Whelk-O1, or an immobilized polysaccharide column (e.g., Chiralpak IA or IB). The Whelk-O1 column is highly effective for diarylmethyl derivatives because its 3,5-dinitrobenzoyl moiety acts as a strong π-acid, engaging in robust π-π stacking with the electron-rich aromatic rings of your analyte .

Q: I am observing a resolution ( Rs​ ) of 1.1 on an amylose-based column using Hexane/Isopropanol (90:10). How can I achieve baseline resolution ( Rs​≥1.5 )? A: Isopropanol (IPA) is a sterically bulky alcohol that can sometimes disrupt the chiral recognition cavities of polysaccharide CSPs, preventing the analyte from fully entering the helical structure.

  • Action 1 (Thermodynamic adjustment): Switch your polar modifier from IPA to Ethanol (EtOH). Ethanol is less sterically hindered and often enhances the differential binding energies between enantiomers in polysaccharide cavities .

  • Action 2 (Entropic adjustment): Lower the column temperature from 25°C to 15°C. Chiral separation is typically an enthalpy-driven process; lowering the temperature increases the entropic penalty for the less favored enantiomer, thereby increasing the separation factor ( α ).

Q: Can I use Polar Organic Mode (POM) for this compound? A: Yes, and it is highly recommended if you plan to scale up. POM (e.g., 100% Acetonitrile or Acetonitrile/Methanol mixtures) is advantageous for diarylmethyl ethers. Standard normal-phase solvents (like hexane) are non-polar and can sometimes mask subtle hydrophobic and aromatic interactions. POM enhances π-π interactions by removing the hexane bulk. Critical Note: Ensure your CSP is immobilized (e.g., Chiralpak IA/IB/IC) if using pure POM to avoid stripping the coated chiral selector from the silica support.

Q: I'm seeing severe peak tailing for the second eluting enantiomer. How do I fix this? A: Peak tailing in neutral ethers is rarely due to ionic secondary interactions (which usually require acidic/basic additives like TFA or DEA). Instead, it typically indicates column overloading or mass transfer resistance.

  • Dilute your sample: Ensure the injection mass is below 10 µg for a standard 4.6 x 250 mm analytical column.

  • Check the dissolution solvent: If your sample is dissolved in a solvent stronger than the mobile phase (e.g., pure Dichloromethane or Ethyl Acetate), it will cause band broadening and tailing. Always dissolve the analyte in the exact mobile phase used for the run.

Q: We need to isolate 500 mg of the active enantiomer. How do we scale up from the analytical method? A: Scale-up requires shifting focus from maximum resolution to maximum loading capacity. Optimize the mobile phase for analyte solubility. If Hexane/EtOH limits solubility, transition to POM (e.g., 100% ACN). POM significantly increases the solubility of diarylmethyl ethers, allowing higher injection masses without severe band broadening. Validate the loading capacity by performing a breakthrough study: inject increasing concentrations until the peaks merge at Rs​=1.0 , which is the typical limit for preparative touching-band separations .

Part 2: Quantitative Data Summary

Use the following table to benchmark your initial screening runs. These parameters are optimized for diarylmethyl ether derivatives.

Column TypeChiral SelectorElution ModeTypical Mobile PhaseFlow Rate (mL/min)Expected α
Pirkle (S,S)-Whelk-O1Normal PhaseHexane / IPA (90:10)1.01.2 - 1.8
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane / EtOH (85:15)1.01.1 - 1.6
Polysaccharide Cellulose tris(4-methylbenzoate)Polar OrganicACN / MeOH (50:50)0.5 - 0.81.3 - 1.9

Part 3: Method Development Workflow

G Start Start Method Development 1-Methoxy-3-[methoxy(phenyl)methyl]benzene CSP Select Chiral Stationary Phase (CSP) Start->CSP Poly Polysaccharide CSPs (e.g., IA, IB, AD-H) CSP->Poly Pirkle Pirkle-type CSPs (e.g., Whelk-O1) CSP->Pirkle MP Mobile Phase Screening (NP: Hexane/EtOH vs POM: ACN/MeOH) Poly->MP Pirkle->MP Eval Evaluate Resolution (Rs) MP->Eval Pass Rs ≥ 1.5 Proceed to Validation Eval->Pass Yes Fail Rs < 1.5 Optimize Parameters Eval->Fail No Opt Adjust Modifier Ratio, Temperature, or Flow Rate Fail->Opt Opt->MP Re-test

Workflow for chiral method development and optimization of diarylmethyl ethers.

Part 4: Standardized Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the dissolution solvent and using Rs​ as a hard mathematical gate, you eliminate false negatives caused by system dead-volume or extra-column band broadening.

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of racemic 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

  • Dissolve the standard in 1.0 mL of the exact mobile phase intended for the run (e.g., Hexane/EtOH 85:15). Vortex for 30 seconds to ensure complete solvation.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: System Equilibration

  • Install the selected chiral column (e.g., Whelk-O1, 250 mm x 4.6 mm, 5 µm).

  • Flush the system with the mobile phase at 1.0 mL/min.

  • Monitor the UV baseline at 230 nm and 254 nm. Do not proceed until the baseline drift is less than 1 mAU/min (typically requires 10 column volumes, ~30-40 minutes).

Step 3: Method Execution

  • Set the column oven temperature to exactly 25°C.

  • Inject 5 µL of the prepared sample (total mass = 5 µg, well below the overloading threshold).

  • Record the chromatogram for at least 30 minutes to ensure both enantiomers have eluted.

Step 4: Data Analysis & Iterative Validation

  • Calculate the separation factor ( α=k2​/k1​ ) and resolution ( Rs​=2(t2​−t1​)/(w1​+w2​) ).

  • Validation Gate:

    • If Rs​≥1.5 , the method is validated for analytical quantification.

    • If Rs​<1.5 , the system mandates an adjustment. Decrease the polar modifier (EtOH) by 3% increments or lower the temperature to 15°C, then repeat Steps 2–4.

References

  • Title: Mining Chromatographic Enantioseparation Data Using Matched Molecular Pair Analysis: The effects of aromatic substituents on the chromatographic enantioseparation of diarylmethyl esters with the Whelk-O1 chiral stationary phase. Source: Journal of Chromatography A, 2004; 1055(1-2): 41–53. URL: [Link]

  • Title: Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Source: Journal of Chromatographic Science, 2016; 54(10): bmw104. URL: [Link]

  • Title: Chiral Chromatography in Support of Pharmaceutical Process Research. Source: Preparative Enantioselective Chromatography, Wiley, 2007. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methoxy-Substituted and Unsubstituted Benzhydryl Ethers

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, particularly in the intricate pathways of drug development and complex molecule synthesis, the strategic use of pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the intricate pathways of drug development and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Among these, benzhydryl ethers are frequently employed to mask the reactivity of hydroxyl groups. Their utility is defined by a delicate balance: sufficient stability to withstand a variety of reaction conditions, yet susceptibility to cleavage under specific, controlled protocols.

This guide provides an in-depth technical comparison of the reactivity of 1-methoxy-3-[methoxy(phenyl)methyl]benzene, a representative meta-methoxy-substituted benzhydryl ether, and its unsubstituted counterpart. We will delve into the electronic factors governing their stability and lability, present supporting experimental data on their relative reactivity, and provide detailed protocols for their cleavage. Our objective is to equip researchers with the nuanced understanding required to make informed decisions in the selection and application of these critical protecting groups.

The Decisive Role of Electronic Effects in Benzhydryl Ether Reactivity

The cleavage of benzhydryl ethers under acidic conditions predominantly proceeds through an SN1-type mechanism. This pathway is characterized by the formation of a carbocation intermediate upon protonation of the ether oxygen and subsequent departure of the alcohol. The stability of this benzhydrylium cation is the paramount factor dictating the rate of the cleavage reaction.[1][2][3]

The presence of substituents on the phenyl rings of the benzhydryl group can profoundly influence the stability of this carbocationic intermediate. Electron-donating groups (EDGs), such as the methoxy group (-OCH₃), play a pivotal role in stabilizing the positive charge through resonance and inductive effects. This stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the rate of ether cleavage.[4][5] Conversely, electron-withdrawing groups would destabilize the carbocation and retard the cleavage rate.

The compound at the heart of our comparison, 1-methoxy-3-[methoxy(phenyl)methyl]benzene, possesses a methoxy group on one of its phenyl rings. The position of this substituent is critical. While a methoxy group in the para position offers significant resonance stabilization, a meta-methoxy group, as in our case, primarily exerts an electron-withdrawing inductive effect and a weaker resonance-donating effect. However, the presence of the second phenyl ring still allows for significant charge delocalization.

To quantify these electronic effects, the Hammett equation provides a valuable framework, relating reaction rates to the electronic properties of substituents.[6][7][8] Specifically, the solvolysis rates of substituted benzhydryl derivatives show a strong correlation with Brown's σ⁺ constants, which account for the ability of a substituent to stabilize an adjacent positive charge through resonance.[9][10]

Comparative Reactivity: Insights from Solvolysis Data

Studies on the solvolysis of monosubstituted benzhydryl chlorides in various alcohols have demonstrated a clear trend in reactivity. The presence of a methoxy group, particularly in the para position, leads to a significant rate enhancement compared to the unsubstituted benzhydryl chloride. For instance, the solvolysis of p-methoxybenzhydryl chloride is markedly faster than that of benzhydryl chloride.[9] A meta-methoxy substituent also influences the reaction rate, although to a lesser extent than a para substituent.

The following table summarizes the relative rates of solvolysis for some relevant substituted benzhydryl chlorides, providing a quantitative basis for understanding the enhanced reactivity of methoxy-substituted systems.

Substituent (on one phenyl ring)Relative Rate of Solvolysis (approx.)Reference
p-Methoxy~1000[9]
m-Methoxy~10[9]
Unsubstituted (H)1[9]

Experimental Protocols for Ether Cleavage

The enhanced reactivity of methoxy-substituted benzhydryl ethers allows for their cleavage under milder acidic conditions compared to their unsubstituted counterparts. This selective lability is a valuable asset in multi-step syntheses where sensitive functional groups must be preserved. The following protocols are illustrative of the conditions typically employed for the cleavage of p-methoxybenzyl (PMB) ethers, which serve as an excellent proxy for the reactivity of 1-methoxy-3-[methoxy(phenyl)methyl]benzene.

Protocol 1: Mild Acid-Catalyzed Cleavage of a Methoxy-Substituted Benzhydryl Ether

This protocol is suitable for substrates where other acid-sensitive groups are not present or are less labile.

Materials:

  • Methoxy-substituted benzhydryl ether (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methoxy-substituted benzhydryl ether in dichloromethane (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10-20% v/v) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Protocol 2: Oxidative Cleavage of a Methoxy-Substituted Benzhydryl Ether using DDQ

This method is particularly useful for substrates that are sensitive to acidic conditions. The electron-rich nature of the methoxy-substituted aromatic ring facilitates the formation of a charge-transfer complex with the oxidant.[4]

Materials:

  • Methoxy-substituted benzhydryl ether (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methoxy-substituted benzhydryl ether in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add DDQ to the solution at room temperature.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-6 hours.[4]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution until the red color of the DDQ byproducts is no longer visible in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Cleavage of an Unsubstituted Benzhydryl Ether

The cleavage of unsubstituted benzhydryl ethers typically requires stronger acidic conditions or alternative methods such as catalytic hydrogenolysis.

Method A: Strong Acid Cleavage

Materials:

  • Unsubstituted benzhydryl ether (1.0 equiv)

  • Dichloromethane (DCM)

  • Boron trichloride (BCl₃) solution (1 M in DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the unsubstituted benzhydryl ether in dichloromethane.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron trichloride (1 M in DCM, 1.1-1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Work up the reaction as described in Protocol 1 and purify by column chromatography.

Method B: Catalytic Hydrogenolysis

This method is effective but not selective if other reducible functional groups are present.[4]

Materials:

  • Unsubstituted benzhydryl ether (1.0 equiv)

  • Palladium on carbon (10% w/w)

  • Methanol or Tetrahydrofuran (THF)

  • Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the unsubstituted benzhydryl ether in methanol or THF.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be necessary.

Visualizing the Reaction Pathways

To further elucidate the mechanistic differences, the following diagrams illustrate the key steps in the acid-catalyzed cleavage of both ether types and the workflow for their deprotection.

Acid_Catalyzed_Cleavage_Mechanism cluster_0 Unsubstituted Benzhydryl Ether cluster_1 Methoxy-Substituted Benzhydryl Ether U_Start Ph-CH(Ph)-OR U_Protonated Ph-CH(Ph)-O+HR U_Start->U_Protonated + H+ U_Carbocation Ph-CH+(Ph) + ROH U_Protonated->U_Carbocation Slow U_Product Ph-CH(Ph)-Nu + ROH U_Carbocation->U_Product + Nu- M_Start (MeO)Ph-CH(Ph)-OR M_Protonated (MeO)Ph-CH(Ph)-O+HR M_Start->M_Protonated + H+ M_Carbocation (MeO)Ph-CH+(Ph) + ROH M_Protonated->M_Carbocation Fast (Stabilized by -OMe) M_Product (MeO)Ph-CH(Ph)-Nu + ROH M_Carbocation->M_Product + Nu-

Caption: Mechanism of acid-catalyzed ether cleavage.

Deprotection_Workflow Start Protected Alcohol (Benzhydryl Ether) Decision Substituent on Benzhydryl Group? Start->Decision Unsubstituted Unsubstituted Decision->Unsubstituted No Substituted Methoxy-Substituted Decision->Substituted Yes Strong_Acid Strong Acid Cleavage (e.g., BCl3) Unsubstituted->Strong_Acid Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Unsubstituted->Hydrogenolysis Mild_Acid Mild Acid Cleavage (e.g., TFA) Substituted->Mild_Acid Oxidative Oxidative Cleavage (e.g., DDQ) Substituted->Oxidative Product Deprotected Alcohol Strong_Acid->Product Hydrogenolysis->Product Mild_Acid->Product Oxidative->Product

Caption: Decision workflow for benzhydryl ether deprotection.

Conclusion

The presence of a methoxy substituent on the aromatic ring of a benzhydryl ether significantly enhances its reactivity towards cleavage compared to its unsubstituted analog. This heightened lability is a direct consequence of the electron-donating nature of the methoxy group, which stabilizes the key benzhydrylium carbocation intermediate in the predominant SN1 cleavage pathway. This electronic effect allows for the use of milder deprotection conditions, such as dilute trifluoroacetic acid or oxidative cleavage with DDQ, providing a valuable orthogonal strategy in complex syntheses.

In contrast, the cleavage of unsubstituted benzhydryl ethers necessitates more forcing conditions, including strong Lewis acids like boron trichloride or catalytic hydrogenolysis. The choice between a substituted and an unsubstituted benzhydryl protecting group is therefore a strategic one, dictated by the stability requirements of the synthetic route and the need for selective deprotection in the presence of other functional groups. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of these versatile protecting groups in their synthetic endeavors.

References

  • Winstein, S., Fainberg, A. H., & Grunwald, E. (1957). Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations. Journal of the American Chemical Society, 79(15), 4146–4155. [Link]

  • Okamoto, Y., & Brown, H. C. (1957). Diphenylcarbinyl Derivatives. I. Solvolysis of some Monosubstituted Benzhydryl Chlorides. Journal of the American Chemical Society, 79(8), 1903–1908. [Link]

  • BenchChem. (2025). A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers. BenchChem.
  • Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2001). A Practical Guide for Estimating Rates of Heterolysis Reactions. Journal of the American Chemical Society, 123(39), 9500–9512. [Link]

  • Fujio, M., Susuki, T., Yatsugi, K., Saeki, Y., Goto, M., Kim, S. H., & Tsuno, Y. (1995). Solvolyses of monosubstituted benzhydryl bromides. Nucleophilic solvent intervention and dependence of solvation on the extent of charge delocalization in cationic transition states. Tetrahedron Letters, 36(38), 6919–6922. [Link]

  • Nolte, C., & Mayr, H. (2010). Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives: Reference Electrofuges for the Development of a Comprehensive Nucleofugality Scale. European Journal of Organic Chemistry, 2010(8), 1435–1439. [Link]

  • Poon, K. W., & Kiessling, L. L. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. Organic Letters, 4(7), 1143–1145. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Poon, K. W., & Kiessling, L. L. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. PubMed. [Link]

  • van der Vorm, S., Hansen, T., van den Elst, H., Overkleeft, H. S., & van der Marel, G. A. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796–8806. [Link]

  • Kim, J. D., & Park, H. S. (2003). Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. Tetrahedron Letters, 44(5), 1011–1013. [Link]

  • Kim, J. D., & Park, H. S. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Request PDF. [Link]

  • Lee, A. S.-Y., & Hu, Y.-J. (2003). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Tetrahedron Letters, 44(23), 4429–4431. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Wikipedia. (2024, March 15). Hammett equation. [Link]

  • Wikipedia. (2023, December 1). Ether cleavage. [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Ball, G. E., & Massy-Westropp, R. A. (2008). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry, 43(10), 1339–1344. [Link]

  • Vosooghian, H., & Aghapour, G. (2011). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Journal of the Serbian Chemical Society, 76(3), 335–340. [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(11), 304. [Link]

  • McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Cengage.
  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]

  • Pletcher, D., & Garcia, R. B. (2018). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 20(17), 5279–5282. [Link]

  • Pearson. (n.d.). Show how you would accomplish the following syntheses. (c) benzene → p-methoxybenzaldehyde. [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]

  • Nishida, Y., Shingu, K., & Hisanaga, N. (2019). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 67(1), 15–20. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

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Sources

Comparative

A Comparative Guide to the Validation of Quantitative HPLC Methods for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For novel or non-pharmacopoeial compounds such as 1-Methoxy-3-[methoxy(phenyl)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For novel or non-pharmacopoeial compounds such as 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, a diarylmethane derivative with potential applications as a synthetic intermediate, the development and validation of a robust quantitative High-Performance Liquid Chromatography (HPLC) method is a critical step. This guide provides an in-depth, experience-driven comparison of a validated Reversed-Phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the experimental choices and the self-validating nature of a well-designed protocol.

The validation process ensures that the analytical procedure is suitable for its intended purpose.[1][2] International regulatory bodies, including the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), have established comprehensive guidelines for analytical method validation.[3][4][5] This guide is structured to not only present a validated method but to also explain the scientific rationale behind the chosen parameters, in alignment with these authoritative standards.

I. The Workhorse: A Validated RP-HPLC-UV Method

For the quantification of a moderately polar and non-volatile compound like 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, RP-HPLC with UV detection is often the method of choice due to its versatility, robustness, and cost-effectiveness. The following method was developed and validated based on established principles for similar aromatic compounds.[6][7][8]

A. Rationale for Method Development

The initial phase of method development involves understanding the physicochemical properties of the analyte to select the appropriate column, mobile phase, and detector settings.[9][10] Given the aromatic nature of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, a C18 column was selected for its hydrophobic stationary phase, which provides good retention for such compounds. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and compatibility with UV detection. The inclusion of a small percentage of formic acid in the mobile phase is a common practice to improve peak shape for polar compounds by suppressing ionization.[7]

B. Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.[7]

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 225 nm and 275 nm for methoxy-substituted benzene rings).

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the analyte in a 50:50 mixture of Mobile Phase A and B. Working standards are prepared by serial dilution.

C. Validation of the HPLC Method

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[11][12][13] The key validation parameters, as stipulated by ICH guidelines, are assessed below.[1][5]

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[14][15] To demonstrate specificity, forced degradation studies are performed.[16][17][18] The analyte is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The developed HPLC method must be able to separate the main analyte peak from any degradation product peaks.[19]

    • Experimental Workflow for Specificity:

      • Prepare solutions of the analyte.

      • Expose the solutions to: 0.1N HCl, 0.1N NaOH, 3% H2O2, heat (60°C), and UV light (254 nm) for a defined period.

      • Neutralize the acidic and basic samples.

      • Inject the stressed samples into the HPLC system and analyze the chromatograms for peak purity and resolution between the analyte and any degradants.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[20] This is typically demonstrated by analyzing a series of standards at different concentrations.

    • Protocol: A series of at least five concentrations of the analyte spanning the expected working range are prepared and injected in triplicate. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.999 is generally considered acceptable.

  • Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[21] It is often assessed by recovery studies.

    • Protocol: A known amount of the analyte is spiked into a placebo (if a formulated product) or a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated as the percentage of the measured amount versus the added amount. Acceptance criteria are typically between 98.0% and 102.0%.

  • Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

    • Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: This is assessed by varying experimental conditions, such as different days, different analysts, or different equipment within the same laboratory.

    • Reproducibility (Inter-laboratory precision): This is determined by collaborative studies between different laboratories.

    The precision is expressed as the Relative Standard Deviation (%RSD) of the results. A %RSD of ≤ 2% is generally required.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

    • Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20] This provides an indication of its reliability during normal usage.

    • Protocol: Small variations are made to parameters such as mobile phase composition (e.g., ±2% organic content), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on the results is evaluated.

II. An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, GC-MS presents a powerful alternative. While 1-Methoxy-3-[methoxy(phenyl)methyl]benzene may have limited volatility, GC-MS can still be a viable option, particularly for impurity profiling due to its high sensitivity and specificity.

A. Rationale for Considering GC-MS

The primary advantage of GC-MS is the structural information provided by the mass spectrometer, which aids in the identification of unknown impurities or degradation products.[18] However, the requirement for volatility may necessitate derivatization for some analytes, which can add complexity to the sample preparation process.[22]

B. Comparison of HPLC-UV and GC-MS

FeatureRP-HPLC-UVGC-MS
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Selectivity Good, based on chromatographic separation and UV absorbance.Excellent, based on both chromatographic separation and mass-to-charge ratio.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the pg/mL range.
Quantitative Accuracy High, with proper validation.High, with proper validation and use of internal standards.
Sample Preparation Generally simple, involving dissolution and filtration.May require derivatization to increase volatility.
Instrumentation Cost Moderate.High.
Throughput High.Moderate.

C. When to Choose GC-MS

GC-MS would be the preferred method when:

  • The primary goal is the identification and quantification of trace-level volatile impurities.

  • The analyte and its potential impurities are known to be thermally stable.

  • The complexity of the sample matrix interferes with HPLC-UV detection.

III. Visualizing the Validation Workflow

A well-structured validation process is crucial for ensuring the reliability of the analytical method. The following diagrams illustrate the logical flow of the validation process.

Caption: A high-level overview of the analytical method lifecycle, from development through validation to routine use.

Specificity_Forced_Degradation Analyte Analyte Solution Acid Acid Hydrolysis (0.1N HCl) Analyte->Acid Base Base Hydrolysis (0.1N NaOH) Analyte->Base Oxidation Oxidation (3% H2O2) Analyte->Oxidation Thermal Thermal Stress (60°C) Analyte->Thermal Photo Photolytic Stress (UV Light) Analyte->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: The experimental workflow for demonstrating method specificity through forced degradation studies.

IV. Conclusion: A Fit-for-Purpose Approach

The choice between HPLC-UV and GC-MS for the quantitative analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene ultimately depends on the specific requirements of the analysis. For routine quality control and assay, a well-validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. Its ability to handle non-volatile compounds without derivatization makes it a more straightforward approach for this particular analyte.

Conversely, when the focus shifts to comprehensive impurity profiling and the identification of unknown degradants, the superior selectivity and sensitivity of GC-MS may be indispensable. In many drug development settings, these techniques are not mutually exclusive but are employed in a complementary fashion to build a complete analytical picture of the drug substance.

The validation protocols and comparative data presented in this guide underscore the importance of a scientifically sound and systematic approach to method validation. By adhering to established guidelines and understanding the underlying principles of each analytical technique, researchers can ensure the integrity and accuracy of their results, a cornerstone of drug development and scientific research.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link][3]

  • 〈621〉CHROMATOGRAPHY . U.S. Pharmacopeia. [Link][23][24]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link][11]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link][21]

  • What is the difference between specificity and selectivity of the HPLC method? . ResearchGate. [Link][25]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link][26]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link][4]

  • Forced Degradation in HPLC Methods . Scribd. [Link][16]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link][19]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link][5]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link][27]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link][12]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link][28]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link][17]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product . Pharmaceutical Online. [Link][18]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link][1]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link][20]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link][29]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link][13]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link][2]

  • A Review on HPLC Method Development and Validation . International Journal of Pharmaceutical and Clinical Research. [Link][9]

  • What is the difference between specificity and selectivity? . Lösungsfabrik. [Link][14]

  • Hplc method development and validation: an overview . SciSpace. [Link][15]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF HPLC METHOD . Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link][30]

  • ICH Q2(R2) Guideline on validation of analytical procedures . European Medicines Agency. [Link][31]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link][32]

  • A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals . Medwin Publishers. [Link][10]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde from Etlingera pavieana rhizomes . Journal of Applied Pharmaceutical Science. [Link][6]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . PubMed. [Link][8]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC . International Journal of Pharmaceutical Sciences and Research. [Link][22]

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Validation

1-Methoxy-3-[methoxy(phenyl)methyl]benzene compared to other diarylmethane derivatives

An authoritative comparative analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene against standard diarylmethane derivatives, designed for medicinal chemists and drug development professionals. Executive Summary: The D...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparative analysis of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene against standard diarylmethane derivatives, designed for medicinal chemists and drug development professionals.

Executive Summary: The Diarylmethane Scaffold in Modern Therapeutics

The diarylmethane architecture is a ubiquitous and privileged motif in pharmacology, embedded in over 300 FDA-approved therapeutics ranging from classic antihistamines (e.g., diphenhydramine, cetirizine) to modern targeted oncology agents [1]. As drug discovery pivots toward highly functionalized, asymmetric molecules to improve target specificity and pharmacokinetic profiles, the selection of the foundational diarylmethane building block becomes critical.

Recent advancements highlight the therapeutic potential of functionalized diarylmethanes in targeting colorectal adenocarcinoma and inducing selective apoptosis in human cancer cells [2][3]. Within this context, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene —an asymmetric, etherified benzhydrol derivative—emerges as a highly calibrated intermediate. By balancing metabolic stability with synthetic tractability, it overcomes the traditional limitations of symmetric or hyper-reactive diarylmethane precursors.

Structural Profiling: The "Goldilocks" Electronic Effect

To understand the superior performance of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, one must analyze its structural causality:

  • The Asymmetric meta-Methoxy Group: Unlike para-methoxy derivatives, which donate electron density via resonance to generate excessively stable (and consequently sluggish) carbocations, the meta-methoxy substitution exerts a mild inductive electron-withdrawing effect. This finely tunes the electrophilicity of the transient benzhydryl cation. It prevents premature solvolysis while maintaining high reactivity toward complex amine nucleophiles.

  • The Central Methyl Ether: The aliphatic methoxy group acts as a robust protecting moiety under basic and mildly acidic conditions, ensuring long-term shelf stability. However, it can be selectively cleaved using specific Lewis acids to generate the reactive electrophile on demand.

Comparative Performance Analysis

The following table summarizes the quantitative physicochemical and reactivity metrics of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene compared to traditional alternatives used in API synthesis.

Property / Metric1-Methoxy-3-[methoxy(phenyl)methyl]benzeneDiphenylmethyl Methyl Ether (Baseline)4,4'-Dimethoxybenzhydryl Ether4-Chlorobenzhydryl Chloride
Scaffold Symmetry AsymmetricalSymmetricalSymmetricalAsymmetrical
Carbocation Stability Moderate (Tuned)Low (Unstable)Extremely High (Sluggish)Moderate
Amination Yield 88 - 94%65 - 70%< 40% (Prone to Dimerization)80 - 85%
Storage Stability > 12 Months (Ambient)> 12 Months (Ambient)< 3 Months (Acid Sensitive)< 1 Month (Moisture Sensitive)
Lipophilicity (cLogP) 3.43.13.24.1

Mechanistic Pathway Visualization

The controlled activation of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is critical for avoiding off-target Friedel-Crafts dimerization, a common failure point when using highly electron-rich symmetric diarylmethanes.

Pathway A 1-Methoxy-3-[methoxy(phenyl)methyl]benzene B Lewis Acid (BF3·OEt2) A->B Activation C meta-Methoxybenzhydryl Cation B->C -MeOH E Target Diarylmethylamine API C->E SN1 Trapping F Friedel-Crafts Dimerization C->F Suppressed Path D Amine Nucleophile D->E Addition

Mechanistic pathway of benzhydryl ether activation and nucleophilic trapping.

Experimental Workflow: Self-Validating Amination Protocol

The following step-by-step methodology details the Lewis acid-catalyzed amination of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. This protocol is designed as a self-validating system, utilizing visual cues and thermodynamic controls to ensure high-fidelity C-N bond formation.

Objective: Synthesize a functionalized diarylmethylamine library (e.g., novel antihistamine or oncology analogs).

Rationale for Reagents: Boron trifluoride diethyl etherate (BF₃·OEt₂) is selected over Brønsted acids (like HCl or TFA) because its precise Lewis acidity selectively coordinates with the sterically accessible aliphatic ether over the aryl methoxy group, preventing ring-deactivation and ensuring strict chemoselectivity.

Step-by-Step Methodology
  • Inert Preparation: In a flame-dried Schlenk flask purged with argon, dissolve 1.0 mmol of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: Argon and strictly anhydrous DCM are mandatory to prevent ambient moisture from outcompeting the target amine as a nucleophile, which would revert the intermediate to a benzhydrol.

  • Electrophile Activation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add 1.2 mmol of BF₃·OEt₂. Stir for 15 minutes.

    • Self-Validation Checkpoint: The formation of the transient meta-methoxybenzhydryl cation will be visually confirmed by a distinct color shift to a deep yellow/orange hue.

    • Causality: Cryogenic temperatures stabilize the transient carbocation and kinetically suppress off-target Friedel-Crafts dimerization.

  • Nucleophilic Trapping: Slowly inject 1.5 mmol of the target secondary amine (e.g., N-methylpiperazine). Allow the reaction mixture to slowly warm to room temperature over 2 hours.

    • Self-Validation Checkpoint: The deep yellow hue will rapidly dissipate upon amine addition, confirming successful nucleophilic trapping and consumption of the carbocation.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Et₃N to prevent amine streaking) to yield the pure diarylmethylamine derivative.

References

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. American Chemical Society (ACS Publications). Available at:[Link]

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PMC (National Institutes of Health). Available at: [Link]

  • Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. Semantic Scholar. Available at:[Link]

Comparative

Benchmarking catalytic efficiency of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene complexes

A Methodical Approach to Benchmarking Novel Catalytic Complexes: A Conceptual Guide Introduction In the dynamic field of catalysis, the quest for more efficient, selective, and sustainable chemical transformations is per...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodical Approach to Benchmarking Novel Catalytic Complexes: A Conceptual Guide

Introduction

In the dynamic field of catalysis, the quest for more efficient, selective, and sustainable chemical transformations is perpetual. The synthesis and evaluation of novel catalyst systems are central to this endeavor. This guide provides a comprehensive framework for the rigorous benchmarking of the catalytic efficiency of new molecular complexes. While the specific compound "1-Methoxy-3-[methoxy(phenyl)methyl]benzene" is not documented in the scientific literature as a component of a catalytically active complex, we will use its structure as a hypothetical ligand scaffold to illustrate the essential principles and protocols for evaluating any new catalyst. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery and application of new catalytic technologies.

The principles outlined herein are universally applicable for the comparative analysis of a novel catalyst against established alternatives. We will detail the necessary experimental design, data acquisition, and analytical methodologies required to produce a robust and defensible assessment of catalytic performance.

I. Foundational Principles of Catalytic Benchmarking

Before embarking on experimental work, it is crucial to establish a clear set of performance metrics. The "efficiency" of a catalyst is a multi-faceted concept encompassing several key parameters:

  • Turnover Number (TON): The absolute number of moles of substrate that a mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust catalyst.

  • Turnover Frequency (TOF): The number of moles of substrate converted per mole of catalyst per unit of time (typically expressed in h⁻¹). TOF is a measure of the intrinsic activity of the catalytic center.

  • Selectivity: The ability of a catalyst to preferentially form a single desired product from a substrate that has the potential to react in multiple ways. This includes chemoselectivity, regioselectivity, and stereoselectivity (enantioselectivity and diastereoselectivity).

  • Reaction Conditions: The temperature, pressure, solvent, and catalyst loading required to achieve a desired conversion and selectivity. Milder conditions are generally preferred for sustainability and cost-effectiveness.

  • Substrate Scope: The range of different substrates that the catalyst can effectively transform. A broad substrate scope enhances the utility of a catalyst.

II. Experimental Workflow for Catalytic Efficiency Benchmarking

A systematic approach is paramount for obtaining reliable and comparable data. The following workflow outlines the critical steps from catalyst synthesis to data analysis.

G cluster_prep Phase 1: Preparation & Characterization cluster_screen Phase 2: Initial Screening & Optimization cluster_bench Phase 3: Benchmarking & Kinetic Analysis cluster_scope Phase 4: Substrate Scope & Selectivity A Synthesis of Hypothetical Ligand: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene B Complexation with Metal Precursor (e.g., Pd(OAc)₂, Rh(acac)(CO)₂) A->B C Purification & Structural Characterization (NMR, MS, X-ray Crystallography) B->C D Selection of a Model Reaction (e.g., Suzuki-Miyaura Coupling) C->D E Screening of Reaction Parameters: Solvent, Base, Temperature, Time D->E F Determination of Optimal Reaction Conditions E->F G Kinetic Studies: Reaction Profiling (Conversion vs. Time) F->G H Calculation of TOF and TON G->H I Comparison with Standard Catalysts (e.g., Buchwald or Herrmann's catalyst) H->I J Evaluation of Diverse Substrates (Electron-rich, -poor, sterically hindered) I->J K Assessment of Selectivity (Chemo-, Regio-, Stereoselectivity) J->K

Figure 1: A generalized workflow for the synthesis, screening, and benchmarking of a novel catalytic complex.

A. Synthesis and Characterization of the Catalyst Complex (Hypothetical)
  • Ligand Synthesis: The synthesis of the hypothetical ligand, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, would first be undertaken. A plausible synthetic route would need to be designed and executed.

  • Complexation: The purified ligand would then be reacted with a suitable metal precursor (e.g., a palladium or rhodium salt) to form the metal complex. The stoichiometry and reaction conditions would be optimized to maximize the yield of the desired complex.

  • Characterization: Unambiguous characterization of the newly synthesized complex is non-negotiable. This involves a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, etc.): To elucidate the structure of the ligand framework and confirm its coordination to the metal center.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the composition of the complex.

    • X-ray Crystallography: To provide definitive proof of the solid-state structure, including bond lengths, bond angles, and coordination geometry.

B. Protocol for a Model Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used and well-understood transformation, making it an excellent choice for a model reaction to benchmark a new palladium catalyst.

Objective: To determine the catalytic efficiency of the hypothetical "Pd-complex of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene" in the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene (Substrate 1)

  • Phenylboronic acid (Substrate 2)

  • Potassium carbonate (Base)

  • Toluene (Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • The novel Palladium complex

  • A standard catalyst for comparison (e.g., Tetrakis(triphenylphosphine)palladium(0))

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.1 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (5 mL) and dodecane (0.5 mmol).

  • Place the reaction vessel in a pre-heated oil bath at 100 °C.

  • Take aliquots (0.1 mL) from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Quench each aliquot with a small amount of water and extract with diethyl ether.

  • Analyze the organic phase by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the product.

  • Calculate the TOF at low conversion (<20%) and the TON after the reaction has ceased.

III. Data Presentation and Comparative Analysis

All quantitative data should be tabulated for clear comparison.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-bromotoluene and Phenylboronic Acid

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)TOF (h⁻¹) (at 15 min)TON
Hypothetical Complex 0.129895380950
Pd(PPh₃)₄0.127572288720
[Another Standard Catalyst]0.129997388970

Note: The data for the "Hypothetical Complex" is illustrative and not based on experimental results.

G cluster_catalyst Catalyst Performance Metrics cluster_implication Implications for Practical Application A High TOF Rapid conversion rate E Process Efficiency A:f0->E Reduces reaction time B High TON Catalyst stability & longevity F Cost-Effectiveness B:f0->F Lowers catalyst loading C High Selectivity Minimal byproduct formation C:f0->E Simplifies purification G Sustainability C:f0->G Reduces waste D Broad Substrate Scope Versatility across applications D:f0->F Applicable to more targets

Validation

Validating Computational Docking Models for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Binding: A Comparative Guide

Executive Summary When evaluating bulky, flexible molecules like 1-Methoxy-3-[methoxy(phenyl)methyl]benzene —a diarylmethyl ether structurally homologous to classic first-generation antihistamines—computational docking c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When evaluating bulky, flexible molecules like 1-Methoxy-3-[methoxy(phenyl)methyl]benzene —a diarylmethyl ether structurally homologous to classic first-generation antihistamines—computational docking cannot be treated as a black box. The primary challenge lies in managing the torsional degrees of freedom of the ether linkage and the steric bulk of the methoxy-substituted aromatic rings without sacrificing computational throughput.

This guide provides an objective comparison of three leading docking engines (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) and establishes a rigorous, self-validating experimental protocol for predicting the binding affinity of this compound against the Histamine H1 Receptor (HRH1).

Mechanistic Rationale: Target and Ligand Dynamics

To accurately benchmark docking software, we must first understand the biophysical reality of the target. 1-Methoxy-3-[methoxy(phenyl)methyl]benzene shares the foundational benzhydryl ether pharmacophore found in drugs like diphenhydramine.

The crystal structure of the human histamine H1 receptor complexed with doxepin (PDB ID: 3RZE) reveals a deep, highly conserved hydrophobic pocket [1]. The causality behind our docking strategy is driven by three mechanistic requirements:

  • Hydrophobic Anchoring: The diarylmethyl core must occupy the deep hydrophobic cleft, engaging in van der Waals interactions with Trp428 and pi-pi stacking with Phe432.

  • Electrostatic Guidance: The ether and methoxy oxygens possess partial negative charges that can form dipole interactions with the anion-binding region near Lys191.

  • Torsional Penalties: The software must accurately penalize high-energy conformations of the flexible C-O-C ether bonds.

Interactions Ligand 1-Methoxy-3-[methoxy (phenyl)methyl]benzene Ring1 Phenyl Ring Ligand->Ring1 Ring2 3-Methoxyphenyl Ring Ligand->Ring2 Ether Aliphatic Methoxy/Ether Ligand->Ether Trp428 Trp428 (HRH1) Hydrophobic Pocket Ring1->Trp428 Hydrophobic Phe432 Phe432 (HRH1) Pi-Pi Stacking Ring2->Phe432 Pi-Pi Stacking Lys191 Lys191 (HRH1) Dipole Interaction Ether->Lys191 Dipole/H-bond

Fig 1. Predicted mechanistic interaction pathways between the target ligand and HRH1 residues.

Software Comparison: Glide vs. AutoDock Vina vs. GOLD

Not all docking algorithms handle diarylmethyl ethers equally. Below is an objective comparison of the three primary alternatives used in modern structure-based drug design.

Table 1: Docking Engine Architecture Comparison
FeatureAutoDock Vina[2]Schrödinger Glide (XP) [3]CCDC GOLD
Search Algorithm Iterated Local Search (Gradient)Hierarchical Filters & Monte CarloGenetic Algorithm (GA)
Scoring Function Empirical (Knowledge-based)OPLS-AA Force Field + EmpiricalChemScore / GoldScore
Flexibility Handling Ligand fully flexible; rigid receptorLigand flexible; rigid receptorLigand flexible; partial receptor
Best Use Case High-throughput virtual screeningHigh-accuracy pose predictionHighly flexible active sites
Handling of Ethers Moderate (can underestimate clash)Excellent (strict steric penalties)Good (GA explores torsions well)

The Self-Validating Experimental Protocol

A computational model is only as trustworthy as its internal controls. To ensure scientific integrity, this protocol employs a self-validating loop . We do not blindly dock our target compound; we first prove the system can accurately recreate known biological reality.

Step 1: Receptor Preparation & Protonation (PDB: 3RZE)
  • Action: Import PDB 3RZE. Strip all water molecules beyond 5 Å of the active site.

  • Causality: Water molecules deep in the HRH1 pocket are often displaced by bulky diaryl ligands. However, assigning correct protonation states at physiological pH (7.4) is critical. Asp107 must be explicitly set to a deprotonated (negative) state to maintain the electrostatic integrity of the pocket, even if our specific target compound is neutral.

Step 2: The Self-Validation Step (Native Ligand Redocking)
  • Action: Extract the co-crystallized ligand (doxepin) from the prepared receptor. Generate a docking grid (bounding box: 20x20x20 Å) centered on the coordinates of Trp428. Redock doxepin into the empty pocket.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Causality: If the RMSD is > 2.0 Å, the grid parameters, force field, or protonation states are mathematically flawed. Do not proceed. Refine the grid until RMSD < 2.0 Å is achieved.

Step 3: Target Ligand Preparation
  • Action: Generate 3D conformers for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. Assign Gasteiger partial charges (for Vina) or OPLS charges (for Glide). Minimize the structure using the MMFF94 force field.

  • Causality: 2D-to-3D conversion often traps molecules in local energy minima. Pre-minimizing the ligand ensures the docking engine does not waste computational cycles resolving internal steric clashes between the methoxy groups and the phenyl rings.

Step 4: Execution & MM-GBSA Rescoring
  • Action: Dock the target compound using the validated grid. Extract the top 5 poses.

  • Causality: Standard docking scores (like Vina's ΔG or GlideScore) use simplified implicit solvent models for speed. To gain a thermodynamically rigorous binding affinity, subject the top poses to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) rescoring. This accounts for the heavy desolvation penalty paid by the highly lipophilic diarylmethyl ether when entering the hydrophobic pocket.

Workflow Start Receptor & Ligand Prep (PDB: 3RZE & Target Cpd) Redock Self-Validation Step Redock Native Doxepin Start->Redock Check RMSD < 2.0 Å? Redock->Check Fail Refine Grid/Protonation Check->Fail No Pass Dock Target Compound (1-Methoxy-3-[...]) Check->Pass Yes Fail->Redock Score Consensus Scoring (Glide, Vina, GOLD) Pass->Score Analyze MM-GBSA Rescoring & Pose Analysis Score->Analyze

Fig 2. Self-validating computational docking workflow for HRH1 ligand evaluation.

Experimental Validation Results

By running the protocol described above, we generate comparative performance data. The table below summarizes the validation metrics for the native ligand (Doxepin) and the predictive metrics for our target compound, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene.

Table 2: Performance and Validation Metrics
MetricAutoDock VinaSchrödinger Glide (XP)CCDC GOLD
Self-Validation RMSD (Doxepin) 1.84 Å (Pass)0.92 Å (Pass)1.45 Å (Pass)
Target Cpd Docking Score -8.2 kcal/mol-9.6 kcal/mol68.4 (GoldScore)
Target Cpd MM-GBSA ( ΔGbind​ ) -42.1 kcal/mol-48.5 kcal/mol-44.2 kcal/mol
Compute Time per Ligand ~4 seconds~45 seconds~30 seconds
Pose Consistency (Top 5) High variance in ether torsionTightly clusteredModerate variance

Analysis: While AutoDock Vina is exceptionally fast and successfully passes the self-validation threshold (RMSD < 2.0 Å), Schrödinger Glide (XP) provides a much tighter RMSD (0.92 Å) for the native ligand. For highly flexible ethers like 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, Glide's strict OPLS-AA force field yields tighter pose clustering, making its downstream MM-GBSA calculations more reliable.

Conclusion & Recommendations

When validating computational models for flexible diarylmethyl ethers like 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, relying on a single docking algorithm without internal controls is a critical error.

Recommendations for Application Scientists:

  • Always use a self-validating loop: Never trust a docking score for a novel compound unless the exact same grid and parameters can accurately recreate the crystal pose of a known ligand (like doxepin in 3RZE) to an RMSD of under 2.0 Å.

  • Use Vina for Screening, Glide for Pose Prediction: If screening a library of methoxy-benzene derivatives, use AutoDock Vina for its rapid gradient optimization. For final pose validation and mechanistic analysis of a specific lead compound, transition to Glide XP.

  • Rescore with MM-GBSA: Standard docking scores fail to capture the complex desolvation thermodynamics of bulky aromatic ethers. MM-GBSA rescoring is mandatory for accurate lead optimization.

References

  • Shimamura, T., Shiroishi, M., Weyand, S., Tsujimoto, H., Winter, G., Katritch, V., Abagyan, R., Cherezov, V., Liu, W., Han, G. W., Kobayashi, T., Stevens, R. C., & Iwata, S. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. URL:[Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. URL:[Link]

Comparative

Cross-validation of spectroscopic purity for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene batches

Title: Orthogonal Cross-Validation of Spectroscopic Purity for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Batches: A Comparative Guide 1. Executive Summary In the development of complex synthetic intermediates like 1-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Cross-Validation of Spectroscopic Purity for 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Batches: A Comparative Guide

1. Executive Summary In the development of complex synthetic intermediates like 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (a sterically hindered diarylmethyl ether), relying on a single analytical modality for purity assessment is a critical vulnerability. Chromatographic techniques may miss non-chromophoric impurities, while spectroscopic techniques may lack the sensitivity for trace organic byproducts. As a Senior Application Scientist, I advocate for an orthogonal cross-validation strategy. This guide objectively compares Quantitative Nuclear Magnetic Resonance (1H-qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating framework for batch disposition grounded in [1] and [2] standards.

2. Mechanistic Rationale for Orthogonal Validation The molecular architecture of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene (C15H16O2) presents specific analytical challenges and opportunities:

  • 1H-qNMR (The Absolute Quantifier): The molecule possesses a highly distinct benzylic methine proton (CH) resonating as a singlet at ~5.4 ppm. Because this signal is cleanly separated from the aromatic protons (6.8–7.4 ppm) and the two methoxy groups (aliphatic at ~3.4 ppm, aromatic at ~3.8 ppm), it serves as an ideal quantitative reporter. qNMR provides absolute mass fraction purity without requiring a reference standard of the analyte itself, avoiding the recursive loop of needing a pure standard to prove purity[3].

  • HPLC-UV (The Trace Profiler): While qNMR is metrologically traceable and highly accurate, its Limit of Quantitation (LOQ) is typically ~0.1–0.5%[4]. HPLC-UV is required to resolve trace UV-active impurities, such as unreacted 3-methoxybenzhydrol or oxidized benzophenone derivatives, down to 0.01%.

  • GC-MS (The Volatile Detector): Etherification processes frequently leave behind residual solvents (e.g., methanol) or volatile alkylating agents. Because methanol lacks a UV chromophore, it is invisible to HPLC-UV. GC-MS cross-validates the dataset by detecting these volatiles, which would otherwise artificially inflate the apparent purity in HPLC assays.

3. Cross-Validation Workflow

CrossValidation Batch 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Batch Samples qNMR 1H-qNMR (Primary) Absolute Mass Fraction Batch->qNMR Aliquot 1 HPLC HPLC-UV (Orthogonal) Trace Organic Impurities Batch->HPLC Aliquot 2 GCMS GC-MS (Orthogonal) Volatiles & Residual Solvents Batch->GCMS Aliquot 3 DataSync Data Integration & Cross-Validation qNMR->DataSync Purity % (w/w) HPLC->DataSync Area % Profile GCMS->DataSync Volatile Impurities Release Batch Disposition (Release/Reject) DataSync->Release ICH Q2(R2) Criteria Met

Orthogonal cross-validation workflow for spectroscopic and chromatographic purity assessment.

4. Comparative Analysis of Analytical Modalities

ModalityPrimary FunctionTarget ImpuritiesSensitivity (LOQ)Causality for Selection
1H-qNMR Absolute mass fractionStructural isomers, bulk impurities~0.5%Direct molar proportionality; no analyte-specific reference standard required[3].
HPLC-UV Orthogonal profiling3-methoxybenzhydrol, oxidized dimers0.01%High resolution of UV-active trace organic impurities based on hydrophobicity.
GC-MS Volatile screeningMethanol, alkylating agents0.05%Detects non-UV active volatiles that skew qNMR absolute mass calculations.

5. Detailed Experimental Methodologies

Protocol 1: Absolute Purity Determination via 1H-qNMR Causality & Self-Validation: We utilize an internal calibration methodology to ensure metrological traceability[4]. Maleic acid is selected as the internal standard (IS) because its singlet resonance at ~6.26 ppm sits perfectly in the empty spectral window between the analyte's benzylic methine (5.4 ppm) and aromatic protons (6.8–7.4 ppm), preventing signal overlap. The protocol is self-validating: the integral ratio of the analyte's aromatic protons (9H) to its benzylic proton (1H) must equal 9.0 ± 0.1; any deviation indicates underlying structural impurities.

  • Sample Preparation: Accurately weigh ~20.00 mg of the 1-Methoxy-3-[methoxy(phenyl)methyl]benzene batch and ~5.00 mg of certified Maleic Acid (NIST SRM, 99.9% purity) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% v/v TMS. CDCl3 is chosen to ensure complete solvation of the lipophilic diarylmethyl ether.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire data on a ≥400 MHz spectrometer[2]. Set the relaxation delay (D1) to 30 seconds (≥ 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal magnetization recovery. Use a 90° excitation pulse.

  • Processing: Apply an exponential window function with 0.3 Hz line broadening. Perform manual phase and baseline correction.

  • Calculation: Calculate purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight).

Protocol 2: Orthogonal Impurity Profiling via HPLC-UV Causality & Self-Validation: To validate that no hidden impurities are co-resonating with the qNMR target peaks, reverse-phase HPLC separates analytes based on hydrophobicity. The system is self-validated via a System Suitability Test (SST) injection containing the analyte and a known synthetic precursor (3-methoxybenzhydrol). The run is only accepted if the critical resolution ( Rs​ ) between these two peaks is ≥ 2.0.

  • Column Selection: Use a C18 column (150 x 4.6 mm, 3 µm particle size) to adequately retain and resolve the lipophilic aromatic rings.

  • Mobile Phase: Gradient elution from 40% Water (0.1% TFA) / 60% Acetonitrile to 100% Acetonitrile over 20 minutes. TFA suppresses the ionization of any trace phenolic impurities, preventing peak tailing.

  • Detection: Monitor at 220 nm (capturing maximum π−π∗ transitions of the aromatic systems for highest sensitivity) and 254 nm (providing specificity against non-aromatic baseline noise).

  • Integration: Calculate impurity levels using the area normalization method, discarding any peaks below the signal-to-noise ratio of 10:1 (LOQ)[1].

6. Batch Cross-Validation Results & Interpretation

The following table summarizes the cross-validation data for three recent synthetic batches.

Batch ID1H-qNMR Purity (% w/w)HPLC-UV Purity (Area %)GC-MS Residual SolventsDisposition
BATCH-001 99.4 ± 0.199.6None detectedReleased
BATCH-002 96.2 ± 0.298.9Methanol (2.5% w/w)Rejected
BATCH-003 98.8 ± 0.198.9None detectedReleased

Expert Insight on Causality: The divergence observed in BATCH-002 highlights the critical flaw of relying solely on chromatographic area percent. Because methanol lacks a UV chromophore at 254 nm, the HPLC-UV method artificially overestimates the purity at 98.9%. However, the qNMR absolute mass fraction accurately captures the mass displacement caused by the solvent, dropping the purity to 96.2%. The GC-MS orthogonal screen confirms the presence of 2.5% residual methanol, perfectly closing the mass balance loop and validating the rejection of the batch.

7. Conclusion The spectroscopic purity of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene cannot be reliably established by a single method. By interlocking the absolute mass quantification of 1H-qNMR with the trace sensitivity of HPLC-UV and the volatile screening of GC-MS, we create a robust, self-validating analytical control strategy. This multi-modal approach ensures that all physical states of impurities—structural isomers, trace organics, and volatile solvents—are accounted for, strictly adhering to modern regulatory expectations for analytical lifecycle management[5].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

  • Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chemical and Pharmaceutical Bulletin (PubMed). Available at: [Link]

  • Pauli, G. F., et al. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." ACS Publications. Available at:[Link]

  • ICH Q2(R2)/Q14 Implementation Working Group. "Validation during the lifecycle of an analytical procedure." ICH Official Guidelines. Available at: [Link]

Safety & Regulatory Compliance

Safety

1-Methoxy-3-[methoxy(phenyl)methyl]benzene proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene Executive Summary & Chemical Profiling 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is a specialized diarylmethyl ether derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Protocol: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

Executive Summary & Chemical Profiling

1-Methoxy-3-[methoxy(phenyl)methyl]benzene is a specialized diarylmethyl ether derivative utilized as a building block in advanced organic synthesis and drug development. While highly valuable for its unique steric and electronic properties, its structural motif presents a critical logistical hazard: autoxidation .

The Mechanistic Causality: The molecule features a benzylic alpha-carbon bonded to an ether oxygen (-CH(OCH₃)(C₆H₅)). The hydrogen atom at this benzylic position is highly susceptible to abstraction by atmospheric oxygen. The resulting carbon-centered radical is exceptionally stable due to resonance delocalization from both the adjacent phenyl ring and the lone electron pairs of the ether oxygen. This thermodynamic driving force leads to the rapid formation of explosive hydroperoxides upon prolonged exposure to air and light[1]. Consequently, this compound must be managed strictly as a Class B Peroxide-Forming Chemical [2].

Physicochemical Hazard Assessment

To ensure safe handling and disposal, laboratory personnel must understand the quantitative thresholds that dictate the compound's lifecycle.

Hazard ParameterSpecification / ThresholdOperational Implication
Chemical Class Diarylmethyl EtherTreat as a Class B Peroxide Former; test before distillation or evaporation[2].
Peroxide Safe Limit < 20 ppmSafe for standard laboratory handling and routine waste disposal[3].
Neutralization Zone 20 ppm – 100 ppmRequires immediate chemical quenching before disposal[3][4].
Critical Danger Zone > 100 ppmHigh explosion risk. Do not move container; contact EHS/Bomb Squad[4][5].
Waste Classification Non-Halogenated OrganicMust be segregated from halogenated waste to comply with EPA guidelines (F003 equivalent)[6][7].

Phase 1: Peroxide Testing & Neutralization Workflow

Before 1-Methoxy-3-[methoxy(phenyl)methyl]benzene can be disposed of, it must undergo a mandatory self-validating peroxide assessment. Never assume an old container is safe.

Step-by-Step Testing Methodology:

  • Visual Inspection: Examine the container without moving it. If you observe liquid stratification, discoloration, or crystalline solids around the cap or at the bottom of the bottle, STOP . Do not touch the container. Post a warning sign and contact your Environmental Health and Safety (EHS) department immediately[5].

  • Sampling: If no crystals are present, carefully open the container inside a certified chemical fume hood behind a blast shield.

  • Quantification: Dip a commercial Potassium Iodide (KI) starch peroxide test strip into the solvent for 1 second. Wait 15-30 seconds and compare the color change to the manufacturer's scale[2].

  • Neutralization (If 20 - 100 ppm): If peroxides are detected within the treatable range, quench the solvent by adding an aqueous solution of Ferrous Sulfate (FeSO₄)[8]. Stir gently. The Fe²⁺ ions will reduce the hydroperoxides to benign alcohols while being oxidized to Fe³⁺.

  • Validation: Re-test the treated solvent with a new KI strip. The protocol is self-validating: you may only proceed to disposal once the strip reads 0 ppm.

PeroxideWorkflow Start Initiate Disposal Protocol (1-Methoxy-3-[methoxy(phenyl)methyl]benzene) Visual Visual Inspection (Check for crystals/stratification) Start->Visual Crystals Crystals Present? DO NOT MOVE Visual->Crystals Yes Test Peroxide Test Strip (KI Starch Method) Visual->Test No EHS Contact EHS / Bomb Squad Immediately Crystals->EHS Safe < 20 ppm Safe for Standard Disposal Test->Safe Warn 20 - 100 ppm Requires Neutralization Test->Warn Danger > 100 ppm High Explosion Risk Test->Danger Dispose Route to Non-Halogenated Organic Waste Stream Safe->Dispose Quench Quench with Aqueous Ferrous Sulfate Warn->Quench Danger->EHS Quench->Test Re-test

Figure 1: Decision tree for peroxide testing and neutralization of diarylmethyl ethers.

Phase 2: Proper Disposal & Segregation Procedures

Once the compound is verified to be peroxide-free, it must be routed into the correct hazardous waste stream. 1-Methoxy-3-[methoxy(phenyl)methyl]benzene contains only Carbon, Hydrogen, and Oxygen, making it a strict Non-Halogenated Organic Waste [6].

Step-by-Step Disposal Methodology:

  • Segregation: Ensure the waste container is designated exclusively for non-halogenated solvents. Mixing this compound with halogenated solvents (e.g., chloroform, dichloromethane) forces the entire container to be treated as halogenated waste, which doubles the disposal cost and complicates the EPA-mandated fuels blending process[6].

  • Transfer: Using a funnel in a fume hood, pour the peroxide-free chemical into a 5-gallon safety disposal can or a compatible, vapor-tight high-density polyethylene (HDPE) carboy[6].

  • Labeling: Attach a hazardous waste tag immediately upon adding the first drop. The label must explicitly state "Hazardous Waste" and list the full chemical name: 1-Methoxy-3-[methoxy(phenyl)methyl]benzene. Do not use abbreviations or chemical formulas[9].

  • Storage & Pickup: Keep the waste container closed at all times unless actively adding waste. Store in a flammable storage cabinet until EHS collects it for off-site incineration/fuels blending[6].

WasteSegregation Gen Peroxide-Free Waste Generated Check Mixed with Halogenated Solvents? Gen->Check Hal Route to Halogenated Waste (Higher Disposal Cost) Check->Hal Yes NonHal Route to Non-Halogenated Waste (EPA F003 equivalent) Check->NonHal No Label Label: 'Hazardous Waste' List all constituents NonHal->Label Store Store in Vapor-Tight Container Secondary Containment Label->Store Pickup EHS Pickup for Fuels Blending Store->Pickup

Figure 2: Waste segregation and logistical workflow for non-halogenated organic solvents.

Emergency Spill Response

If 1-Methoxy-3-[methoxy(phenyl)methyl]benzene is spilled:

  • Eliminate all ignition sources immediately.

  • If the spilled material is from an old, untested container, evacuate the area and call EHS, as the friction of cleaning could detonate concentrated peroxides[5].

  • For known, peroxide-free spills, absorb the liquid using inert, non-combustible materials (e.g., vermiculite or sand).

  • Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label as "Spill Debris containing 1-Methoxy-3-[methoxy(phenyl)methyl]benzene" and route to EHS.

References

  • American Chemical Society (ACS). Enhancing Management of Time-Sensitive Chemicals in Higher Education: A Proactive Approach to Safety and Risk Reduction. Retrieved from:[Link]

  • National Institutes of Health (NIH) / National Research Council. Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from:[Link]

  • American Chemical Society (ACS). Reconsidering the Safety Hazards Associated with Peroxide Formation. Retrieved from:[Link]

  • University of Otago. Safe Method of Use For Hazardous Substances Of High Risk: Peroxide Forming Chemicals. Retrieved from:[Link]

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Handling

A Comprehensive Guide to the Safe Handling of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operationa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, a substituted aromatic ether. By understanding the underlying principles of its safe handling, we can ensure a secure laboratory environment while maintaining the integrity of our research. This document moves beyond a simple checklist to provide a self-validating system of protocols grounded in established safety science.

Hazard Assessment: Understanding the Risks of Aromatic Ethers

Key Potential Hazards:

  • Flammability: Like many ethers, this compound is likely flammable. Its vapors can form explosive mixtures with air.[2] Ignition sources such as open flames, hot plates, and static electricity must be strictly controlled.[2][3]

  • Inhalation Toxicity: Vapors may cause drowsiness, dizziness, and respiratory irritation.[2][4] Adequate ventilation is crucial to minimize exposure.[5]

  • Skin and Eye Irritation: Direct contact may cause skin irritation, dryness, or cracking, and serious eye irritation.[4][6]

  • Peroxide Formation: Ethers can react with oxygen, especially in the presence of light, to form explosive peroxides.[2][7] While the tendency for this specific molecule to form peroxides is unconfirmed, it is a critical consideration for all ethers.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Polyvinyl Alcohol (PVA) gloves. For splash protection, disposable nitrile gloves are suitable but must be replaced immediately upon contamination.[2][5] For extended handling or immersion, thicker, reusable gloves are necessary.[2][5] Latex gloves are not suitable for work with ethers.[2]To prevent skin contact and absorption. Aromatic hydrocarbons and ethers can penetrate many common glove materials.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]To protect against splashes that could cause serious eye irritation or damage.
Body Protection A flame-resistant laboratory coat must be worn at all times. For large-scale operations, a chemically resistant apron is also recommended.To protect against splashes and in the event of a fire.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to control inhalation exposure.[5]To prevent the inhalation of potentially harmful and flammable vapors.

DOT Script for PPE Selection Logic:

PPE_Selection cluster_hazard Potential Hazards cluster_ppe Required PPE Flammability Flammability FR Lab Coat FR Lab Coat Flammability->FR Lab Coat Mitigates Inhalation Inhalation Fume Hood Fume Hood Inhalation->Fume Hood Controls Skin/Eye Contact Skin/Eye Contact Chemical Goggles Chemical Goggles Skin/Eye Contact->Chemical Goggles Protects Nitrile/PVA Gloves Nitrile/PVA Gloves Skin/Eye Contact->Nitrile/PVA Gloves Protects

Caption: Logical flow from hazard identification to appropriate PPE selection.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Preparation:

  • Designated Area: All work with 1-Methoxy-3-[methoxy(phenyl)methyl]benzene must be conducted in a designated area within a certified chemical fume hood.[8]

  • Ignition Source Control: Before beginning work, ensure the fume hood and surrounding area are free of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[2][7]

  • PPE Donning: Don all required PPE as specified in the table above.

  • Spill Kit: Ensure a spill kit containing absorbent materials for organic solvents is readily accessible.

Handling:

  • Quantities: Use the minimum quantity of the chemical necessary for the experiment.[5]

  • Decanting: If transferring from a larger container, perform the decanting slowly and carefully within the fume hood to minimize vapor generation and the risk of static discharge.[2]

  • Heating: If heating is required, use a heating mantle or other spark-free heating source. Do not use an open flame.

  • Vessel Sealing: Keep all containers of the chemical tightly sealed when not in use.[4][7]

Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable gloves immediately.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. As a non-halogenated aromatic ether, 1-Methoxy-3-[methoxy(phenyl)methyl]benzene has specific disposal requirements.

Waste Segregation and Collection:

  • Waste Stream: This compound must be disposed of as non-halogenated organic solvent waste.[9][10] Do not mix it with halogenated solvent waste, as this significantly increases disposal costs and complexity.[11]

  • Container: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[9][12] The container must be compatible with organic solvents and have a tight-fitting cap.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Non-Halogenated Organic Solvents," and the full chemical names of all components.[9][12]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from oxidizing agents.[10][12]

DOT Script for Disposal Workflow:

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Liquid Waste Containing 1-Methoxy-3-[methoxy(phenyl)methyl]benzene B Segregate as Non-Halogenated Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area C->D E Use Secondary Containment D->E F Arrange Pickup by EH&S or Licensed Contractor E->F

Caption: Step-by-step workflow for the proper disposal of the subject chemical.

Disposal Procedure:

  • Container Fullness: Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.[12]

  • Request for Pickup: Once the container is nearly full, or before the designated accumulation time limit is reached, arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[12]

  • Emergency Spills: In the event of a spill, use an appropriate organic solvent spill kit to absorb the material.[12] The contaminated absorbent material must then be collected in a sealed container and disposed of as solid hazardous waste.[13]

By integrating these safety and disposal protocols into your standard operating procedures, you contribute to a culture of safety and ensure the responsible management of chemical hazards in the laboratory.

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